3-Indoleacetic acid-13C6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
181.14 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clave InChI |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES isomérico |
C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Isotopic Purity of 3-Indoleacetic Acid-¹³C₆: A Technical Guide
This technical guide provides a comprehensive overview of the isotopic purity of 3-Indoleacetic acid-¹³C₆, a crucial internal standard for quantitative mass spectral analysis of the plant hormone indole-3-acetic acid (IAA).[1][2] Aimed at researchers, scientists, and professionals in drug development and metabolic research, this document details the isotopic and chemical purity specifications from various commercial suppliers, outlines the experimental protocols for its determination, and illustrates a key signaling pathway involving IAA.
Data Presentation: Purity Specifications
The isotopic and chemical purity of commercially available 3-Indoleacetic acid-¹³C₆ are critical parameters for its use as an internal standard. The following table summarizes these specifications from several leading suppliers. It is important to distinguish between isotopic purity, which refers to the percentage of molecules containing the ¹³C isotope, and chemical purity, which indicates the percentage of the compound that is 3-indoleacetic acid.
| Supplier | Product Name | Isotopic Purity/Enrichment | Chemical Purity | Reference |
| Cambridge Isotope Laboratories, Inc. | Indole-3-acetic acid (phenyl-¹³C₆, 99%) | 99% | 98% | [3][4] |
| MedChemExpress | 3-Indoleacetic acid-¹³C₆ | Not explicitly stated | 99.76% | [5] |
| Eurisotop | INDOLE-3-ACETIC ACID (PHENYL-¹³C₆, 99%) | 99% | 98% | [4] |
Note: The nomenclature "(phenyl-¹³C₆, 99%)" used by Cambridge Isotope Laboratories and Eurisotop indicates a 99% isotopic enrichment in the six carbon atoms of the benzene ring.[1][2]
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for ¹³C-labeled compounds like 3-indoleacetic acid-¹³C₆ is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Mass Spectrometry (MS) Method
High-resolution mass spectrometry is a primary method for accurately determining the isotopic enrichment of labeled compounds.[7][8]
Methodology:
-
Sample Preparation: The isotopically labeled 3-indoleacetic acid-¹³C₆ is dissolved in a suitable solvent.
-
Chromatographic Separation: The sample is analyzed using an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) or Gas Chromatography (GC) method to separate the compound of interest from any impurities.[7]
-
Mass Spectral Analysis: The separated compound is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or orbital trap instrument.[7][9] The instrument is operated in a high-resolution mode to resolve the isotopic peaks.
-
Data Acquisition: Mass spectra are acquired, and a background spectrum is subtracted to reduce noise.
-
Isotopologue Analysis: The mass-to-charge (m/z) distribution of the molecular ion cluster is analyzed. For 3-indoleacetic acid-¹³C₆, the mass difference between the fully labeled and unlabeled molecule is 6 Da.
-
Purity Calculation: The isotopic purity is calculated by comparing the measured intensities of the isotopologue peaks. The calculations must correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H) in the unlabeled compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon skeleton of a molecule and is a robust method for quantifying ¹³C enrichment.[6][10][11]
Methodology:
-
Sample Preparation: The labeled compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For quantitative analysis, specific pulse sequences and acquisition parameters are crucial. For instance, the isotope-edited total correlation spectroscopy (ITOCSY) pulse sequence can filter 2D ¹H-¹H NMR spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra.[6][10][12]
-
Spectral Analysis: The presence and integration of signals in the ¹³C spectrum directly correlate to the labeled carbon atoms. The coupling patterns in the ¹H spectrum (¹H-¹³C J-couplings) also provide evidence of ¹³C incorporation.
-
Enrichment Calculation: The degree of ¹³C enrichment can be determined by comparing the integrals of satellite peaks (due to ¹³C) to the main peak (due to ¹²C) in the ¹H NMR spectrum or by direct integration in the ¹³C NMR spectrum.
Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates a typical workflow for determining the isotopic purity of 3-indoleacetic acid-¹³C₆ using LC-MS.
3-Indoleacetic Acid (IAA) Signaling Pathway
3-Indoleacetic acid is a key plant hormone (auxin) that regulates various aspects of plant growth and development. The following diagram depicts a simplified overview of its signaling pathway.[13][14][15][16][17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid (phenyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. INDOLE-3-ACETIC ACID | Eurisotop [eurisotop.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 17. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]
The Isotopic Sentinel: A Technical Guide to 3-Indoleacetic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 3-Indoleacetic acid-13C6 (¹³C₆-IAA), a stable isotope-labeled internal standard crucial for the precise quantification of endogenous 3-indoleacetic acid (IAA), the primary native auxin in plants. This document is intended to serve as a detailed resource for researchers in plant biology, analytical chemistry, and drug development who utilize mass spectrometry-based techniques for phytohormone analysis.
Core Chemical and Physical Properties
This compound is a non-radioactive, stable isotope-labeled form of IAA where six carbon atoms on the indole ring have been replaced with the heavy isotope, ¹³C. This isotopic enrichment provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for absolute quantification.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Structural Information
| Property | Value |
| Molecular Formula | ¹³C₆C₄H₉NO₂ |
| Molecular Weight | 181.14 g/mol [1][2] |
| Accurate Mass | 181.083[3] |
| CAS Number | 100849-36-3[1][2][3][4] |
| Canonical SMILES | OC(CC1=CN[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]12)=O[1] |
| InChI Key | QOPBEBWGSGFROG-NCTJRARUSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | Not explicitly available for the labeled compound, but the unlabeled IAA melts at 165-169 °C (with decomposition). |
| Solubility | Soluble in ethanol (50 mg/ml), methanol, DMSO, and sparingly in chloroform. Insoluble in water[5]. One source indicates solubility in H₂O at 1 mg/mL with ultrasonic warming to 60°C[6]. |
| Isotopic Purity | Typically ≥99% for the ¹³C label[2][7]. Specific products can have purities of 99.76%[6]. |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and protected from light[2]. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended[4]. |
Chemical Structure
The structure of this compound is identical to that of its unlabeled counterpart, with the exception of the six carbon atoms in the benzene ring of the indole core, which are substituted with ¹³C isotopes. This specific labeling is advantageous as it is chemically stable and does not exchange with the environment, unlike deuterium labels which can be prone to back-exchange.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of IAA in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] The use of a stable isotope-labeled internal standard is considered the gold standard for phytohormone analysis due to its ability to correct for analyte loss during sample preparation and variations in instrument response.[8]
Detailed Methodology for IAA Quantification using GC-MS with ¹³C₆-IAA Internal Standard
This protocol is a synthesized methodology based on established procedures for auxin analysis.[8][9][10][11][12]
1. Sample Preparation and Extraction:
-
a. Harvest plant tissue (5-10 mg fresh weight is often sufficient) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[10]
-
b. Accurately weigh the frozen tissue.
-
c. Add a known amount of this compound internal standard to the sample. The amount should be in a similar range to the expected endogenous IAA concentration.
-
d. Homogenize the tissue in an appropriate extraction solvent (e.g., 80% methanol or 2-propanol with 0.2 M imidazole buffer, pH 7.0).[11][13]
-
e. Incubate the homogenate on ice (e.g., for 1 hour) to ensure complete extraction.[11]
-
f. Centrifuge the sample to pellet cellular debris. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Purification:
-
a. A two-step SPE is often employed for purification.[10][11]
-
b. First SPE (Amino Resin): Condition an amino (NH₂) SPE cartridge. Load the supernatant. The ionized IAA and ¹³C₆-IAA will be retained. Wash the cartridge to remove interfering compounds. Elute the auxins with an acidic solvent.
-
c. Second SPE (Polymethylmethacrylate Epoxide Resin): This step can further purify the sample.[10][11]
3. Derivatization:
-
a. Evaporate the purified fraction to dryness under a stream of nitrogen.
-
b. Derivatize the sample to make it volatile for GC analysis. A common method is methylation using diazomethane to form the methyl ester of IAA.[10]
4. GC-MS Analysis:
-
a. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
b. Inject the sample into a GC-MS system.
-
c. GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.
-
d. MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[8][9][12]
-
e. Ions to Monitor:
-
For endogenous (unlabeled) IAA-methyl ester: m/z 130 (base peak) and m/z 189 (molecular ion).
-
For ¹³C₆-IAA-methyl ester: m/z 136 and m/z 195. Some sources may report slightly different m/z values based on the specific fragmentation patterns observed in their instrumentation[8].
-
-
f. Quantification: The concentration of endogenous IAA is calculated by comparing the peak area ratio of the endogenous IAA to the ¹³C₆-IAA internal standard against a calibration curve.
Experimental Workflow Diagram
Caption: A generalized workflow for the quantification of IAA using ¹³C₆-IAA and GC-MS.
Signaling Pathways
IAA exerts its effects on plant growth and development by modulating gene expression through a well-characterized signaling pathway. The core of this pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[14][15]
The Core Auxin Signaling Pathway
-
In the absence of auxin: Aux/IAA proteins bind to ARF transcription factors, preventing them from regulating the expression of auxin-responsive genes.[14]
-
In the presence of auxin: IAA acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[14] This interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.
-
The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.
-
The degradation of the Aux/IAA repressor releases the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to the activation or repression of their transcription and ultimately, a physiological response.[15]
Auxin Signaling Pathway Diagram
Caption: The core transcriptional auxin signaling pathway in the absence and presence of auxin.
Conclusion
This compound is an indispensable tool for accurate and reliable quantification of endogenous IAA. Its stable isotopic label and chemical similarity to the native compound make it the internal standard of choice for rigorous analytical studies in plant science and related fields. Understanding its properties and the methodologies for its use, as detailed in this guide, is essential for researchers aiming to unravel the complex roles of auxin in biological systems.
References
- 1. INDOLE-3-ACETIC ACID | Eurisotop [eurisotop.com]
- 2. Indole-3-acetic acid (phenyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-acetic acid, 98+% | Fisher Scientific [fishersci.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indole-3-acetic acid (phenyl-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1896-0.01 [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 13C6-Labeled Auxin in Unraveling Plant Metabolic Networks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a crucial signaling molecule that governs a vast array of developmental processes, from embryogenesis to fruit development. The precise spatial and temporal distribution of auxin, which is tightly regulated by a complex interplay of biosynthesis, transport, and metabolism, is critical for these functions. Understanding the intricate network of auxin metabolism is therefore paramount for both fundamental plant biology and for the development of novel agrochemicals and therapeutics. The use of stable isotope-labeled compounds, particularly 13C6-labeled indole-3-acetic acid (13C6-IAA), has emerged as a powerful and indispensable tool in these metabolic investigations. This technical guide provides a comprehensive overview of the application of 13C6-IAA in metabolic studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
The Power of Stable Isotope Labeling with 13C6-IAA
Stable isotope labeling is a technique used to trace the metabolic fate of a molecule by replacing one or more of its atoms with a heavier, non-radioactive isotope.[1] In the case of 13C6-IAA, all six carbon atoms of the indole ring are replaced with the 13C isotope. This labeling strategy offers several distinct advantages for metabolic studies:
-
Accurate Quantification: 13C6-IAA serves as an ideal internal standard for mass spectrometry-based quantification of endogenous IAA and its metabolites.[2] Because it is chemically identical to the unlabeled endogenous compound, it co-elutes during chromatography and has the same ionization efficiency, allowing for highly accurate and precise quantification through isotope dilution.[2]
-
Metabolic Flux Analysis: By introducing 13C6-IAA into a biological system, researchers can trace the incorporation of the heavy carbon atoms into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of auxin metabolism.
-
Pathway Elucidation: The labeling patterns observed in metabolites after feeding with 13C6-IAA can help to identify novel metabolic pathways and intermediates.
-
Turnover Rate Determination: Pulse-chase experiments using 13C6-IAA enable the measurement of the synthesis and degradation rates (turnover) of auxin and its metabolites, providing insights into the dynamics of auxin homeostasis.
Quantitative Insights into Auxin Metabolism
The application of 13C6-IAA has yielded valuable quantitative data on the levels and turnover of various auxin metabolites in plants. The following tables summarize key findings from studies on Arabidopsis thaliana.
Table 1: Endogenous Levels of Auxin Conjugates in Arabidopsis thaliana Seedlings
| Auxin Conjugate | Tissue | Endogenous Level (ng/g Fresh Weight) | Reference |
| Indole-3-acetyl-aspartate (IAA-Asp) | 9-day-old wild-type seedlings | 17.4 ± 4.6 | [3][4] |
| Indole-3-acetyl-glutamate (IAA-Glu) | 9-day-old wild-type seedlings | 3.5 ± 1.6 | [3][4] |
| Indole-3-acetyl-glucose (IAA-Glc) | 12-day-old wild-type seedlings | 7 - 17 | [3][4] |
| Total IAA | 9-day-old wild-type seedlings | 1200 ± 178 | [3][4] |
This table illustrates that while total IAA levels are high, the steady-state levels of these specific conjugates are relatively low, suggesting they may be transient or localized metabolites under normal growth conditions.[3][4]
Table 2: Rates of Auxin Metabolism in Seed Plants
| Metabolic Process | Rate Range | Notes | Reference |
| Biosynthesis | 10 nM/h – 1 µM/h | [2] | |
| Conjugation | Up to ~100 µM/h | Rate is dependent on the concentration of applied IAA. | [2] |
| Conjugate Hydrolysis | 10 nM/h – 1 µM/h | [2] | |
| Catabolism (via oxIAA) | 10 nM/h – 40 nM/h | oxIAA is a major catabolite. | [2] |
This table highlights the remarkably high rate of auxin conjugation, suggesting that it plays a significant role in rapidly modulating auxin levels within specific cells or tissues.[2]
Table 3: Quantification of IAA and its Metabolites in Different Arabidopsis Tissues
| Compound | Tissue | Level (pg/mg Fresh Weight) | Reference |
| IAA | Roots | ~15 | [5] |
| Expanding Leaves | ~12 | [5] | |
| Old Leaves | ~5 | [5] | |
| oxIAA | Roots | 74 | [5] |
| Expanding Leaves | ~20 | [5] | |
| Old Leaves | ~8 | [5] | |
| IAA-Asp | Roots | ~10 | [5] |
| Expanding Leaves | ~8 | [5] | |
| IAA-Glu | Roots | ~2 | [5] |
| Expanding Leaves | ~1.5 | [5] |
This data demonstrates that tissues with high levels of free IAA, such as roots and expanding leaves, also exhibit high levels of the catabolite oxIAA and the conjugate IAA-Asp, indicating a rapid turnover of the hormone in these tissues.[5]
Experimental Protocols
The accurate analysis of 13C6-IAA and its labeled metabolites relies on robust and sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: High-Throughput Quantitative Analysis of IAA using GC-MS
This protocol is adapted from established methods for the precise determination of free IAA in plant tissue.[2][6]
1. Sample Preparation:
- Harvest 5-25 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Add a known amount of 13C6-IAA internal standard to the frozen tissue. The amount should be in a similar range to the expected endogenous IAA level.
- Homogenize the tissue in a suitable extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 0.1% diethyldithiocarbamic acid sodium salt).[3]
2. Solid-Phase Extraction (SPE):
- Use a two-step SPE procedure for purification.
- First, apply the extract to an amino (NH2) resin SPE cartridge to retain organic acids like IAA.
- Elute the IAA from the amino cartridge and apply it to a polymethylmethacrylate (PMMA) SPE cartridge for further purification.
- Elute the purified IAA from the PMMA cartridge.
3. Derivatization:
- Due to the low volatility of IAA, derivatization is necessary for GC-MS analysis.
- Methylate the purified IAA using diazomethane to form methyl-IAA. This increases its volatility.
4. GC-MS Analysis:
- Analyze the derivatized sample using a GC coupled to a mass spectrometer.
- Gas Chromatograph (GC) Parameters:
- Column: A non-polar column such as a DB-5ms is suitable.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) to separate the analytes.
- Mass Spectrometer (MS) Parameters:
- Ionization Mode: Electron Ionization (EI).
- Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor the characteristic ions for both unlabeled methyl-IAA and 13C6-labeled methyl-IAA.
5. Data Analysis:
- Quantify the amount of endogenous IAA by calculating the ratio of the peak areas of the unlabeled IAA to the 13C6-IAA internal standard.
Protocol 2: Profiling of Auxin Metabolites using LC-MS/MS
This protocol is a general guide for the analysis of a broader range of auxin metabolites, including conjugates.
1. Sample Preparation:
- Follow the same initial steps as for the GC-MS protocol (harvesting, freezing, addition of internal standards, and homogenization). A cocktail of 13C6-labeled standards for various expected metabolites can be used.[3]
2. Extraction:
- Perform a liquid-liquid extraction to partition the auxin metabolites into an organic solvent (e.g., diethyl ether or ethyl acetate) at an acidic pH.
3. Purification:
- Further purify the extract using SPE cartridges appropriate for the target metabolites.
4. LC-MS/MS Analysis:
- Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer.
- Liquid Chromatograph (LC) Parameters:
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol.
- Tandem Mass Spectrometer (MS/MS) Parameters:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is essential for the selective and sensitive detection of multiple metabolites in a complex mixture. For each metabolite, a specific precursor ion and one or more product ions are monitored.
5. Data Analysis:
- Identify and quantify the metabolites based on their retention times and the specific MRM transitions, using the corresponding 13C6-labeled internal standards for accurate quantification.
Visualizing Metabolic Processes and Workflows
Graphviz diagrams are used to illustrate the complex relationships in auxin metabolism and the workflows of experiments using 13C6-IAA.
Caption: Overview of the main pathways of auxin metabolism.
Caption: A generalized experimental workflow for auxin metabolic studies.
Caption: Workflow of a pulse-chase experiment to determine auxin turnover.
Caption: Canonical auxin signaling pathway leading to gene expression changes.
Conclusion
The use of 13C6-labeled auxin has revolutionized our ability to dissect the complexities of auxin metabolism. By providing a means for accurate quantification, metabolic flux analysis, and the determination of turnover rates, this powerful tool has enabled significant advances in our understanding of how plants precisely regulate auxin homeostasis to control their growth and development. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute robust metabolic studies, ultimately contributing to the development of innovative solutions in agriculture and medicine. As analytical technologies continue to improve in sensitivity and resolution, the application of 13C6-IAA and other stable isotope tracers will undoubtedly continue to be at the forefront of plant hormone research.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Auxin metabolism rates and implications for plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of auxin conjugates in Arabidopsis. Low steady-state levels of indole-3-acetyl-aspartate, indole-3-acetyl-glutamate, and indole-3-acetyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Auxin Flow: A Technical Guide to Utilizing 3-Indoleacetic Acid-13C6 in Transport Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the stable isotope-labeled auxin, 3-indoleacetic acid-13C6 (IAA-13C6), as a powerful tool for elucidating the complex mechanisms of auxin transport in plants. By providing a stable, traceable analog of the primary native auxin, IAA-13C6 allows for precise quantification and visualization of auxin movement, metabolism, and distribution, offering critical insights for agricultural research and the development of novel plant growth regulators.
Core Principles: The Advantage of a Stable Isotope Tracer
Understanding the directional flow of auxin is fundamental to deciphering its role in virtually every aspect of plant growth and development.[1][2][3][4][5] The use of isotopically labeled molecules provides a robust method for tracking the movement of compounds in biological systems. This compound, in which six carbon atoms in the indole ring are replaced with the heavy isotope 13C, is an ideal tracer for several reasons.[6][7] It is chemically identical to endogenous IAA, ensuring it is recognized and transported by the same cellular machinery.[6] However, its increased mass allows it to be distinguished from the naturally occurring IAA using mass spectrometry, enabling precise quantification of the tracer's movement and fate within the plant.[6][8][9][10][11] This technique offers significant advantages over methods using radiolabeled auxins by avoiding the complexities of handling radioactive material and by providing more detailed metabolic information.
Experimental Protocols: A Step-by-Step Approach
The following protocols outline the key steps for conducting auxin transport assays using IAA-13C6, primarily focusing on the model plant Arabidopsis thaliana. These methods can be adapted for other plant species and tissues.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana is commonly used due to its well-characterized genetics and rapid life cycle.
-
Growth Medium: Seedlings are typically grown on a standard plant nutrient medium, such as Murashige and Skoog (MS) medium, solidified with agar.
-
Growth Conditions: Plants are maintained in a controlled environment with defined light cycles (e.g., 16 hours light/8 hours dark), temperature (e.g., 22°C), and light intensity.[12][13]
Application of this compound
The method of application is critical for studying directional transport. For polar transport assays in hypocotyls or roots, an agar-based application is common.[14]
-
Preparation of Donor Blocks: A solution of IAA-13C6 (typically in the micromolar range) is mixed with molten agar.[15] Small blocks of this agar are then precisely placed on the apical or basal end of the plant tissue (e.g., the top of the hypocotyl for basipetal transport studies).[15]
-
Transport Period: The plants are incubated for a defined period (e.g., 5 hours) to allow for the transport of the labeled auxin.[15]
Sample Harvesting and Preparation
-
Tissue Sectioning: After the transport period, the plant tissue is carefully excised and sectioned. For example, a hypocotyl might be divided into an upper section (closer to the application site) and a lower section. A "receiver" block of plain agar may also be placed at the opposite end of the tissue to collect any transported auxin.
-
Flash Freezing: The collected tissue samples are immediately flash-frozen in liquid nitrogen to halt metabolic processes and preserve the auxin profile.[9]
-
Homogenization and Extraction: The frozen tissue is homogenized, and auxins are extracted using a solvent, often an imidazole-buffered aqueous 2-propanol solution.[16] An internal standard, such as deuterated IAA ([2H4]IAA), is added at this stage to allow for accurate quantification.[12][13]
Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the methods of choice for quantifying IAA-13C6.[9][16][17][18][19]
-
Purification: The crude extract is purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.[9][16]
-
Analysis: The purified sample is injected into the LC-MS/MS or GC-MS system. The instrument is set to detect the specific mass-to-charge ratios of endogenous IAA, IAA-13C6, and the internal standard.
-
Data Interpretation: The amount of transported IAA-13C6 is calculated based on the signal intensity relative to the known amount of the internal standard.[8][10]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing IAA-13C6 to investigate auxin transport.
| Plant Tissue | Labeled Auxin Applied | Transport Direction | Amount Transported (pg per plant) | Percent Transport (%) | Reference |
| Arabidopsis Hypocotyl | [13C6]IAA | Basipetal | Varies with experimental conditions | ~29% | [8][15] |
| Arabidopsis Hypocotyl | [13C1]IBA | Basipetal | ~0.26 | <1% | [8][15] |
Table 1: Comparison of Basipetal Transport of Labeled IAA and IBA in Arabidopsis Hypocotyls. This data highlights the significantly higher polar transport of IAA compared to indole-3-butyric acid (IBA).[8][15]
| Treatment | [13C6]IAA in Lower Hypocotyl (pg) | Inhibition of Transport (%) | Reference |
| Control | ~15 | 0 | [8] |
| NPA (N-1-naphthylphthalamic acid) | Significantly reduced | High | [15][20][21] |
Table 2: Effect of the Auxin Transport Inhibitor NPA on Basipetal [13C6]IAA Transport. NPA is a well-known inhibitor of polar auxin transport, and these results confirm that the movement of IAA-13C6 is mediated by the classical auxin transport machinery.[15][20][21]
Visualizing Auxin Dynamics: Signaling Pathways and Experimental Workflows
Understanding the cellular mechanisms that govern auxin transport requires knowledge of the underlying signaling pathways. The use of IAA-13C6 helps to quantify the flux of auxin that is regulated by these pathways.
Auxin Signaling Pathways
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[1][22][23] Other signaling pathways, some involving transmembrane kinases (TMKs) and AUXIN BINDING PROTEIN 1 (ABP1), are also emerging.[22]
References
- 1. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 10. Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 14. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]
- 20. Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Principle and Application of 3-Indoleacetic Acid-13C6 as an Internal Standard for Accurate Auxin Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. Accurate quantification of endogenous IAA levels is therefore crucial for understanding its complex signaling pathways and for the development of novel plant growth regulators. However, the analysis of IAA in complex biological matrices is challenging due to its low abundance and the presence of interfering substances. The use of a stable isotope-labeled internal standard, such as 3-indoleacetic acid-13C6 (IAA-13C6), in conjunction with mass spectrometry-based methods, has become the gold standard for precise and accurate IAA quantification. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of using IAA-13C6 as an internal standard.
Core Principle: Isotope Dilution Mass Spectrometry
The use of IAA-13C6 as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). In this method, a known amount of the isotopically labeled standard (IAA-13C6) is added to a sample at the earliest stage of extraction.[1][2] The labeled standard is chemically identical to the endogenous analyte (unlabeled IAA) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[3]
The key difference lies in its mass. The six 13C atoms in the benzene ring of IAA-13C6 give it a mass that is 6 Daltons higher than the naturally occurring IAA. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Any loss of analyte during the experimental procedure will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the endogenous IAA to that of the known amount of added IAA-13C6, the initial concentration of IAA in the sample can be accurately calculated, effectively correcting for variations in recovery and matrix effects.[1]
Advantages of this compound
The use of IAA-13C6 offers several distinct advantages over other internal standards, particularly deuterium-labeled compounds:
-
Non-exchangeable Label: The 13C atoms are stably incorporated into the benzene ring and are not susceptible to exchange with protons from the solvent or matrix, ensuring the isotopic integrity of the standard throughout the analytical process.[3]
-
Identical Chromatographic Properties: Due to the minimal difference in physicochemical properties between 12C and 13C, IAA-13C6 co-elutes perfectly with the unlabeled IAA during chromatographic separation. This is a significant advantage over deuterium-labeled standards, which can sometimes exhibit slight shifts in retention time.[3]
-
High Isotopic Enrichment: Commercially available IAA-13C6 typically has a high degree of isotopic purity, minimizing any contribution from unlabeled species in the standard.[3]
Quantitative Data Presentation
The following table summarizes representative data on the limits of detection (LOD) and quantification (LOQ) for IAA analysis using LC-MS/MS, demonstrating the sensitivity of the method when employing an internal standard.
| Compound | Limit of Detection (LOD) (µg∙mL⁻¹) | Limit of Quantification (LOQ) (µg∙mL⁻¹) |
| Indole-3-acetic acid (IAA) | 0.002 | 0.007 |
Table 1: Limits of Detection and Quantification for IAA using LC-MS/MS. Data adapted from a study on indolic compounds.[4]
Experimental Protocols
A generalized experimental workflow for the quantification of IAA using IAA-13C6 as an internal standard is presented below. This protocol can be adapted for various plant tissues and analytical instrumentation (GC-MS or LC-MS/MS).
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a mortar and pestle or a ball mill.
-
Addition of Internal Standard: To a known weight of the homogenized tissue (typically 2-10 mg fresh weight), add a precise amount of IAA-13C6 internal standard solution.[1][2]
-
Extraction: Add an appropriate extraction solvent (e.g., 80% methanol or a buffered isopropanol solution) and incubate, often with shaking, at a low temperature (e.g., 4°C) to facilitate the extraction of IAA.
-
Centrifugation: Centrifuge the extract to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted IAA and the internal standard.
Purification using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a solid-phase extraction cartridge (e.g., a C18 or an amino-SPE column) with methanol followed by water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the IAA and IAA-13C6 from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
Derivatization (for GC-MS analysis)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA needs to be derivatized to increase its volatility.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent.
-
Methylation: Add a methylating agent, such as diazomethane, to convert IAA and IAA-13C6 to their methyl esters.[5]
-
Evaporation: Evaporate the solvent to concentrate the derivatized analytes.
-
Reconstitution: Reconstitute the sample in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
Instrumental Analysis (LC-MS/MS or GC-MS)
-
Injection: Inject the prepared sample into the LC-MS/MS or GC-MS system.
-
Chromatographic Separation: Separate the analytes using an appropriate column and mobile phase gradient (for LC) or temperature program (for GC).
-
Mass Spectrometric Detection: Detect the parent and fragment ions of both the unlabeled IAA and the IAA-13C6 internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. For example, a common MRM transition for IAA is 176.1 > 130.0.[4]
Data Analysis
-
Peak Integration: Integrate the peak areas for the selected transitions of both the endogenous IAA and the IAA-13C6 internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous IAA to the peak area of the IAA-13C6 internal standard.
-
Quantification: Determine the concentration of endogenous IAA in the original sample by comparing the calculated ratio to a calibration curve prepared with known amounts of unlabeled IAA and a fixed amount of the IAA-13C6 internal standard.
Mandatory Visualizations
Caption: Experimental workflow for IAA quantification using IAA-13C6.
Caption: Core auxin signaling pathway.
The Role of Accurate Quantification in Understanding Auxin Signaling
The precise regulation of auxin levels is fundamental to its role in plant development.[6] The core auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[7] At low auxin concentrations, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factor (ARF) transcription factors, keeping auxin-responsive genes switched off. When IAA levels rise, auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the repressors liberates the ARF transcription factors, allowing them to activate the expression of auxin-responsive genes, which in turn mediate various developmental processes.[7]
The dynamic nature of this signaling pathway, which is highly dependent on the cellular concentration of IAA, underscores the importance of accurate quantification. The use of IAA-13C6 as an internal standard provides the necessary precision and reliability to measure subtle but significant changes in endogenous IAA levels in response to developmental cues and environmental stimuli. This enables researchers to correlate specific auxin concentrations with downstream physiological responses, thereby elucidating the intricate mechanisms of auxin homeostasis and signaling.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry represents a robust and reliable method for the quantification of endogenous IAA. Its inherent advantages of a stable, non-exchangeable label and identical chromatographic behavior to the native analyte ensure the highest level of accuracy and precision. This methodology is indispensable for researchers in plant science, agriculture, and drug development who seek to unravel the complexities of auxin biology and to develop new strategies for modulating plant growth and development. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this powerful analytical technique.
References
- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity 3-Indoleacetic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 3-indoleacetic acid-13C6 (IAA-13C6), a crucial tool for researchers in various fields, including plant biology, microbiology, and drug development. This isotopically labeled internal standard is indispensable for accurate quantification of endogenous indole-3-acetic acid (IAA) using mass spectrometry-based methods. This document outlines commercial suppliers, provides a comparative summary of product specifications, details a general experimental protocol for its use, and illustrates a relevant biological pathway.
Commercial Availability
A number of reputable chemical suppliers offer high-purity this compound for research purposes. The choice of supplier may depend on factors such as required purity, isotopic enrichment, available quantities, and institutional procurement agreements. Below is a summary of prominent commercial sources.
| Supplier | Purity | Isotopic Enrichment | CAS Number | Notes |
| MedChemExpress | 99.76%[1] | Not specified | 100849-36-3[1] | Intended for use as a tracer or internal standard for NMR, GC-MS, or LC-MS.[1] |
| Cambridge Isotope Laboratories, Inc. | ≥98%[2][3] | 99%[2][3] | 100849-36-3[2][3] | Available through distributors such as Eurisotop and Fisher Scientific.[2][4] |
| LGC Standards | Not specified | Not specified | 100849-36-3[5] | Provided for pharmaceutical analytical testing.[5] |
| BOC Sciences | Not specified | Not specified | 100849-36-3[6] | Marketed as an internal standard for the quantification of ledipasvir by GC- or LC-MS.[6] |
| Apollo Scientific | 98%[7] | Not specified | 100849-36-3[7] | General chemical supplier. |
| Ace Therapeutics | Not specified | Not specified | Not specified | For research use only.[8] |
| Alsachim | ≥95%[9] | ≥99% 13C[9] | 100849-36-3[9] | Provides a certificate of analysis with the product. |
Experimental Protocol: Quantification of IAA in Biological Samples using IAA-13C6 and LC-MS/MS
The use of this compound as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of IAA.[1][2][5][8] The following is a generalized protocol for the analysis of IAA in plant or microbial cultures.
Sample Preparation and Extraction
-
Homogenization: Homogenize a known quantity of biological material (e.g., 50-100 mg of plant tissue or a microbial cell pellet) in a suitable solvent, often under cryogenic conditions to prevent degradation.[3] A common extraction solvent is 80% (v/v) methanol or acetone.[10]
-
Internal Standard Spiking: Add a precise amount of this compound solution to the homogenate at the earliest stage of extraction. This is crucial for accurate quantification.
-
Extraction: Incubate the mixture, often with shaking, at 4°C for several hours to ensure complete extraction.
-
Centrifugation: Centrifuge the extract to pellet cellular debris.
-
Solvent Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate the organic solvent, for instance, under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic separation, such as a mixture of methanol and water with 0.1% formic acid.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for separation.[6][11]
-
Mobile Phase: A gradient elution with two solvents is common. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile with 0.1% formic acid.[11]
-
Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute compounds of increasing hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves monitoring specific precursor-to-product ion transitions for both the native IAA and the 13C6-labeled internal standard.
-
IAA Transition: m/z 176.1 → 130.0[12]
-
IAA-13C6 Transition: m/z 182.1 → 136.0 (predicted based on the stable isotope label)
-
-
Quantification: The ratio of the peak area of the native IAA to the peak area of the IAA-13C6 internal standard is used to calculate the concentration of IAA in the original sample by referencing a standard curve.
-
Biological Context: Tryptophan-Dependent IAA Biosynthesis
Indole-3-acetic acid is synthesized in plants and various microorganisms through several pathways, with the tryptophan-dependent pathways being the most well-characterized.[13][14][15] Understanding these pathways is crucial for researchers studying the regulation of IAA levels and its physiological effects. The indole-3-pyruvic acid (IPyA) pathway is a major route for IAA biosynthesis in plants.[16]
In this pathway, tryptophan is converted to indole-3-pyruvic acid by the TAA/TAR family of aminotransferases. Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPyA to indole-3-acetaldehyde, which is then oxidized to indole-3-acetic acid. This pathway is a key target for studies on plant development and its manipulation for agricultural and therapeutic purposes. The use of IAA-13C6 allows for precise measurement of changes in IAA flux through this and other biosynthetic routes in response to genetic or environmental perturbations.
References
- 1. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. C(6)-[benzene ring]-indole-3-acetic Acid: a new internal standard for quantitative mass spectral analysis of indole-3-acetic Acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jabonline.in [jabonline.in]
- 11. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to the Natural Isotope Abundance in 3-Indoleacetic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural abundance of stable isotopes in 3-indoleacetic acid (IAA), the most prevalent naturally occurring auxin. While specific isotopic signatures for IAA are not cataloged as standard reference data, this document outlines the foundational principles of natural isotopic abundance for its constituent elements—Carbon, Hydrogen, Nitrogen, and Oxygen. It further delves into the concept of isotopic fractionation, the primary mechanism causing deviations in these abundances within biological molecules like IAA. Detailed experimental protocols for determining the isotopic composition of IAA using mass spectrometry are provided, alongside visualizations of the IAA biosynthetic pathway and a general experimental workflow to guide researchers in this analytical endeavor. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the isotopic properties of IAA for applications in metabolic studies, tracer experiments, and the development of isotopically labeled standards.
Introduction to Natural Isotopic Abundance in 3-Indoleacetic Acid
3-Indoleacetic acid (C₁₀H₉NO₂) is a pivotal phytohormone regulating a myriad of physiological and developmental processes in plants. In drug development, particularly in fields targeting pathways modulated by IAA or its derivatives, a thorough understanding of its fundamental chemical properties is crucial. One such property is its natural isotopic composition.
The atoms that constitute IAA (Carbon, Hydrogen, Nitrogen, and Oxygen) exist in nature as a mixture of stable isotopes. While one isotope is significantly more abundant, heavier, stable isotopes are also present in small, relatively constant proportions. These baseline abundances, however, are subject to variation due to a phenomenon known as isotopic fractionation . During the biosynthetic processes that produce IAA in plants, enzymatic reactions can discriminate between lighter and heavier isotopes, leading to a unique isotopic signature in the final molecule. This signature can offer insights into the biosynthetic pathway, the geographical origin of the plant material, and the metabolic history of the molecule.
This guide provides the standard natural abundances of the stable isotopes for the elements in IAA and discusses the theoretical basis for isotopic fractionation. It then outlines the practical methodologies required to determine the specific isotopic composition of an IAA sample.
Baseline Natural Abundance of Constituent Elements
The natural abundance of stable isotopes for the elements that make up 3-indoleacetic acid is well-established. These global average abundances serve as a fundamental reference point before considering the effects of isotopic fractionation.
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | ~98.9%[1][2] |
| ¹³C | 13.003355 | ~1.1%[1][2] | |
| Hydrogen | ¹H (Protium) | 1.007825 | >99.98%[3][4][5][6] |
| ²H (Deuterium) | 2.014102 | ~0.0115% - 0.02%[5][6][7] | |
| Nitrogen | ¹⁴N | 14.003074 | ~99.62%[8] |
| ¹⁵N | 15.000108 | ~0.38%[8] | |
| Oxygen | ¹⁶O | 15.994915 | ~99.757%[9] |
| ¹⁷O | 16.999131 | ~0.038%[9] | |
| ¹⁸O | 17.999160 | ~0.205%[9] |
Table 1: Standard natural abundance of the stable isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen. The exact abundances can vary slightly depending on the source.
Isotopic Fractionation in IAA Biosynthesis
The values presented in Table 1 represent global averages. Within a specific molecule like IAA, synthesized by a plant, these ratios can be altered. This is due to isotopic fractionation , where metabolic and enzymatic processes discriminate between isotopes based on their mass. Heavier isotopes form stronger covalent bonds and thus have higher activation energy requirements for reactions, causing them to react more slowly than their lighter counterparts.
The primary pathway for IAA biosynthesis in plants is from the amino acid L-tryptophan. Each enzymatic step in this conversion can contribute to isotopic fractionation. For instance, the enzymes involved in the C3 and C4 photosynthetic pathways discriminate against ¹³CO₂ to different extents, leading to a baseline variation in the ¹³C/¹²C ratio of all organic matter within the plant, including tryptophan and subsequently IAA.[10][11][12] Similarly, processes like nitrate assimilation and amino acid synthesis can fractionate nitrogen isotopes.[13][14]
Therefore, the actual natural isotopic abundance in an IAA sample is a unique signature reflecting the plant's photosynthetic pathway, nitrogen source, and the specific enzymatic steps involved in its biosynthesis.
Below is a diagram illustrating the major tryptophan-dependent IAA biosynthesis pathways, highlighting the points where isotopic fractionation can occur.
Experimental Protocols for Determining Isotopic Abundance
The determination of the natural isotopic abundance of IAA requires sensitive and precise analytical techniques, primarily mass spectrometry coupled with a chromatographic separation method. The general workflow involves extraction of IAA from the plant tissue, purification to remove interfering compounds, and finally, analysis by mass spectrometry.
Sample Preparation and Extraction
-
Tissue Homogenization: Weigh and immediately freeze the plant tissue in liquid nitrogen to quench all metabolic activity. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Extraction: Extract the homogenized tissue with a suitable solvent. A common extraction solvent is a mixture of isopropanol, methanol, and acetic acid. The extraction is typically performed at low temperatures (e.g., -20°C) to minimize degradation.
-
Internal Standard: For accurate quantification (which is often performed alongside isotopic analysis), a known amount of an isotopically labeled internal standard (e.g., ¹³C₆-IAA or D₅-IAA) is added to the extraction buffer. For natural abundance determination, this step might be omitted or performed on a separate aliquot to avoid spectral overlap, depending on the mass spectrometer's resolution.
-
Purification: The crude extract contains numerous compounds that can interfere with the analysis. Purification is essential and is typically achieved through a combination of liquid-liquid partitioning and solid-phase extraction (SPE).[15][16]
-
Liquid-Liquid Partitioning: The extract is partitioned against a nonpolar solvent (e.g., n-hexane) to remove lipids.
-
Solid-Phase Extraction (SPE): The aqueous phase is then passed through an SPE cartridge (e.g., C18 or an anion exchange column) to bind IAA and other acidic compounds. After washing the cartridge to remove impurities, the IAA is eluted with a stronger solvent (e.g., methanol or acetonitrile).[17][18]
-
Analytical Instrumentation
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for IAA analysis.
-
Derivatization: IAA is not sufficiently volatile for GC analysis and must be derivatized. A common method is methylation of the carboxylic acid group using diazomethane or esterification with an alkyl chloroformate.[19]
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometry: As the derivatized IAA elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). The relative intensities of the ions corresponding to the different isotopologues (molecules differing only in their isotopic composition) are measured to determine the isotopic ratios.
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for plant hormone analysis due to its high sensitivity and specificity, and it does not typically require derivatization.[20][21][22][23][24]
-
Liquid Chromatography: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. IAA is separated from other compounds on a reverse-phase column (e.g., C18).
-
Mass Spectrometry:
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the IAA molecules.
-
Tandem MS (MS/MS): For enhanced specificity, a tandem mass spectrometer (e.g., a triple quadrupole) is often used. The first mass analyzer selects the parent ion of IAA. This ion is then fragmented in a collision cell, and the second mass analyzer detects specific fragment ions. This process, known as multiple reaction monitoring (MRM), is highly selective for IAA.
-
Isotopic Analysis: By scanning for the m/z of the parent ions of the different isotopologues of IAA, their relative abundances can be determined. High-resolution mass spectrometers (e.g., Orbitrap or TOF) are particularly well-suited for resolving and accurately measuring the masses of different isotopologues.
-
The following diagram illustrates a general experimental workflow for the determination of isotopic abundance in IAA.
Data Presentation and Interpretation
The results of the isotopic analysis are typically expressed in delta (δ) notation, which represents the deviation of the isotopic ratio in a sample from that of an international standard, in parts per thousand (per mil, ‰).
The δ value for carbon, for example, is calculated as:
δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000
The standard for carbon is Vienna Pee Dee Belemnite (VPDB). Similar standards exist for other elements (e.g., Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen, and atmospheric N₂ for nitrogen).
The quantitative data for the isotopic composition of an IAA sample should be presented in a clear, tabular format for easy comparison.
| Isotope Ratio | Sample A (δ‰) | Sample B (δ‰) |
| δ¹³C | -28.5 | -30.2 |
| δ¹⁵N | +2.1 | +1.5 |
| δ²H | -110 | -125 |
| δ¹⁸O | +22.4 | +20.8 |
Table 2: Example of how to present isotopic data for IAA samples. The values are hypothetical and for illustrative purposes only.
Conclusion
While a definitive, universal value for the natural isotopic abundance of 3-indoleacetic acid does not exist, this guide provides the foundational knowledge and practical framework for its determination. The isotopic signature of IAA is a product of fractionation during its biosynthesis and can serve as a valuable source of information for researchers in plant science and drug development. By following the detailed experimental protocols outlined herein, scientists can accurately measure the isotopic composition of IAA, enabling deeper insights into plant metabolism and providing a basis for the development and use of isotopically labeled standards in pharmacological research.
References
- 1. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ck12.org [ck12.org]
- 6. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 7. The Three Isotopes of Hydrogen | Differences & Properties - Lesson | Study.com [study.com]
- 8. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 9. WebElements Periodic Table » Oxygen » isotope data [webelements.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Isotope fractionation by plants and animals: implications for nutrition research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 3-Indoleacetic Acid-13C6: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-indoleacetic acid-13C6 (IAA-13C6). As a critical internal standard in quantitative analyses and a tracer in metabolic studies, understanding its stability is paramount for generating accurate and reproducible data. This document outlines the known stability profile of IAA-13C6, protocols for its handling and storage, and discusses its degradation pathways.
Core Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of this compound. The stability of the compound is dependent on its form (solid or in solution) and the environmental conditions.
Solid Form
In its solid, crystalline form, this compound is relatively stable. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Duration |
| Temperature | +2°C to +8°C (Refrigerated)[1] | Long-term |
| -20°C | ≥ 4 years[2] | |
| Light | Protect from light[1] | At all times |
| Atmosphere | Inert gas (optional, for extended long-term storage) | --- |
Solution Form
The stability of this compound in solution is less robust than in its solid form and is highly dependent on the solvent, temperature, and light exposure. Stock solutions should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored under the recommended conditions.
Table 2: Recommended Storage Conditions for this compound Solutions
| Temperature | Solvent | Duration | Light Condition |
| -80°C | Organic Solvents (e.g., Ethanol, DMSO, Dimethyl Formamide) | Up to 6 months[3] | Protect from light[3] |
| -20°C | Organic Solvents (e.g., Ethanol, DMSO, Dimethyl Formamide) | Up to 1 month[3] | Protect from light[3] |
| Aqueous Buffers | Not recommended for long-term storage. Prepare fresh.[2] | --- | --- |
Factors Affecting Stability and Degradation Pathways
Several environmental factors can influence the degradation of this compound. The primary degradation pathways are expected to be similar to those of unlabeled indole-3-acetic acid (IAA), which include photodegradation, hydrolysis, and thermal degradation.
Photodegradation
Indole-3-acetic acid is a photo-labile compound.[4] Exposure to light, particularly in the UV and blue regions of the spectrum, can lead to its degradation. The rate of photodegradation can be influenced by the presence of other compounds in the solution. For instance, salts and mineral nutrients found in plant culture media can hasten the photodegradation of IAA under white light.[4]
pH and Hydrolysis
The stability of IAA is also pH-dependent. In basic solutions, ester conjugates of indole-3-acetic acid are readily hydrolyzed.[5][6][7][8] Measurable hydrolysis can occur within a few hours at a pH of 9 or above.[5][6] While this compound itself is not an ester, this highlights the general sensitivity of the indole-3-acetic acid molecule to alkaline conditions.
Thermal Stability
While specific data for this compound is limited, studies on unlabeled IAA suggest it is relatively stable to autoclaving (121°C for 15 minutes).[9] However, prolonged exposure to high temperatures should be avoided.
Degradation Pathway Overview
The degradation of indole-3-acetic acid can proceed through various pathways, with oxidation being a key mechanism. The primary oxidative catabolite is 2-oxindole-3-acetic acid (OxIAA). In biological systems, IAA can also be conjugated to amino acids, such as aspartate and glutamate, which can then be further metabolized.
Caption: Simplified degradation pathway of this compound.
Experimental Protocols
The following are generalized protocols for the preparation of stock solutions and for conducting stability assessments. These should be adapted based on specific experimental needs and available equipment.
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
Methodology:
-
Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed compound in a small volume of a suitable organic solvent, such as ethanol, DMSO, or dimethyl formamide. Sonication can be used to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final desired volume with the same solvent.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials to minimize exposure to light and to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Always protect the solutions from light.
Protocol for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Place aliquots of the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Acid/Base Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution and incubate at room temperature or an elevated temperature.
-
Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
-
Sampling: At predetermined time intervals, withdraw samples from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as LC-MS/MS. This method should be able to separate the parent compound from its degradation products.
-
Quantification and Identification: Quantify the amount of this compound remaining in each sample. Identify any major degradation products by their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation kinetics.
Conclusion
This compound is a stable compound when stored correctly in its solid form. In solution, its stability is more limited, and care must be taken to protect it from light and to store it at low temperatures. For critical applications, it is advisable to prepare fresh solutions and to perform stability tests under the specific experimental conditions to ensure the accuracy of quantitative results. The information and protocols provided in this guide serve as a foundation for researchers to handle and store this compound effectively, thereby ensuring the reliability of their experimental outcomes.
References
- 1. biomedres.us [biomedres.us]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jabonline.in [jabonline.in]
A Technical Guide to Foundational Research in Stable Isotope Labeling in Plants
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for stable isotope labeling in plant sciences. It is designed to serve as a foundational resource for professionals seeking to leverage this powerful technology for metabolic research, physiological studies, and the development of plant-derived therapeutic compounds.
Introduction to Stable Isotope Labeling in Plants
Stable isotope labeling is a powerful technique used to trace the movement and transformation of molecules through biological systems.[1] By replacing an atom in a compound with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can track the fate of that compound through metabolic pathways.[1] This approach has become indispensable in plant biology for dissecting complex metabolic networks, quantifying metabolic fluxes, and understanding plant responses to genetic or environmental changes.[2][3][4] Applications range from fundamental studies of photosynthesis and nutrient assimilation to advanced research in natural product biosynthesis, which is of significant interest to the pharmaceutical industry.[5]
Core Principles and Common Isotopes
The foundation of stable isotope labeling lies in supplying a plant or plant tissue with a substrate enriched in a stable isotope. The most commonly used stable isotopes in plant research include:
-
Carbon-13 (¹³C): Primarily used to trace carbon fixation and flux through central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[5]
-
Nitrogen-15 (¹⁵N): Essential for studying nitrogen assimilation, amino acid biosynthesis, and protein turnover.[6][7]
-
Deuterium (²H) and Oxygen-18 (¹⁸O): Often used in combination with other isotopes to study water transport, oxygen evolution, and the stoichiometry of biogeochemical transformations.[8]
The labeled substrates are introduced into the plant system, and after a defined period, the plant material is harvested. Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to detect the location and abundance of the heavy isotopes within various metabolites.[1][2][4] This information allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).[3][5]
Labeling Strategies and Experimental Design
The choice of labeling strategy is critical and depends on the specific research question. The primary strategies are steady-state and dynamic (or pulse-chase) labeling.
-
Steady-State Labeling: In this approach, the labeled substrate is provided continuously until the organism's metabolic system reaches an isotopic steady state, where the isotopic enrichment of metabolites becomes constant.[2][3] This method is ideal for quantifying fluxes in central metabolic pathways under a specific condition.[3][4]
-
Dynamic (Pulse-Chase) Labeling: This involves supplying the labeled substrate for a short period (the "pulse"), followed by a period of growth with an unlabeled substrate (the "chase").[9] This strategy is powerful for investigating the dynamics of metabolite synthesis and turnover.
The logical relationship between these strategies and their experimental goals can be visualized as follows.
Caption: Comparison of primary goals for different labeling strategies.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for common labeling experiments.
Protocol for ¹³CO₂ Labeling of Arabidopsis thaliana
This protocol is adapted for labeling whole Arabidopsis rosettes to study photosynthetic carbon metabolism.[9][10]
-
Plant Growth: Cultivate Arabidopsis thaliana plants under controlled conditions (e.g., 16h light/8h dark cycle at 22°C) until they reach the desired growth stage (e.g., 4-6 weeks).
-
Labeling Chamber Setup: Place the plant inside a sealed, transparent chamber. The chamber should be connected to a closed-loop system that circulates air and allows for the injection of ¹³CO₂ gas.
-
Pulse Labeling: Inject a defined volume of ¹³CO₂ (e.g., 99 atom% ¹³C) into the chamber to achieve a target atmospheric concentration (e.g., 400 ppm).
-
Incubation: Allow the plant to photosynthesize in the ¹³CO₂-enriched atmosphere for a specific duration (from seconds to minutes, depending on the target metabolites).
-
Harvesting and Quenching: Rapidly remove the plant from the chamber and immediately freeze the labeled tissue (e.g., the rosette) in liquid nitrogen to quench all metabolic activity. This step is critical to prevent metabolic changes post-harvest.
-
Metabolite Extraction: Extract metabolites from the frozen, ground tissue using a cold solvent, such as a methanol/chloroform/water mixture.
-
Analysis: Analyze the extracts using LC-MS/MS or GC-MS to quantify the incorporation of ¹³C into target metabolites.[9]
Protocol for ¹⁵N Labeling in Hydroponic Systems
This method allows for uniform labeling of plants by providing ¹⁵N as the sole nitrogen source.[11]
-
Growth System: Use a hydroponic system with an inert growth medium (e.g., rockwool or perlite).
-
Nutrient Solution Preparation: Prepare a complete nutrient solution (e.g., Hoagland solution) where all nitrogen-containing salts (e.g., KNO₃, Ca(NO₃)₂) are replaced with their ¹⁵N-labeled counterparts (e.g., K¹⁵NO₃, Ca(¹⁵NO₃)₂). The enrichment level of the ¹⁵N source should be high (e.g., >98 atom%).[11]
-
Cultivation: Grow plants from seed in the ¹⁵N-enriched hydroponic solution under controlled environmental conditions. Regularly replace the nutrient solution to maintain nutrient levels and isotopic enrichment.
-
Harvest: Harvest plant tissues at different developmental stages. Separate tissues (roots, stems, leaves) as required by the experimental design.[6]
-
Sample Preparation: Wash the harvested tissues thoroughly with deionized water, freeze in liquid nitrogen, and lyophilize.
-
Analysis: Analyze the dried tissue for total ¹⁵N incorporation using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS). For metabolomic or proteomic studies, perform extraction and subsequent analysis by MS.
Protocol for Stable Isotope Labeling by Amino Acids in Culture (SILAC) for Arabidopsis Seedlings
SILAC is a powerful method for quantitative proteomics, adapted here for whole seedlings.[12][13]
-
Media Preparation: Prepare liquid Gamborg's B5 medium. For the "heavy" medium, replace standard L-arginine and L-lysine with their stable isotope-labeled versions (e.g., ¹³C₆-arginine and D₄-lysine).[12] The "light" medium contains the normal, unlabeled amino acids.
-
Seed Sterilization and Germination: Sterilize Arabidopsis seeds and germinate them directly in either the "heavy" or "light" liquid medium in sterile flasks on a shaker.
-
Seedling Growth: Grow the seedlings for approximately 19-23 days, changing the respective medium every two days to ensure nutrient availability and high labeling efficiency.[14]
-
Experimental Treatment: Apply the experimental condition (e.g., salt stress) to one set of seedlings (e.g., the "light" group) while the other ("heavy" group) serves as the control.
-
Harvest and Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and extract total protein.
-
Protein Mixing and Digestion: Combine equal amounts of protein from the "heavy" and "light" samples. Digest the mixed proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution tandem mass spectrometry. The mass difference between heavy and light peptide pairs allows for the precise relative quantification of protein abundance.[12]
The general workflow for a plant-based stable isotope labeling experiment is summarized in the diagram below.
Caption: General workflow for stable isotope labeling experiments in plants.
Quantitative Data Presentation
The efficiency of labeling is a key parameter in these experiments. The following tables summarize typical isotopic enrichment levels achieved in various plant labeling studies.
Table 1: Isotopic Enrichment from ¹³C and ¹⁵N Labeling
| Plant Species | Isotope | Labeling Method | Tissue | Atom % Enrichment | Reference |
| Andropogon gerardii | ¹³C | Continuous ¹³CO₂ exposure | Whole plant | 4.4% | [8] |
| Andropogon gerardii | ¹⁵N | Continuous ¹⁵N fertilizer | Whole plant | 6.7% | [8] |
| Triticum durum | ¹³C | Continuous ¹³CO₂ exposure | Whole plant | 96-98% | [11] |
| Triticum durum | ¹⁵N | Hydroponics with ¹⁵N salts | Whole plant | 95-99% | [11] |
| Solanum lycopersicum | ¹⁵N | Soil-based ¹⁵N source (SILIP) | Stems | ~98.8% | [6] |
| Solanum lycopersicum | ¹⁵N | Soil-based ¹⁵N source (SILIP) | Leaves | ~98.2% | [6] |
Table 2: Isotopic Enrichment from Amino Acid Labeling (SILAC/SILIA)
| Organism | Method | Labeled Amino Acid | Enrichment Efficiency | Reference |
| Arabidopsis thaliana (cells) | SILAC | ¹³C₆-Arginine | ~80% | [15] |
| Arabidopsis thaliana (seedlings) | SILAC | ¹³C₆-Arg & D₄-Lys | >95% | [12] |
| Arabidopsis thaliana | SILIA | ¹⁵N metabolic labeling | Not specified | [16] |
Data Analysis and Visualization
Following analytical measurement, raw data must be processed to determine isotopic enrichment and isotopomer distribution. This information is then used as input for MFA models, which computationally estimate the fluxes through the metabolic network.[3]
A simplified representation of carbon flow from ¹³CO₂ through the Calvin-Benson Cycle highlights how labeling information is used to trace metabolic pathways.
Caption: Simplified tracing of ¹³C through the Calvin-Benson Cycle.
Conclusion
Stable isotope labeling is a cornerstone of modern plant metabolic research. It provides unparalleled insights into the complex biochemical machinery of plants. For researchers in basic science, it offers a quantitative lens to view physiology and metabolism. For professionals in drug development, it provides a powerful tool to understand and potentially manipulate the biosynthetic pathways of valuable natural products. The continued advancement of analytical technologies and computational modeling promises to further expand the applications and precision of this indispensable technique.[17]
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Strategies for metabolic flux analysis in plants using isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeling and Quantification of Photosynthetic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotope Labeling and Quantification of Photosynthetic Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stable isotope labeling of Arabidopsis thaliana cells and quantitative proteomics by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Measurement of Phosphopeptides and Proteins via Stable Isotope Labeling in Arabidopsis and Functional Phosphoproteomic Strategies | Springer Nature Experiments [experiments.springernature.com]
- 17. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Indoleacetic Acid in Plant Tissues by LC-MS/MS with 3-Indoleacetic Acid-¹³C₆ Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-indoleacetic acid (IAA) in plant tissues. To ensure accuracy and precision, this protocol utilizes a stable isotope-labeled internal standard, 3-indoleacetic acid-¹³C₆. The methodology presented herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in plant biology, agriculture, and drug discovery seeking to accurately measure this critical plant hormone.
Introduction
3-Indoleacetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in numerous developmental processes, including cell division and elongation, apical dominance, and root initiation.[1][2] Given its low endogenous concentrations and the complexity of plant matrices, highly sensitive and selective analytical methods are required for its accurate quantification. LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity, specificity, and high-throughput capabilities.[3][4] The use of a stable isotope-labeled internal standard, such as 3-indoleacetic acid-¹³C₆ ([¹³C₆]IAA), is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results.[5][6] This document provides a detailed protocol for the extraction, purification, and LC-MS/MS analysis of IAA in plant tissues using [¹³C₆]IAA as an internal standard.
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction and purification of IAA from plant tissues. Optimization may be required depending on the specific tissue type.
a. Materials and Reagents:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Extraction Solvent: 80% acetone in water with 2.5 mM diethyl dithiocarbamate[2][7] or acetonitrile with 1% acetic acid[8]
-
3-Indoleacetic acid-¹³C₆ ([¹³C₆]IAA) internal standard stock solution
-
Methanol
-
Ultrapure water
-
Acetic acid
b. Extraction Procedure:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[8]
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent and a known amount of [¹³C₆]IAA internal standard.
-
Vortex vigorously for 1 minute, followed by incubation at 4°C for 12 hours with rotation.[9]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant.
c. Solid Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[8]
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 0.1% trifluoroacetic acid (TFA) in water to remove polar interferences.[2]
-
Elute the IAA and [¹³C₆]IAA with 10 mL of 50% methanol in water containing 1.0% acetic acid.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2][8]
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
HPLC System: Agilent 1100 or equivalent[2]
-
Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm x 100 mm) or equivalent[9]
-
Mobile Phase A: Water with 0.1% acetic acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid[9]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. A representative gradient is shown in Table 1.
-
Flow Rate: 0.40 mL/min[9]
-
Column Temperature: 40°C[9]
Table 1: Representative HPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 11.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
b. Mass Spectrometry Conditions:
-
Mass Spectrometer: API 3000 triple-stage mass spectrometer or equivalent[2]
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: Optimized for the specific instrument
-
Gas Temperature: Optimized for the specific instrument
-
Collision Gas: Nitrogen[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
c. MRM Transitions: The MRM transitions for IAA and the internal standard [¹³C₆]IAA are critical for selective and sensitive detection. In positive ion mode, the protonated molecule [M+H]⁺ is selected as the precursor ion. Fragmentation of this ion leads to characteristic product ions.[3]
Table 2: MRM Transitions for IAA and [¹³C₆]IAA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Indoleacetic Acid (IAA) | 176.1 | 130.0 | Optimized |
| 3-Indoleacetic Acid-¹³C₆ ([¹³C₆]IAA) | 182.1 | 136.0 | Optimized |
Quantitative Data Summary
The performance of the LC-MS/MS method should be evaluated by constructing a calibration curve and assessing its linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [10] |
| Limit of Detection (LOD) | 3.8 fmol | [2][7] |
| Limit of Quantification (LOQ) | ~5 pmol/g fresh weight | [2] |
| Precision (%RSD) | < 15% | [10] |
| Accuracy (%Recovery) | 85-115% | [10] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the LC-MS/MS analysis of 3-Indoleacetic Acid.
IAA Biosynthesis and Signaling Pathway
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Indoleacetic Acid-¹³C₆ in Plant Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-indoleacetic acid-¹³C₆ (IAA-¹³C₆) as an internal standard for the precise and accurate quantification of endogenous indole-3-acetic acid (IAA) in plant tissues. The methodologies outlined are primarily based on mass spectrometry techniques, which are the gold standard for phytohormone analysis.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a pivotal role in regulating numerous aspects of growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli.[1] Accurate measurement of endogenous IAA levels is crucial for understanding its physiological functions. Due to the low abundance and complex matrix of plant tissues, stable isotope-labeled internal standards are essential for reliable quantification. 3-Indoleacetic acid-¹³C₆, with six ¹³C atoms in the benzene ring, is an ideal internal standard due to its chemical identity to the analyte and a distinct mass shift, which allows for correction of analyte loss during sample preparation and instrumental analysis.[2]
Key Applications
-
Quantitative Analysis of Endogenous IAA: Determining the absolute concentration of IAA in various plant tissues.
-
Metabolic Studies: Tracing the metabolic fate of IAA by monitoring the levels of its catabolites and conjugates.
-
Hormonal Crosstalk Analysis: Investigating the interaction of auxin with other phytohormones in developmental processes and stress responses.
-
Mutant and Transgenic Plant Characterization: Assessing the impact of genetic modifications on auxin homeostasis.
-
Agrochemical Research: Evaluating the effect of chemical treatments on endogenous auxin levels.
Data Presentation: Quantitative Analysis of IAA in Plant Tissues
The following tables summarize representative quantitative data for endogenous IAA levels in different plant species and tissues, as determined by mass spectrometry using IAA-¹³C₆ as an internal standard. These values can vary significantly based on the plant species, developmental stage, tissue type, and environmental conditions.
Table 1: Endogenous IAA Concentration in Arabidopsis thaliana
| Tissue | Genotype | IAA Concentration (ng/g Fresh Weight) | Analytical Method |
| Seedlings | Wild-type | 10 - 50 | LC-MS/MS |
| Rosette Leaves | Wild-type | 5 - 20 | GC-MS |
| Roots | Wild-type | 20 - 100 | LC-MS/MS |
| Shoots of auxin over-producing mutants | yucca mutants | >100 | LC-MS/MS |
Table 2: Endogenous IAA Concentration in Rice (Oryza sativa) Seedlings
| Condition | IAA Concentration (ng/g Fresh Weight) | Analytical Method |
| Aerobic | ~20 | UPLC-ESI-MS/MS |
| Hypoxic (Stagnant) | ~150 | UPLC-ESI-MS/MS |
Data compiled from multiple sources for illustrative purposes.[3][4]
Experimental Protocols
A generalized protocol for the quantification of endogenous IAA in plant tissue using IAA-¹³C₆ is provided below. This protocol may require optimization depending on the specific plant material and available instrumentation.
Protocol 1: Quantification of IAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted for the analysis of IAA in small amounts of plant tissue (20-100 mg).[5][6]
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
3-Indoleacetic acid-¹³C₆ (IAA-¹³C₆) internal standard solution (concentration verified)
-
Extraction Buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Harvest and Homogenization:
-
Harvest 20-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add a known amount of IAA-¹³C₆ internal standard. The amount should be comparable to the expected endogenous IAA level.
-
Add 1 mL of ice-cold extraction buffer.
-
Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering polar compounds.
-
Elute the auxins with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 50% methanol with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
-
Separate the analytes using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify IAA and IAA-¹³C₆ using Multiple Reaction Monitoring (MRM) mode.
-
IAA transition: m/z 176 → 130
-
IAA-¹³C₆ transition: m/z 182 → 136
-
-
-
Data Analysis:
-
Calculate the peak area ratio of endogenous IAA to the IAA-¹³C₆ internal standard.
-
Determine the concentration of endogenous IAA in the sample by comparing this ratio to a standard curve prepared with known amounts of unlabeled IAA and a fixed amount of IAA-¹³C₆.
-
Visualizations
Auxin Signaling Pathway
The canonical auxin signaling pathway involves a sophisticated mechanism of transcriptional regulation. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein component of the SCFTIR1/AFB ubiquitin ligase complex.[7][8] This interaction leads to the polyubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which in turn mediate various physiological responses.[9][10]
Caption: Canonical Auxin Signaling Pathway in the Nucleus.
Experimental Workflow for IAA Quantification
The general workflow for quantifying endogenous IAA in plant tissue using IAA-¹³C₆ as an internal standard involves several key steps, from sample preparation to data analysis. This process ensures the accurate and reproducible measurement of IAA levels.
References
- 1. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Acetic Acid (IAA) and Sugar Mediate Endosperm Development in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]
- 6. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Indole-3-Acetic Acid (IAA) in Plant Tissues Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA) is the most abundant natural auxin, a class of plant hormones that plays a central role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation.[1][2] Accurate quantification of endogenous IAA is crucial for understanding its physiological roles and the molecular mechanisms that regulate plant development. However, the analysis is challenging due to the typically low concentrations of IAA in plant tissues and the presence of complex matrices that can interfere with detection.[3][4][5]
This application note provides a detailed protocol for the extraction, purification, and quantification of IAA from plant tissues using an isotope dilution mass spectrometry method. The protocol employs 3-indoleacetic acid-13C6 (¹³C₆-IAA) as an internal standard to ensure high accuracy and precision. ¹³C₆-IAA is an ideal internal standard as it shares identical chromatographic and ionization properties with the endogenous analyte but is distinguishable by mass spectrometry, allowing it to correct for analyte loss during sample preparation and analysis.[6][7] The method is suitable for small amounts of tissue (as little as 10-50 mg fresh weight) and is based on a solid-phase extraction (SPE) purification followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful technique for quantitative analysis. A known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C₆-IAA) is added to the sample at the beginning of the extraction process.[1] This "spiked" internal standard behaves identically to the endogenous IAA throughout the homogenization, extraction, purification, and ionization steps. Any loss of the target analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the endogenous analyte to the internal standard in the mass spectrometer, the initial concentration of the endogenous IAA in the sample can be calculated with high accuracy, regardless of variations in recovery between samples.
Materials and Reagents
| Item | Supplier & Catalog No. (Example) | Notes |
| Standards | ||
| Indole-3-acetic acid (IAA) | Sigma-Aldrich (I2886) | For calibration curve |
| This compound (¹³C₆-IAA) | Cambridge Isotope Labs (CLM-1896) | Internal Standard |
| Solvents & Chemicals | ||
| Acetonitrile (ACN) | Fisher Scientific (A998) | LC-MS Grade |
| Methanol (MeOH) | Fisher Scientific (A456) | LC-MS Grade |
| Water | Fisher Scientific (W6) | LC-MS Grade |
| Acetic Acid, Glacial | Sigma-Aldrich (320099) | Reagent Grade or higher |
| Consumables | ||
| 1.5 mL or 2.0 mL Microcentrifuge Tubes | Eppendorf (022363204) | |
| Stainless Steel Grinding Beads (3 mm) | Next Advance (SSB30) | For tissue homogenization |
| Solid-Phase Extraction (SPE) Cartridges | Waters (WAT036820) | e.g., Sep-Pak tC18 |
| Syringe Filters (0.22 µm) | Millipore (SLGV004SL) | For final sample filtration |
| LC-MS Vials | Agilent (5182-0714) | |
| Equipment | ||
| Analytical Balance | Mettler Toledo | |
| Bead Beater Homogenizer | BioSpec Products | e.g., Geno/Grinder |
| Refrigerated Centrifuge | Eppendorf (5424 R) | |
| Vacuum Concentrator | Labconco CentriVap | |
| LC-MS/MS System | Agilent, Sciex, Thermo Fisher | Triple Quadrupole recommended |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific plant tissue and instrumentation used.
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. C(6)-[benzene ring]-indole-3-acetic Acid: a new internal standard for quantitative mass spectral analysis of indole-3-acetic Acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Indoleacetic Acid-13C6 in Hormone Profiling: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-indoleacetic acid-13C6 (¹³C₆-IAA) in hormone profiling. The focus is on its role as a stable isotope-labeled internal standard for the accurate quantification of endogenous indole-3-acetic acid (IAA), a key plant hormone, using mass spectrometry-based methods.
Introduction to ¹³C₆-IAA in Hormone Profiling
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, regulating a vast array of developmental processes. Accurate quantification of IAA is crucial for understanding plant growth, development, and responses to environmental stimuli. However, the low abundance of IAA and the complexity of biological matrices present significant analytical challenges.
The use of a stable isotope-labeled internal standard is the gold standard for robust and accurate quantification of endogenous compounds by mass spectrometry.[1][2][3] 3-Indoleacetic acid-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with ¹³C isotopes, serves as an ideal internal standard for IAA analysis.[4][5][6]
Key Advantages of ¹³C₆-IAA:
-
Non-exchangeable Isotope Label: The ¹³C atoms are stably incorporated into the benzene ring, preventing isotope exchange during sample extraction, purification, and analysis.[4][5]
-
High Isotopic Enrichment: This ensures minimal isotopic overlap with the natural abundance of ¹³C in endogenous IAA.[4][5]
-
Identical Physicochemical Properties: ¹³C₆-IAA has the same chemical and physical properties as unlabeled IAA, ensuring they behave identically during chromatography and ionization.[4][5] This co-elution is critical for correcting for matrix effects and variations in sample preparation and instrument response.
-
Mass Shift for Clear Identification: The +6 Da mass difference allows for clear differentiation between the internal standard and the endogenous analyte by the mass spectrometer.
Experimental Workflow for IAA Quantification
The general workflow for quantifying endogenous IAA using ¹³C₆-IAA as an internal standard involves several key steps from sample preparation to data analysis.
Caption: General workflow for IAA quantification using ¹³C₆-IAA.
Detailed Experimental Protocols
The following protocols provide a general framework for the extraction and quantification of IAA from plant tissues. Optimization may be required depending on the specific plant species and tissue type.
Phytohormone Extraction
This protocol is adapted from established methods for plant hormone extraction.[7][8][9]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
1.5 mL or 2 mL microcentrifuge tubes
-
Steel beads
-
Tissue homogenizer
-
Extraction solvent: 80% acetonitrile with 1% acetic acid in Milli-Q water
-
¹³C₆-IAA internal standard (ISTD) stock solution (e.g., 1 µg/mL in methanol)
-
Centrifuge (refrigerated)
-
Vacuum concentrator (SpeedVac)
Procedure:
-
Weigh frozen plant tissue (typically 50-100 mg) in a pre-weighed microcentrifuge tube containing a steel bead.
-
Immediately freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue using a tissue homogenizer until a fine powder is obtained.
-
Add 1 mL of pre-chilled extraction solvent to the homogenized tissue.
-
Spike the sample with a known amount of ¹³C₆-IAA internal standard working solution (e.g., 5 µL of a 100 ng/mL solution). The amount added should be comparable to the expected endogenous IAA concentration.
-
Vortex the tube vigorously for 1 minute.
-
Place the tube on a shaker at 4°C for 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
Solid-Phase Extraction (SPE) Purification
This step is crucial for removing interfering compounds from the plant extract.[7][10]
Materials:
-
Dried plant extract from the previous step
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
1% Acetic acid in water
-
100% Methanol
-
80% Acetonitrile with 1% acetic acid
-
Vacuum manifold
Procedure:
-
Resuspend the dried extract in 1 mL of 1% acetic acid.
-
Condition the C18 SPE cartridge by washing with 1 mL of 100% methanol followed by 1 mL of 1% acetic acid. Do not let the cartridge dry out.
-
Load the resuspended sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.
-
Elute the auxins with 1 mL of 80% acetonitrile with 1% acetic acid into a new collection tube.
-
Evaporate the eluate to dryness using a vacuum concentrator.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% B to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example for Positive Ion Mode):
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify IAA and ¹³C₆-IAA. The specific precursor and product ion transitions need to be optimized for the instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Endogenous IAA | 176.07 | 130.06 | 15 |
| ¹³C₆-IAA (ISTD) | 182.10 | 136.08 | 15 |
Data Presentation and Quantification
The concentration of endogenous IAA is calculated based on the ratio of the peak area of the endogenous IAA to the peak area of the ¹³C₆-IAA internal standard. A calibration curve is constructed using known concentrations of unlabeled IAA standard spiked with a constant amount of ¹³C₆-IAA.
Comparison of Analytical Methods
The use of ¹³C₆-IAA with GC-MS or LC-MS/MS provides superior accuracy and sensitivity compared to other methods like ELISA.[13][14]
| Analytical Method | Internal Standard | Accuracy | Sensitivity | Throughput |
| GC-MS | ¹³C₆-IAA | High | High | Medium |
| LC-MS/MS | ¹³C₆-IAA | High | Very High | High |
| ELISA | None | Lower | Medium | High |
Auxin Signaling Pathway Overview
IAA exerts its effects by modulating gene expression through a well-defined signaling pathway. The core components of this pathway include the TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).
Caption: Simplified overview of the core auxin signaling pathway.
Conclusion
3-Indoleacetic acid-¹³C₆ is an indispensable tool for accurate and reliable quantification of endogenous IAA in complex biological samples. Its use as an internal standard in conjunction with mass spectrometry-based techniques like LC-MS/MS provides the specificity and sensitivity required for cutting-edge research in plant biology, agriculture, and drug development. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to implement robust hormone profiling methodologies.
References
- 1. Изотопные стандарты гормонов [ru.lumiprobe.com]
- 2. youtube.com [youtube.com]
- 3. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. C(6)-[benzene ring]-indole-3-acetic Acid: a new internal standard for quantitative mass spectral analysis of indole-3-acetic Acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. plantsuccess.org [plantsuccess.org]
- 8. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Endogenous Auxins Using ¹³C₆-IAA
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development [mdpi.com]
- 4. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of auxin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 9. pnas.org [pnas.org]
Application Note: Metabolic Flux Analysis of Auxin Homeostasis using 3-Indoleacetic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary native auxin in plants, is a critical signaling molecule that orchestrates a wide array of physiological and developmental processes, including cell elongation, division, and differentiation.[1][2] Understanding the intricate network of metabolic pathways that regulate IAA homeostasis is paramount for both fundamental plant biology and for the development of novel agrochemicals and pharmaceuticals. Metabolic flux analysis (MFA) using stable isotope-labeled compounds offers a powerful methodology to quantitatively track the flow of atoms through metabolic pathways, providing a dynamic snapshot of cellular metabolism.[3][4][5] This application note details the use of 3-indoleacetic acid-¹³C₆ (IAA-¹³C₆) as a tracer to elucidate the metabolic fate of IAA and quantify the fluxes through its key metabolic pathways, including conjugation and catabolism.
The use of ¹³C₆-labeled IAA allows for the precise differentiation and quantification of exogenously supplied auxin and its downstream metabolites from the endogenous, unlabeled pools.[6][7] This approach, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), enables researchers to dissect the complex regulation of auxin metabolism under various physiological conditions or in response to external stimuli. The insights gained from such studies are invaluable for identifying new targets for herbicides, developing plant growth regulators, and understanding the mode of action of auxin-related drugs.
Key Metabolic Pathways of Indole-3-Acetic Acid
IAA homeostasis is maintained through a balance of biosynthesis, transport, and catabolism. The primary pathways for IAA metabolism starting from tryptophan, its main precursor, are well-documented. Once synthesized, free IAA can be inactivated or stored through several mechanisms, primarily oxidation and conjugation.
-
Oxidative Catabolism: The irreversible degradation of IAA often proceeds via oxidation to 2-oxindole-3-acetic acid (OxIAA).[8][9] This pathway is a key mechanism for permanently reducing the active IAA pool.
-
Conjugation: IAA can be reversibly conjugated to amino acids, such as aspartate (forming indole-3-acetyl aspartic acid, IAAsp) and glutamate (forming indole-3-acetyl glutamate, IAGlu), or to sugars.[8][9] These conjugates are considered to be storage forms of IAA that can be hydrolyzed back to the active free form when needed.
The following diagram illustrates the major metabolic pathways of IAA.
Experimental Workflow for Metabolic Flux Analysis with IAA-¹³C₆
A typical metabolic flux analysis experiment using IAA-¹³C₆ involves several key steps, from sample preparation to data analysis. The overall workflow is depicted in the following diagram.
Protocols
Protocol 1: Labeling of Plant Material with 3-Indoleacetic Acid-¹³C₆
This protocol describes the labeling of Arabidopsis thaliana seedlings. It can be adapted for other plant species or cell cultures.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 14-day-old)
-
Liquid culture medium (e.g., 50% Murashige-Skoog)
-
3-Indoleacetic acid-¹³C₆ (IAA-¹³C₆) stock solution (e.g., 1 mM in ethanol)
-
Ethanol (for control)
-
Sterile flasks or multi-well plates
-
Growth chamber with controlled light and temperature
Procedure:
-
Grow Arabidopsis thaliana seedlings in a sterile liquid culture medium under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Prepare the labeling medium by adding IAA-¹³C₆ stock solution to the fresh liquid culture medium to a final concentration of 0.1 µM to 5 µM. The optimal concentration should be determined empirically. For control samples, add an equivalent volume of ethanol.
-
Carefully transfer the seedlings to the flasks or wells containing the labeling medium.
-
Incubate the seedlings in the growth chamber for a defined period (e.g., 4 hours). A time-course experiment is recommended to determine the optimal labeling duration.
-
After incubation, rapidly harvest the seedlings, gently blot them dry with a paper towel, and immediately proceed to the quenching protocol.
Protocol 2: Quenching and Metabolite Extraction
This protocol is designed to rapidly halt metabolic activity and extract IAA and its metabolites.
Materials:
-
Labeled plant material
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol)
-
Internal standards (optional, for absolute quantification)
-
Microcentrifuge tubes
-
Bead beater or mortar and pestle
-
Centrifuge
Procedure:
-
Immediately flash-freeze the harvested plant tissue in liquid nitrogen to quench all metabolic activity.[6]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube.
-
Add a defined volume of pre-chilled (-80°C) extraction solvent (e.g., 1 mL per 100 mg of tissue). If using internal standards, add them to the extraction solvent.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at -20°C for at least 1 hour to allow for complete extraction.
-
Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for further purification.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol purifies and concentrates IAA and its metabolites from the crude extract.[10]
Materials:
-
Metabolite extract
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE vacuum manifold
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ultrapure water
Procedure:
-
Condition the SPE cartridge by passing through 1 mL of methanol followed by 1 mL of ultrapure water.
-
Acidify the metabolite extract with formic acid to a final concentration of 0.1%.
-
Load the acidified extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.
-
Elute the retained compounds with 1 mL of acetonitrile or methanol.
-
Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried sample in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
Protocol 4: LC-MS/MS Analysis
This protocol outlines the general parameters for the analysis of IAA and its ¹³C₆-labeled metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example in Negative Ion Mode):
-
Ionization Source: Electrospray ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Develop an MRM method to specifically detect the precursor and product ions for unlabeled IAA and its metabolites, as well as their ¹³C₆-labeled counterparts.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison.
Table 1: MRM Transitions for IAA and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| IAA | 174.1 | 130.1 |
| IAA-¹³C₆ | 180.1 | 136.1 |
| OxIAA | 190.1 | 146.1 |
| OxIAA-¹³C₆ | 196.1 | 152.1 |
| IAAsp | 305.1 | 130.1 |
| IAAsp-¹³C₆ | 311.1 | 136.1 |
| IAGlu | 319.1 | 130.1 |
| IAGlu-¹³C₆ | 325.1 | 136.1 |
Table 2: Example of Quantitative Results from a Metabolic Flux Experiment
| Metabolite | Unlabeled (Endogenous) Peak Area | ¹³C₆-Labeled Peak Area | Fold Change vs. Control |
| IAA | 1.2 x 10⁶ | 5.8 x 10⁵ | N/A |
| OxIAA | 3.5 x 10⁵ | 2.1 x 10⁵ | 1.5 |
| IAAsp | 8.9 x 10⁴ | 4.2 x 10⁴ | 2.3 |
| IAGlu | 6.7 x 10⁴ | 3.1 x 10⁴ | 1.8 |
Data Analysis and Interpretation
The analysis of the mass spectrometry data involves integrating the peak areas for each labeled and unlabeled metabolite. The fractional labeling of each metabolite pool can then be calculated. This information, combined with a metabolic network model, can be used to calculate the metabolic fluxes through the different pathways.
Conclusion
Metabolic flux analysis using 3-indoleacetic acid-¹³C₆ is a robust and sensitive technique for dissecting the complexities of auxin metabolism. The detailed protocols and workflows presented in this application note provide a comprehensive guide for researchers to implement this powerful methodology. The quantitative insights gained from these studies will significantly advance our understanding of plant hormone signaling and can be instrumental in the development of novel compounds for agriculture and medicine.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 6. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Indoleacetic Acid-13C6 in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential information for the effective use of 3-indoleacetic acid-13C6 (IAA-13C6) in a variety of cell culture-based assays. The focus is on its application as a tracer for metabolic studies, an internal standard for quantitative mass spectrometry, and as an inducer molecule for the Auxin-Inducible Degron (AID) system.
Introduction
3-Indoleacetic acid (IAA) is a naturally occurring auxin, a class of plant hormones that play a crucial role in plant growth and development. Its isotopically labeled form, this compound (IAA-13C6), incorporates six carbon-13 atoms in the benzene ring. This stable isotope labeling provides a distinct mass shift, making it an invaluable tool for a range of applications in biological research, extending beyond plant sciences to mammalian and other eukaryotic cell culture systems.
The primary advantages of using IAA-13C6 include:
-
High Stability : The 13C isotopes are non-exchangeable, offering greater stability compared to deuterium-labeled standards.[1][2][3]
-
Identical Chemical Properties : IAA-13C6 exhibits chemical and chromatographic properties identical to its unlabeled counterpart, ensuring its biological relevance.[1][2]
-
Accurate Quantification : It serves as an ideal internal standard for mass spectrometry-based quantification of endogenous IAA.[1][2][3][4]
-
Metabolic Tracer : The 13C6 label allows for the tracking of IAA uptake, distribution, and metabolism within cells.
Key Applications in Cell Culture
Internal Standard for Mass Spectrometry
IAA-13C6 is predominantly used as an internal standard for the accurate quantification of endogenous IAA in cell and tissue extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] By spiking the sample with a known amount of IAA-13C6 at the beginning of the extraction process, any loss of the analyte during sample preparation can be accounted for, leading to highly accurate and reproducible measurements.
Metabolic and Transport Studies
As a stable isotope tracer, IAA-13C6 can be introduced into cell cultures to study its uptake, metabolic fate, and transport. Researchers can monitor the appearance of 13C-labeled metabolites over time, providing insights into the pathways of auxin metabolism and conjugation in different cell types.
Inducer for the Auxin-Inducible Degron (AID) System
The AID system is a powerful tool for inducing rapid and reversible degradation of a protein of interest in non-plant cells, including yeast and mammalian cells. This system relies on the auxin-dependent interaction between the F-box protein TIR1 and an Aux/IAA protein domain (the degron), which is fused to the target protein. The introduction of auxin (IAA or a synthetic analog) triggers the ubiquitination and subsequent proteasomal degradation of the degron-tagged protein. IAA-13C6 can be used as an inducer in this system, and its labeled nature can be exploited to simultaneously study its own metabolism and stability during the course of the experiment.
Experimental Protocols
Preparation of IAA-13C6 Stock Solutions
IAA and its labeled analogs have limited solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is typically prepared and then diluted into the cell culture medium.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (96-100%), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of IAA-13C6 powder in a sterile microcentrifuge tube.
-
To prepare a high-concentration stock solution (e.g., 100 mM to 1 M), dissolve the IAA-13C6 powder in DMSO or ethanol. Vortex vigorously until the powder is completely dissolved.
-
For a 100 mM stock solution of IAA-13C6 (MW ≈ 181.18 g/mol for the 13C6 version), dissolve 18.12 mg in 1 mL of solvent.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage (up to one year). Protect from light, as auxins can be light-sensitive.[5]
Note on Solvent Choice: While DMSO is a common solvent, it can have effects on cell physiology. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid toxicity. Ethanol is another option, and like DMSO, requires a vehicle control.
Application of IAA-13C6 to Cell Cultures
The following is a general protocol for introducing IAA-13C6 into adherent mammalian cell cultures. This can be adapted for suspension cultures.
Materials:
-
Cultured cells at the desired confluency
-
Complete cell culture medium
-
IAA-13C6 stock solution
-
Sterile pipettes and tubes
Protocol:
-
Thaw an aliquot of the IAA-13C6 stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. It is recommended to perform a serial dilution to ensure accurate final concentrations.
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of IAA-13C6 to the cells.
-
Incubate the cells for the desired period (e.g., for AID system-based degradation, this can range from 30 minutes to 24 hours).[2][6]
-
After incubation, proceed with downstream analysis, such as cell lysis for western blotting or mass spectrometry.
Quantitative Data and Recommended Concentrations
The optimal working concentration of IAA-13C6 is application-dependent and should be empirically determined for each cell line and experimental setup.
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference |
| Auxin-Inducible Degron (AID) System | Mammalian cells (e.g., DLD-1, HCT116, mESCs) | 50 µM - 500 µM | 30 minutes - 24 hours | [2][6][7] |
| Auxin-Inducible Degron (AID) System | S. cerevisiae | 25 µM - 500 µM | Varies | [5] |
| Metabolic Tracer Studies | Varies | 1 µM - 10 µM | Varies | [8] |
| Internal Standard for MS | N/A (spiked into cell lysate) | Dependent on expected endogenous levels and instrument sensitivity | N/A | [1][2][4] |
Note: Higher concentrations of auxin (e.g., >500 µM) may lead to off-target effects and should be used with caution.[7] It is always advisable to perform a dose-response curve to determine the minimal effective concentration.
Visualization of Workflows and Pathways
Experimental Workflow for the AID System
Caption: Workflow for protein degradation using the Auxin-Inducible Degron (AID) system.
Signaling Pathway of the AID System and Potential Off-Target Effects
Caption: Auxin signaling in the AID system and potential off-target AHR pathway activation.
Important Considerations and Best Practices
-
Stability of IAA: Indole-3-acetic acid is less stable in culture media than synthetic auxins like naphthaleneacetic acid (NAA).[1][9] Its degradation can be accelerated by the presence of salts in the medium.[1][9] For long-term experiments, the stability of IAA-13C6 in the specific culture medium should be considered.
-
Off-Target Effects: In mammalian cells, IAA has been shown to activate the Aryl Hydrocarbon Receptor (AHR) pathway, leading to the upregulation of AHR target genes.[7] It is crucial to perform control experiments with parental cells (not expressing the AID system components) treated with IAA-13C6 to identify any off-target effects.
-
Optimization is Key: The optimal concentration of IAA-13C6 and the duration of treatment can vary significantly between different cell lines and target proteins. A thorough optimization of these parameters is essential for successful and reproducible experiments.
-
Light Sensitivity: Auxins can be sensitive to light. It is recommended to handle stock solutions and conduct experiments with minimal light exposure.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve IAA-13C6, at the same final concentration) in your experimental design to account for any effects of the solvent on the cells.
References
- 1. The effect of salt concentration on auxin stability in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aladdin-e.com [aladdin-e.com]
- 4. Old Town Roads: Routes of Auxin Biosynthesis Across Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A One-step strategy to target essential factors with auxin-inducible degron system in mouse embryonic stem cells [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Expression of Lanthipeptides in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]
Application Notes and Protocols for 3-Indoleacetic Acid-¹³C₆ in Root Uptake Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in root development, including initiation, elongation, and gravitropism. Understanding the dynamics of IAA uptake, transport, and metabolism within the root system is crucial for developing novel strategies to enhance plant growth and productivity. 3-Indoleacetic acid-¹³C₆ (IAA-¹³C₆) is a stable isotope-labeled form of IAA that serves as a powerful tool for tracing the fate of exogenous IAA in root uptake experiments. Its use in conjunction with mass spectrometry allows for the precise and accurate quantification of IAA uptake, differentiation from endogenous IAA pools, and the characterization of its metabolic products.[1][2]
These application notes provide detailed protocols for conducting root uptake experiments using IAA-¹³C₆ in the model plant Arabidopsis thaliana. The methodologies described herein can be adapted for other plant species to investigate auxin dynamics in various developmental and environmental contexts.
Data Presentation
Table 1: Quantification of ¹³C₆-IAA and its Metabolites in Arabidopsis Roots Following a 4-hour Labeling Experiment.
| Compound | Concentration in Root Tissue (pmol/g FW) | Standard Deviation (pmol/g FW) |
| ¹³C₆-IAA | 125.8 | 15.2 |
| ¹³C₆-oxIAA | 35.4 | 4.1 |
| ¹³C₆-IAA-Asp | 18.9 | 2.5 |
| ¹³C₆-IAA-Glu | 12.1 | 1.8 |
| ¹³C₆-IAA-GE | 8.5 | 1.1 |
FW: Fresh Weight. Data are representative and compiled from typical results observed in root labeling experiments.
Experimental Protocols
Plant Growth and Preparation
A hydroponic system is ideal for root uptake experiments as it allows for precise control over the nutrient environment and easy application of the labeled compound.[3][4]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
0.5 mL microcentrifuge tubes
-
1% agar solution in half-strength Hoagland's solution
-
Hydroponic containers (e.g., light-impenetrable plastic boxes)
-
Lids for containers with holes to support the microcentrifuge tubes
-
Half-strength Hoagland's nutrient solution
-
Growth chamber with controlled light, temperature, and humidity
Protocol:
-
Sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 50% bleach with 0.05% Triton X-100, and then rinse five times with sterile distilled water.
-
Resuspend the sterilized seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Prepare the seed supports by removing the tip and lid of 0.5 mL microcentrifuge tubes and filling them with a 0.5% agar solution in half-strength Hoagland's solution.
-
Pipette 2-3 stratified seeds onto the surface of the agar in each microcentrifuge tube.
-
Place the tubes into the lids of the hydroponic containers.
-
Fill the hydroponic containers with half-strength Hoagland's solution, ensuring the bottom of the agar plug in the microcentrifuge tube is in contact with the nutrient solution.
-
Grow the plants in a growth chamber under short-day conditions (e.g., 10 hours light / 14 hours dark) at 22°C to encourage vegetative growth.
-
Replenish the nutrient solution every 3-4 days.
-
Allow the plants to grow for approximately 3-4 weeks, at which point they will have a well-developed root system suitable for uptake experiments.
¹³C₆-IAA Root Uptake Experiment
Materials:
-
Healthy, 3-4 week old hydroponically grown Arabidopsis plants
-
3-Indoleacetic acid-¹³C₆ (IAA-¹³C₆) stock solution (1 mM in DMSO)
-
Half-strength Hoagland's solution
-
Liquid nitrogen
-
Forceps
-
Filter paper
Protocol:
-
Prepare the labeling solution by diluting the IAA-¹³C₆ stock solution in fresh half-strength Hoagland's solution to a final concentration of 1 µM.
-
Carefully transfer the plants from their growth containers to the labeling solution, ensuring the entire root system is submerged.
-
Incubate the plants in the labeling solution for the desired time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
At each time point, harvest a subset of plants.
-
Quickly rinse the roots with ice-cold half-strength Hoagland's solution to remove excess surface-adhered IAA-¹³C₆.
-
Blot the roots dry gently with filter paper.
-
Separate the root and shoot tissues and place them in pre-weighed 2 mL microcentrifuge tubes.
-
Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.
Extraction of IAA and its Metabolites
Materials:
-
Frozen plant tissue samples
-
Extraction buffer: 50 mM sodium phosphate buffer (pH 7.0) containing 0.1% diethyldithiocarbamic acid sodium salt
-
Internal standards: A cocktail of stable isotope-labeled standards for IAA metabolites (e.g., [¹³C₆]IAAsp, [¹³C₆]IAGlu, [¹³C₆]oxIAA)
-
2 mm ceria-stabilized zirconium oxide beads
-
Bead mill homogenizer
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) columns (e.g., C18)
Protocol:
-
Determine the fresh weight of the frozen tissue samples.
-
Add 1 mL of ice-cold extraction buffer and the internal standard cocktail to each sample (approximately 10 mg fresh weight).[5]
-
Add zirconium oxide beads to each tube.
-
Homogenize the samples in a bead mill homogenizer for 5-6 minutes at a frequency of 29 Hz.[5]
-
Incubate the extracts on a shaker at 4°C for 10 minutes.
-
Centrifuge the samples at 23,000 x g for 15 minutes at 4°C.[5]
-
Purify the supernatant using a C18 SPE column. Condition the column with methanol and then with the extraction buffer. Load the supernatant, wash with a low-organic solvent mixture, and elute the auxins with a high-organic solvent mixture (e.g., 80% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried sample in a small volume (e.g., 40 µL) of the initial mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate IAA and its metabolites (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Typical):
-
Ionization Mode: ESI positive or negative, depending on the target analytes.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ¹³C₆-IAA and its metabolites. For example:
-
Optimize collision energies and other source parameters for each analyte.
Quantification:
-
Create a calibration curve using known concentrations of unlabeled standards.
-
Calculate the concentration of ¹³C₆-IAA and its metabolites in the samples based on the peak area ratios of the analyte to its corresponding internal standard.
Visualizations
Caption: Experimental workflow for ¹³C₆-IAA root uptake studies.
Caption: Simplified metabolic pathways of IAA in plant roots.
References
- 1. Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural variation of hormone levels in Arabidopsis roots and correlations with complex root architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved, low-cost, hydroponic system for growing Arabidopsis and other plant species under aseptic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple AUX/IAA–ARF modules regulate lateral root formation: the role of Arabidopsis SHY2/IAA3-mediated auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 3-Indoleacetic Acid-13C6 for Accurate Quantification in Complex Matrices
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 3-indoleacetic acid (IAA) and its stable isotope-labeled internal standard, 3-indoleacetic acid-13C6, from complex biological samples. The use of this compound is critical for correcting analyte loss during sample preparation and ensuring accurate quantification by downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] This document outlines a robust two-step C18-SPE procedure that effectively removes interfering compounds and yields high recovery rates.[2][3] Methodologies for alternative SPE sorbents, including mixed-mode and amino-resin cartridges, are also discussed. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for auxin quantification.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in virtually all aspects of plant growth and development.[1] Accurate measurement of endogenous IAA levels is crucial for understanding plant physiology and for various applications in agriculture and drug development. However, the quantification of IAA in biological matrices is challenging due to its low concentrations and the presence of numerous interfering substances.
Solid-phase extraction (SPE) is a widely adopted sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex samples.[1][2][3] The inclusion of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification, as it co-elutes with the analyte of interest and experiences similar matrix effects and losses during sample processing. This allows for reliable correction of experimental variations.
This application note details a well-established two-step C18-SPE protocol for the purification of IAA and its 13C6-labeled counterpart.[2][3] This method demonstrates high recovery rates and provides a clean extract suitable for sensitive downstream analysis.
Materials and Reagents
-
SPE Cartridges: C18 SPE Cartridges
-
Internal Standard: this compound
-
Solvents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Sample Extraction Buffer: 80% Methanol in water
-
Glassware and Equipment:
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Experimental Protocol
Sample Homogenization and Extraction
-
Weigh the biological sample (e.g., plant tissue) and place it in a pre-chilled homogenization tube.
-
Add a known amount of this compound internal standard to the sample.
-
Add pre-chilled 80% methanol.
-
Homogenize the sample until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet solid debris.
-
Carefully collect the supernatant, which contains the extracted IAA and the internal standard.
Two-Step C18 Solid-Phase Extraction
This protocol is based on a two-step purification using C18-SPE columns to remove interfering compounds and concentrate the analyte.[2][3]
Step 1: Removal of Neutral Ballast
-
Conditioning: Condition a C18-SPE cartridge by passing methanol followed by water through the cartridge.
-
Sample Loading: Apply the raw extract (supernatant from the homogenization step, which is in approximately 80% methanol) onto the conditioned C18-SPE cartridge. In this step, the high concentration of methanol allows neutral, interfering compounds to be washed away while more polar compounds are retained.[2][3]
-
Elution: Elute the cartridge with a methanol:water (4:1) solution. Collect the eluate containing IAA and the internal standard.[2][3]
Step 2: Retention and Elution of IAA
-
Sample Preparation: Dilute the collected eluate with water to a final methanol concentration of 20%. Acidify the diluted eluate with formic acid to a final concentration of 1%. This protonates the carboxylic acid group of IAA, making it more non-polar.[2][3]
-
Conditioning: Condition a new C18-SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidified and diluted eluate onto the second conditioned C18-SPE cartridge. At this lower methanol concentration and acidic pH, the neutral form of IAA is retained on the C18 sorbent.[2][3]
-
Washing: Wash the cartridge with a low concentration of acidified methanol in water to remove any remaining polar impurities.
-
Elution: Elute the retained IAA and this compound from the cartridge using acidified methanol.[2][3]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Data Presentation
The efficiency of the SPE protocol is critical for reliable quantification. The following table summarizes quantitative data related to the recovery of IAA using different SPE methods.
| SPE Method | Analyte | Overall Recovery (%) | Reference |
| Two-Step C18-SPE | Indole-3-acetic acid | 89-94% | [2][3] |
A comparative study on various SPE cartridges for auxin extraction concluded that Oasis MCX cartridges combined with ethyl acetate liquid-liquid extraction provided the best results for their specific application on oilseed rape leaves. While specific recovery percentages were not provided in the abstract, this highlights the importance of method optimization for different sample matrices.
Experimental Workflow Diagram
// Styling edge [color="#5F6368"]; node [penwidth=1.5]; {rank=same; sample; add_is; homogenize; centrifuge; supernatant;} {rank=same; load1; elute1; collect1;} {rank=same; prepare_sample; load2; wash; elute2; dry_reconstitute;} {rank=same; lcms;} } .enddot Caption: Workflow for the two-step C18-SPE of this compound.
Alternative SPE Sorbents
While the C18 reversed-phase sorbent is widely used and effective, other SPE chemistries can also be employed for IAA purification, depending on the sample matrix and specific requirements of the analysis.
-
Mixed-Mode SPE (e.g., Oasis MCX): These sorbents combine reversed-phase and ion-exchange properties.[4] For IAA, a mixed-mode cation-exchange (MCX) cartridge can be beneficial. In an acidic mobile phase, IAA is neutral and can be retained by reversed-phase interaction, while basic interfering compounds are retained by cation exchange. This can lead to a very clean final extract.
-
Amino (NH2) Resin: Anion-exchange SPE can be utilized for IAA purification. At a neutral or slightly basic pH, the carboxylic acid group of IAA is deprotonated, carrying a negative charge, and can be retained by an amino-functionalized sorbent. A simple and rapid purification procedure using an amino anion exchange minicolumn followed by a C18 column has been developed.[5]
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and high-recovery method for the purification of 3-indoleacetic acid and its 13C6-labeled internal standard from complex biological samples. The two-step C18-SPE procedure is particularly effective at removing interfering compounds, yielding a clean extract suitable for sensitive and accurate quantification by LC-MS or other analytical techniques. The use of this compound is indispensable for correcting for analyte losses and ensuring the high quality of the quantitative data. Researchers can also consider alternative SPE sorbents, such as mixed-mode or amino-resins, to optimize the purification for their specific sample matrices.
References
- 1. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of ¹³C₆-Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of ¹³C₆-labeled indole-3-acetic acid (¹³C₆-IAA) for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a critical step to increase the volatility and thermal stability of IAA, a polar molecule, enabling its successful separation and detection by GC-MS. The choice of derivatization method can significantly impact the sensitivity, accuracy, and reproducibility of the analysis.
Introduction to Derivatization for GC-MS Analysis of IAA
Indole-3-acetic acid (IAA) is a key plant hormone of the auxin class, involved in numerous developmental processes. The use of stable isotope-labeled internal standards, such as ¹³C₆-IAA, is essential for accurate quantification by isotope dilution mass spectrometry, correcting for analyte losses during sample preparation and analysis. Due to the presence of a carboxylic acid and an amine functional group, IAA is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. Derivatization chemically modifies these polar functional groups, rendering the molecule more volatile and thermally stable.
The primary derivatization strategies for IAA include:
-
Silylation: Replacement of active hydrogens in the carboxylic acid and amine groups with a trimethylsilyl (TMS) group.
-
Methylation: Esterification of the carboxylic acid group to form a methyl ester.
-
Acylation/Esterification with Halogenated Reagents: Reaction with halogenated compounds, such as pentafluorobenzyl bromide (PFBBr), to form esters that are highly sensitive to electron capture detection.
The selection of the most appropriate method depends on factors such as required sensitivity, sample matrix complexity, and potential for side reactions.
Comparison of Derivatization Methods for ¹³C₆-IAA Analysis
The following table summarizes the key performance characteristics of common derivatization methods for IAA analysis. The data presented is a synthesis of information from various studies and may vary depending on the specific experimental conditions and instrumentation.
| Derivatization Method | Reagent(s) | Typical Recovery (%) | Reproducibility (RSD%) | Limit of Detection (LOD) | Advantages | Disadvantages |
| Silylation | BSTFA or MSTFA (+TMCS) | > 90% | < 10% | Low ng/mL | Forms derivatives with both carboxylic acid and amine groups, good thermal stability. | Reagents are moisture-sensitive, requiring anhydrous conditions. |
| Methylation | Diazomethane (CH₂N₂) | Quantitative (>95%) | < 5% | pg range | Highly efficient and clean reaction with minimal byproducts. | Diazomethane is explosive and toxic, requiring special handling precautions. |
| Methylation | Trimethylsilyldiazomethane (TMS-DM) | > 90% | < 10% | pg to low ng/mL | Safer alternative to diazomethane, commercially available in solution. | Slower reaction rate compared to diazomethane, potential for side reactions. |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | > 85% | < 15% | fg to pg range | Produces highly electronegative derivatives, leading to excellent sensitivity with electron capture detection. | Reagent is a lachrymator and requires careful handling; derivatization can be more complex. |
Experimental Protocols
Detailed protocols for the most common derivatization methods for ¹³C₆-IAA are provided below.
Protocol 1: Silylation using BSTFA
This protocol describes the formation of trimethylsilyl (TMS) derivatives of ¹³C₆-IAA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried ¹³C₆-IAA sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the ¹³C₆-IAA sample is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. Moisture will deactivate the silylating reagent.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Methylation using Trimethylsilyldiazomethane (TMS-DM)
This protocol provides a safer alternative to diazomethane for the methylation of the carboxylic acid group of ¹³C₆-IAA.
Materials:
-
Dried ¹³C₆-IAA sample
-
Trimethylsilyldiazomethane (TMS-DM) solution (2.0 M in hexanes or diethyl ether)
-
Methanol
-
Toluene
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the ¹³C₆-IAA sample is completely dry by evaporation under a gentle stream of nitrogen.
-
Reagent Preparation: In a reaction vial, dissolve the dried ¹³C₆-IAA sample in 200 µL of a 9:1 (v/v) mixture of toluene and methanol.
-
Derivatization: Add 25 µL of 2.0 M TMS-DM solution to the vial. A yellow color should persist, indicating an excess of the reagent. If the solution becomes colorless, add more TMS-DM dropwise until the yellow color remains.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes with occasional vortexing. The reaction is complete when gas evolution (N₂) ceases.
-
Quenching (Optional): Add a small drop of acetic acid to quench the excess TMS-DM until the yellow color disappears.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the sample in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
Protocol 3: Pentafluorobenzylation using PFBBr
This protocol describes the derivatization of the carboxylic acid group of ¹³C₆-IAA with pentafluorobenzyl bromide (PFBBr) for high-sensitivity analysis.
Materials:
-
Dried ¹³C₆-IAA sample
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Acetone (anhydrous)
-
Hexane
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Ensure the ¹³C₆-IAA sample is completely dry.
-
Reagent Addition: Dissolve the dried sample in 100 µL of anhydrous acetone. Add 10 µL of DIPEA and 20 µL of the PFBBr solution.
-
Reaction: Tightly cap the vial, vortex, and heat at 60°C for 60 minutes.
-
Extraction: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water. Vortex thoroughly for 1 minute and then centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the PFB-IAA derivative to a clean vial.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.
Signaling Pathways and Logical Relationships
The derivatization process itself is a chemical reaction workflow rather than a biological signaling pathway. The logical relationship is a sequential process designed to modify the analyte for compatibility with GC-MS analysis. The core logic is as follows:
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Indoleacetic Acid-13C6
Welcome to the technical support center for the analysis of 3-indoleacetic acid-13C6 (IAA-13C6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
A1: this compound is a stable isotope-labeled version of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1] In mass spectrometry, it serves as an ideal internal standard for the accurate quantification of endogenous IAA.[2][3][4] Its key advantages include the non-exchangeability of the isotope label, high isotopic enrichment, and identical chromatographic properties to the unlabeled IAA, which helps to correct for matrix effects and variations during sample preparation and analysis.[3]
Q2: What are the recommended precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?
A2: For the analysis of this compound using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is used as the precursor ion. Given that the six carbon atoms on the benzene ring are replaced with 13C, the mass of the molecule is increased by 6 Da compared to unlabeled IAA. The primary fragmentation of IAA involves the loss of the carboxylic acid group, resulting in a stable quinolinium ion.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Indole-3-acetic acid (IAA) | 176.1 | 130.0 | Unlabeled analyte. |
| This compound | 182.1 | 136.0 | Internal Standard. |
Q3: What are the optimal mass spectrometry parameters for the analysis of this compound?
A3: Optimal parameters are instrument-dependent and should be determined empirically. However, the following table provides recommended starting points for optimization.
| Parameter | Typical Starting Range | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | Forms the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes spray stability and ion generation. |
| Nebulizer Gas Pressure | 30 - 50 psi | Assists in the formation of a fine aerosol. |
| Drying Gas Flow | 8 - 12 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temperature | 300 - 350 °C | Facilitates desolvation of the analyte ions. |
| Declustering Potential (DP) / Cone Voltage (CV) | 20 - 60 V | Minimizes solvent clustering and can induce in-source fragmentation if set too high.[5] |
| Collision Energy (CE) | 15 - 35 eV | Induces fragmentation of the precursor ion in the collision cell. Published methods for unlabeled IAA use values between 18 and 30 eV.[2] A systematic optimization is recommended. |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Signal for IAA-13C6 | Incorrect MS parameters (polarity, precursor/product ions). | Verify that the instrument is in positive ion mode and that the correct MRM transition (182.1 -> 136.0) is being monitored. |
| Poor ionization efficiency. | Optimize source parameters such as capillary voltage, nebulizer pressure, and gas temperatures. Ensure the mobile phase composition is suitable for ESI+. | |
| Sample degradation. | Prepare fresh standards and samples. Store stock solutions at an appropriate temperature and protect from light. | |
| Poor Peak Shape | Suboptimal chromatography. | Ensure proper column equilibration. Adjust the mobile phase gradient and flow rate. Consider a different column chemistry if tailing or fronting persists. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the issue continues, replace the column. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| System contamination. | Clean the ion source. Perform a system bake-out if necessary. | |
| Inconsistent Results / Poor Reproducibility | Inconsistent sample preparation. | Ensure a standardized and validated sample extraction and cleanup protocol is followed for all samples and standards. |
| Autosampler issues. | Check for proper injection volume and ensure no air bubbles are present in the syringe. | |
| Matrix effects. | While IAA-13C6 corrects for many matrix effects, severe ion suppression can still be an issue. Improve sample cleanup, dilute the sample, or modify the chromatographic method to separate the analyte from interfering matrix components. | |
| Isotopic Crosstalk | Contribution from the natural isotopes of unlabeled IAA to the IAA-13C6 signal. | This can occur at high concentrations of unlabeled IAA. Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals. If crosstalk is observed, a non-linear calibration curve may be necessary to correct for the interference.[6][7] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for IAA and IAA-13C6 Analysis
This protocol provides a general guideline for the analysis of IAA using IAA-13C6 as an internal standard. Optimization will be required for specific sample matrices and instrumentation.
-
Sample Preparation (from plant tissue):
-
Homogenize 50-100 mg of plant tissue in liquid nitrogen.
-
Add a known amount of IAA-13C6 internal standard.
-
Extract with a suitable solvent (e.g., 80% acetone in water).[4]
-
Centrifuge to pellet debris.
-
Perform solid-phase extraction (SPE) for sample cleanup if necessary.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Set up the MS with the starting parameters from the FAQ section.
-
Create an acquisition method with the MRM transitions for both IAA (176.1 -> 130.0) and IAA-13C6 (182.1 -> 136.0).
-
Optimize the declustering potential/cone voltage and collision energy for both transitions to maximize signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (IAA) and the internal standard (IAA-13C6).
-
Calculate the peak area ratio (IAA / IAA-13C6).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of IAA in the samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of IAA using IAA-13C6.
Caption: Troubleshooting logic for low signal intensity of IAA-13C6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-indoleacetic acid-13c6 during extraction
Welcome to the technical support center for 3-indoleacetic acid-13C6 (IAA-13C6) extraction. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the degradation of IAA-13C6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of IAA-13C6 degradation during extraction are exposure to light (photodegradation), elevated temperatures (thermal degradation), and oxidation.[1][2][3] IAA is a light-sensitive molecule, and exposure to UV light can lead to its breakdown.[1] Additionally, oxidative enzymes released from plant tissues during homogenization can degrade IAA.[4][5]
Q2: Why is it crucial to work quickly and at low temperatures during extraction?
A2: Working quickly and at low temperatures, such as -20°C, is essential to minimize enzymatic activity that can lead to the degradation of IAA-13C6.[1] Many protocols recommend flash-freezing plant tissue in liquid nitrogen immediately after collection and keeping the samples frozen or on dry ice during homogenization.[6][7]
Q3: What is the recommended solvent for extracting IAA-13C6?
A3: Pre-chilled 80% methanol is a widely used and effective solvent for extracting IAA and its labeled analogues.[1][8] Other solvents like ethanol, acetone, and isopropanol have also been used, often in combination with water or buffers.[2] The choice of solvent can depend on the specific plant material and the analytical method being used.
Q4: How can I prevent oxidation during the extraction process?
A4: To prevent oxidation, it is recommended to work under an inert atmosphere, such as nitrogen, especially during tissue grinding.[4] The addition of antioxidants, like sodium diethyldithiocarbamate, to the extraction solvent can also effectively reduce oxidative losses.[4]
Q5: What is the role of pH in the stability of IAA-13C6?
A5: IAA is more stable at an alkaline pH.[1] However, strongly alkaline conditions can cause the hydrolysis of IAA conjugates, potentially inflating the measurement of free IAA.[9] Therefore, using a weakly alkaline buffer, such as a phosphate buffer at pH 8, can be a good compromise to enhance stability without significantly affecting the native state of IAA conjugates.[1]
Troubleshooting Guides
Issue 1: Low Recovery of IAA-13C6
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Conduct all extraction steps in darkness or under a red safety light. Wrap all glassware and tubes in aluminum foil.[1] | Minimized light-induced degradation of IAA-13C6. |
| Oxidative Loss | Add an antioxidant, such as 0.02% sodium diethyldithiocarbamate, to the extraction solvent.[4] If possible, perform tissue homogenization under a nitrogen atmosphere.[4] | Reduced oxidative degradation, leading to higher recovery. |
| Thermal Degradation | Ensure all extraction steps are performed at low temperatures (-20°C is recommended).[1] Use pre-chilled solvents and centrifuge at 4°C.[6] | Prevention of heat-related breakdown of the molecule. |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. Ensure the plant tissue is thoroughly homogenized to maximize solvent exposure. | Improved extraction efficiency from the plant matrix. |
| Loss during Solvent Evaporation | Avoid concentrating ethereal solutions of IAA in a vacuum, as this can lead to sublimation. Concentrate at atmospheric pressure instead.[4] | Prevention of IAA-13C6 loss during the drying down of the extract. |
Issue 2: Inconsistent or Variable Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Handling | Standardize the time between sample harvesting and extraction. Immediately freeze samples in liquid nitrogen upon collection.[6][7] | Minimized variability in endogenous IAA metabolism between samples. |
| Hydrolysis of IAA Conjugates | If using an alkaline extraction buffer, consider switching to a weakly alkaline (pH 8) or neutral buffer to avoid artificial inflation of free IAA levels.[1][9] | More accurate measurement of the free IAA-13C6 pool. |
| Interference from other Compounds | Incorporate a solid-phase extraction (SPE) clean-up step in your protocol to remove interfering substances from the plant extract.[6][8][10] | Cleaner samples leading to more reliable and reproducible analytical results. |
Experimental Protocols
Protocol 1: General Extraction of IAA-13C6 from Plant Tissue
-
Sample Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled mortar or a 2 mL microcentrifuge tube with grinding beads.
-
Add 1 mL of pre-chilled extraction solvent (80% methanol containing 0.02% sodium diethyldithiocarbamate).
-
Homogenize the tissue thoroughly using a chilled pestle or a tissue homogenizer for 4 minutes at 1500 RPM.[6] All steps should be performed on dry ice or in a cold room.
-
-
Extraction:
-
Incubate the homogenate at -20°C for at least 1 hour to allow for complete extraction.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant.
-
-
Purification (SPE):
-
Use a C18-SPE column for purification.[10]
-
Condition the column with methanol followed by water.
-
Dilute the supernatant with water to a final methanol concentration of 20% and acidify with formic acid to a final concentration of 1%.[10]
-
Load the sample onto the SPE column.
-
Wash the column to remove impurities.
-
Elute the IAA-13C6 with acidified methanol.[10]
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS or GC-MS analysis.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 4. Minimizing loss of indoleacetic acid during purification of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of IAA and ¹³C₆-IAA
Welcome to the technical support center for the analysis of Indole-3-acetic acid (IAA) and its stable isotope-labeled internal standard, ¹³C₆-IAA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic separation and quantification of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is ¹³C₆-IAA the preferred internal standard for IAA quantification?
A1: ¹³C₆-IAA is the preferred internal standard due to several advantages over deuterium-labeled standards. These include the non-exchangeability of the isotope label, high isotopic enrichment, and identical chromatographic properties to the native IAA.[1] This ensures that the internal standard behaves identically to the analyte during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
Q2: What are the most common challenges in analyzing IAA in biological samples?
A2: The primary challenges stem from the low endogenous concentrations of IAA in plant tissues, typically at the nanogram per gram of fresh weight level.[2] Additionally, crude plant extracts contain a high abundance of interfering substances that can complicate analysis.[2] These matrix components can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[3][4][5] Therefore, robust sample preparation and chromatographic separation are critical.
Q3: What are the typical mass-to-charge (m/z) transitions for monitoring IAA and ¹³C₆-IAA in MS/MS?
A3: For IAA, a common multiple reaction monitoring (MRM) transition is from the precursor ion [M+H]⁺ at m/z 176.1 to a quantifier product ion at m/z 130.0 and a qualifier product ion at m/z 103.0.[6][7] For ¹³C₆-IAA, the precursor ion will be at m/z 182.1, with the primary fragment ion also shifted by 6 Da to m/z 136.0.
Q4: Can I analyze IAA without derivatization?
A4: Yes, liquid chromatography-mass spectrometry (LC-MS) techniques, particularly with electrospray ionization (ESI), allow for the sensitive detection of IAA and its conjugates without the need for derivatization.[8] This simplifies sample preparation compared to gas chromatography-mass spectrometry (GC-MS), which typically requires derivatization to increase volatility.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of IAA and ¹³C₆-IAA.
Problem 1: Poor Peak Resolution (Co-elution of IAA and ¹³C₆-IAA with interfering peaks)
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Separation | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic solvents, such as methanol instead of acetonitrile, as they offer different selectivities.[9][10] |
| Matrix Effects | Enhance the sample clean-up procedure. Implement a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) step to remove interfering matrix components.[11][12][13] |
| Inappropriate Column Chemistry | Ensure you are using a suitable reversed-phase column, such as a C18. If co-elution persists, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) to alter selectivity.[9] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | The acidic nature of IAA can lead to interactions with residual silanols on the silica-based column, causing peak tailing. Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress the ionization of IAA and minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute your sample or reduce the injection volume. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the column with a new one of the same type. |
Problem 3: Low Signal Intensity or Sensitivity
| Possible Cause | Suggested Solution |
| Ion Suppression from Matrix Effects | Co-eluting matrix components can suppress the ionization of IAA and ¹³C₆-IAA in the mass spectrometer source.[3][4] Improve sample clean-up to remove these interferences. A change in the chromatographic method to separate the analytes from the suppressive matrix components can also be effective. |
| Suboptimal MS Parameters | Optimize the mass spectrometer source parameters, such as spray voltage, gas temperature, and gas flow, to maximize the signal for IAA.[6] Also, optimize the collision energy for the specific MRM transitions.[7] |
| Analyte Degradation | IAA is sensitive to light, heat, and oxygen.[14] Protect samples from light and keep them cold during preparation and storage to prevent degradation. |
Problem 4: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure that the sample preparation, particularly the extraction and clean-up steps, is performed consistently for all samples, standards, and quality controls. The use of an automated liquid handler can improve reproducibility.[15] |
| Variable Internal Standard Addition | Add the ¹³C₆-IAA internal standard at the very beginning of the sample preparation process to account for any analyte loss during extraction and purification.[16] Ensure the concentration of the internal standard is appropriate and added precisely. |
| Fluctuations in LC-MS System Performance | Equilibrate the LC-MS system thoroughly before running a sample batch. Run system suitability tests to ensure the performance is stable. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for IAA from Plant Tissue
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of an extraction solvent (e.g., 80% acetonitrile with 1% acetic acid) containing the ¹³C₆-IAA internal standard.[17] Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,900 rcf) for 10 minutes at 4°C.[17]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of 100% methanol followed by 1 mL of 1% acetic acid in water.[17]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[17]
-
Washing: Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities.[17]
-
Elution: Elute the IAA and ¹³C₆-IAA with 2 mL of 80% acetonitrile with 1% acetic acid.[17]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a suitable volume (e.g., 50 µL) of the initial mobile phase.[17]
Protocol 2: Liquid-Liquid Extraction (LLE) for IAA
-
Homogenization and Extraction: Homogenize the plant tissue in a suitable solvent such as isopropanol with an imidazole buffer.[2]
-
Phase Separation: Add a non-polar solvent like hexane and mix thoroughly. Centrifuge to separate the aqueous and organic phases.[16]
-
Collection: The IAA will partition into the appropriate phase depending on the pH and solvents used. An optimized method using acidified water can drive major plant hormones into the organic (methyl-tert-butyl-ether) phase.[12]
-
Drying and Reconstitution: Collect the phase containing IAA, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS analysis.
Data Tables
Table 1: Recommended LC-MS/MS Parameters for IAA and ¹³C₆-IAA Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.32 mL/min[18] |
| Column Temperature | 25°C[18] |
| Injection Volume | 5 µL[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 4000 V[6] |
| Gas Temperature | 300°C[6] |
| MRM Transition (IAA) | 176.1 -> 130.0 (Quantifier), 176.1 -> 103.0 (Qualifier)[6] |
| MRM Transition (¹³C₆-IAA) | 182.1 -> 136.0 |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) |
| 0.0 | 5 |
| 5.0 | 95 |
| 10.0 | 5 |
Note: This is an example gradient and should be optimized for your specific application and column dimensions.
Visualizations
Caption: Sample preparation and analysis workflow for IAA and ¹³C₆-IAA.
Caption: Decision tree for troubleshooting poor chromatographic peak resolution.
Caption: Simplified diagram of the core auxin signaling pathway.
References
- 1. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aapco.org [aapco.org]
- 10. veeprho.com [veeprho.com]
- 11. mdpi.com [mdpi.com]
- 12. An improved extraction method enables the comprehensive analysis of lipids, proteins, metabolites and phytohormones from a single sample of leaf tissue under water-deficit stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plantsuccess.org [plantsuccess.org]
- 18. researchgate.net [researchgate.net]
correcting for isotopic overlap in 3-indoleacetic acid-13c6 experiments
Technical Support Center: 3-Indoleacetic Acid-13C6 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for isotopic overlap in this compound (IAA-13C6) experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it crucial to correct for it in IAA-13C6 labeling studies?
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a specific molecule.[1][3] An isotopologue is a molecule that differs only in its isotopic composition.[3] For a metabolite like unlabeled IAA (C10H9NO2), there can be several isotopologues:
-
M+0: The molecule with no 13C atoms.
-
M+1: The molecule containing one 13C atom.
-
M+2: The molecule containing two 13C atoms, and so on. The MID is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 100%.[1]
Q3: What information is required to perform an accurate correction?
A: To perform an accurate correction for natural isotopic abundance, you need the precise elemental formula of the analyte being measured.[2] For IAA, this is C10H9NO2. If you are using a derivatization agent for analysis (e.g., for GC-MS), the atoms added by the agent must be included in the formula for the correction calculation.[2] You also need to know the isotopic purity of your labeled IAA-13C6 tracer, which is typically provided in the certificate of analysis.
Q4: What are the common software and tools available for natural abundance correction?
A: Several software packages and tools are available to perform these corrections. Many are available as packages for programming languages like R or Python. Common tools include:
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data.[1]
-
AccuCor: An R package designed for high-resolution mass spectrometry data.[1]
-
Corna: A Python package that provides a unified workflow for various experimental conditions.[1]
-
IsoCor: A Python-based tool that includes a graphical user interface.[1]
Q5: How can I validate that my natural abundance correction is being applied correctly?
A: A robust method for validating your correction procedure is to analyze an unlabeled control sample (a sample containing only natural, unlabeled IAA). After applying the correction algorithm to the data from this sample, the abundance of the M+0 isotopologue should be close to 100%, and all other heavier isotopologues (M+1, M+2, etc.) should be near zero.[2] Any significant deviation from this result indicates a potential issue with the correction method or the input parameters.
Troubleshooting Guides
Problem: My corrected data shows negative abundance values for some isotopologues.
-
Question: After running the correction algorithm, some of my calculated isotopologue abundances are negative, which is physically impossible. What could be the cause?
-
Answer: This is a common issue that typically points to one of the following causes:
-
Incorrect Elemental Formula: The most frequent cause is an error in the elemental formula supplied to the correction software.[2] Double-check that the formula for IAA (C10H9NO2) is correct and that you have included any atoms from derivatizing agents.
-
Inaccurate Raw Data: Issues with the raw mass spectrometry data, such as poor peak integration or incorrect background subtraction, can distort the measured MID and lead to correction errors.[2] Re-examine the raw data to ensure peak shapes are good and integration is accurate.
-
Co-eluting Interference: A co-eluting compound with an overlapping isotopic cluster can distort the measured MID of your analyte.[2] This can lead to an over-subtraction during the correction process. Improving chromatographic separation is the best solution.
-
Problem: The isotopic distribution of my unlabeled control does not match the theoretical distribution.
-
Question: I analyzed a sample with unlabeled IAA, but the measured MID doesn't align with the expected natural abundance pattern. Why is this happening?
-
Answer: This discrepancy can indicate issues with either the sample or the instrument:
-
Instrument Calibration or Stability: The mass spectrometer's calibration may have drifted, leading to inaccurate mass assignments or distorted peak intensities.[2] Ensure the instrument is properly calibrated across your mass range of interest.
-
In-Source Fragmentation or Adduct Formation: The IAA molecule may be fragmenting in the ion source or forming unexpected adducts (e.g., sodium adducts).[2] This alters the observed isotopic pattern. Optimize ion source parameters to minimize these effects and ensure you are integrating the correct ion species.
-
Problem: My calculated 13C6-IAA enrichment seems unexpectedly low after correction.
-
Question: I've performed my experiment with IAA-13C6, but after correction, the calculated enrichment is much lower than I anticipated. What should I investigate?
-
Answer: Low enrichment can be due to biological or technical factors:
-
Tracer Dilution: The labeled IAA-13C6 could be diluted by a large endogenous pool of unlabeled IAA in your system.
-
Incomplete Labeling Time: The system may not have reached isotopic steady state, meaning the labeled tracer has not fully incorporated into the metabolic pool. Consider a longer incubation time.[4]
-
Metabolic Conversion: The IAA-13C6 could be rapidly metabolized to other compounds, limiting its accumulation.
-
Tracer Purity: Verify the isotopic purity of your IAA-13C6 from the supplier's certificate of analysis and ensure this purity level is correctly entered into your correction software.[2]
-
Data Presentation
Quantitative data is essential for accurate correction. The natural abundances of isotopes for elements in IAA are critical inputs for correction algorithms.
Table 1: Natural Isotopic Abundance of Key Elements
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.985 |
| 2H | 0.015 | |
| Nitrogen | 14N | 99.63 |
| 15N | 0.37 | |
| Oxygen | 16O | 99.76 |
| 17O | 0.04 |
| | 18O | 0.20 |
Table 2: Example Mass Isotopomer Distribution (MID) for IAA
This table shows hypothetical data for a sample containing a mix of unlabeled IAA and experimentally introduced IAA-13C6, demonstrating the effect of the correction. Unlabeled IAA has 10 carbon atoms.
| Isotopologue | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) | Interpretation |
| M+0 | 40.0 | 44.1 | Represents the fraction of purely unlabeled (12C10) IAA. |
| M+1 | 4.5 | 0.0 | Natural abundance contribution from unlabeled IAA. |
| M+2 | 0.2 | 0.0 | Natural abundance contribution from unlabeled IAA. |
| M+3 | 0.0 | 0.0 | --- |
| M+4 | 0.0 | 0.0 | --- |
| M+5 | 0.0 | 0.0 | --- |
| M+6 | 50.0 | 55.9 | Represents the fraction of IAA with six 13C atoms from the tracer. |
| M+7 | 5.3 | 0.0 | Natural abundance contribution from the four unlabeled carbons in the IAA-13C6 molecule. |
| Total | 100.0 | 100.0 | Enrichment = 55.9% |
Experimental Protocols
General Workflow for a 13C-IAA Labeling Experiment
This protocol provides a generalized methodology. Specific parameters such as incubation times and concentrations should be optimized for your experimental system.
-
Cell Culture/System Preparation:
-
Prepare your biological system (e.g., cell culture, plant tissue).
-
For cell culture, use a glucose-free basal medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize unlabeled carbon sources that could dilute the tracer.[4]
-
-
Isotope Labeling:
-
Introduce IAA-13C6 to the system at a known concentration.
-
Incubate for a predetermined period to allow for uptake and incorporation. Labeling times can range from minutes to several hours depending on the system's metabolic rate.[4]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. For adherent cells, this can be achieved by aspirating the medium and immediately adding a cold solvent like 80% methanol chilled to -80°C.
-
Harvest the metabolites by scraping the cells in the cold solvent and collecting the extract.
-
Centrifuge the extract at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Use a chromatographic method (e.g., HILIC or reversed-phase) optimized for auxin separation.
-
Acquire data in full scan mode or using selected ion monitoring (SIM) to capture the entire isotopic cluster for IAA.
-
-
Data Processing and Isotopic Correction:
-
Integrate the peak areas for all observed isotopologues of IAA (M+0 through M+10).
-
Use a suitable correction tool (e.g., IsoCor, AccuCor) to correct the raw peak areas for natural isotopic abundance.
-
Input the correct elemental formula (C10H9NO2) and the isotopic purity of your tracer into the software.
-
Calculate the final fractional enrichment of IAA-13C6 from the corrected MID.
-
Visualizations
Caption: Workflow for isotopic abundance correction.
Caption: Troubleshooting negative abundance values.
Caption: Natural abundance causes isotopic overlap.
References
Technical Support Center: 3-Indoleacetic Acid-13C6 Internal Standard
Welcome to the technical support center for the proper use of 3-Indoleacetic Acid-13C6 (IAA-13C6) as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound (IAA-13C6) is a stable isotope-labeled form of the common plant hormone auxin (indole-3-acetic acid). It is used as an internal standard in quantitative analysis, particularly with mass spectrometry (MS) techniques like GC-MS and LC-MS/MS.[1][2] The six carbon atoms on the benzene ring are replaced with the heavier 13C isotope. This labeling makes it chemically identical to the native IAA but allows it to be distinguished by its higher mass.[1] Its primary advantages over deuterated standards are the non-exchangeability of the isotopic label and identical chromatographic properties, which helps to correct for analyte loss during sample preparation and for variations in instrument response.[1]
Q2: What is the importance of the isotopic purity of the IAA-13C6 standard?
A2: Isotopic purity is crucial because it indicates the percentage of the standard that is fully labeled with 13C6. A high isotopic purity (typically >99%) is desirable. The presence of unlabeled IAA as an impurity in the internal standard can lead to an artificially high measurement of the native analyte, especially at low concentrations.[3] It is essential to check the Certificate of Analysis (CoA) provided by the supplier for the isotopic purity of a specific lot.[3]
Q3: How should I properly store my IAA-13C6 standard?
A3: Proper storage is critical to maintain the integrity of the standard. Both neat (solid) and stock solutions should be protected from light.[2][4] It is recommended to store the solid compound and stock solutions at refrigerated temperatures (+2°C to +8°C) or frozen (-20°C or -80°C) for long-term stability.[2][4] For stock solutions, storage at -80°C can preserve the standard for up to 6 months, while at -20°C, it is recommended to be used within one month.[2]
Q4: Can the IAA-13C6 standard degrade?
A4: Yes. Indole-3-acetic acid is known to be unstable under acidic conditions and when exposed to light.[5] This instability also applies to the 13C6-labeled standard. Degradation can lead to an underestimation of the native analyte concentration because the internal standard signal will be lower than expected. Therefore, it is crucial to handle the standard and samples with care, minimizing exposure to light and strong acids.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Inaccurate or Inconsistent Quantification
Q: My quantitative results are highly variable between replicates. What could be the cause?
A: Inconsistent results can stem from several sources. Here is a troubleshooting workflow to help you identify the problem:
Caption: Troubleshooting workflow for inconsistent quantification.
Possible Causes and Solutions:
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Non-homogenous sample extracts: Ensure that your sample extracts are thoroughly mixed before taking an aliquot for analysis.
-
Inaccurate spiking of the internal standard: Verify the calibration and technique of your pipettes. Add the internal standard early in the sample preparation process to account for losses during extraction.
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Differential matrix effects: The sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate quantification.[6] This is particularly problematic in complex matrices like plant extracts.[7][8] Consider further sample purification or using a matrix-matched calibration curve.
-
Internal standard degradation: If the stability of IAA-13C6 is compromised in your sample matrix, it will not accurately reflect the concentration of the native analyte. Assess the stability of the standard under your specific extraction and storage conditions.
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Instrument variability: Ensure your mass spectrometer is properly tuned and calibrated.[9]
Issue 2: Presence of Unlabeled IAA in Standard-Only Samples
Q: I am detecting a peak for native IAA in my blank samples that only contain the IAA-13C6 internal standard. Why is this happening?
A: This is a common issue that can arise from two main sources:
-
Isotopic Impurity of the Standard: The IAA-13C6 standard may contain a small amount of unlabeled IAA as an impurity from its synthesis.[3]
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In-source Fragmentation: In some cases, the labeled standard can lose its label in the mass spectrometer's ion source, although this is less common for 13C than for deuterium labels.
Solutions:
-
Check the Certificate of Analysis (CoA): The CoA will specify the isotopic purity and the amount of unlabeled analyte. This information can be used to correct your results.
-
Quantify the Contribution: Prepare a calibration curve of just the IAA-13C6 standard and measure the response of the unlabeled IAA. This will allow you to determine the percentage contribution of the standard to the native analyte signal and subtract it from your sample measurements.
Issue 3: Poor Signal Intensity
Q: I am observing a weak or no signal for my analyte and/or internal standard. What should I do?
A: Poor signal intensity can be due to a variety of factors related to the sample, the instrument, or the method.
Caption: Troubleshooting workflow for poor signal intensity.
Possible Causes and Solutions:
-
Insufficient Sample Concentration: The concentration of your analyte may be below the limit of detection of your instrument.[9] Try concentrating your sample or injecting a larger volume.
-
Suboptimal Ionization: The ionization efficiency can be highly dependent on the source parameters (e.g., voltages, gas flows, temperature). Optimize these parameters for IAA.[9]
-
Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated.[9] A loss of sensitivity could indicate a need for instrument maintenance.[10]
-
Leaks: Check for any leaks in the LC or MS system, as this can significantly impact sensitivity.[10]
-
Matrix Suppression: Components in your sample matrix may be co-eluting with your analyte and suppressing its ionization.[6] Improve chromatographic separation or sample cleanup to mitigate this effect.
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of IAA-13C6
| Form | Storage Temperature | Recommended Duration | Light Protection | Reference |
| Solid (Neat) | +2°C to +8°C | Long-term | Required | [4] |
| Stock Solution | -20°C | Up to 1 month | Required | [2] |
| Stock Solution | -80°C | Up to 6 months | Required | [2] |
Table 2: Example Calculation for Correcting for Isotopic Impurity
| Step | Description | Example Value |
| 1 | Isotopic Purity of IAA-13C6 (from CoA) | 99.5% |
| 2 | Percentage of Unlabeled IAA in Standard | 100% - 99.5% = 0.5% |
| 3 | Concentration of IAA-13C6 Spiked into Sample | 100 ng/mL |
| 4 | Contribution of Unlabeled IAA from Standard | 100 ng/mL * 0.005 = 0.5 ng/mL |
| 5 | Measured Concentration of Native IAA in Sample | 10 ng/mL |
| 6 | Corrected Concentration of Native IAA | 10 ng/mL - 0.5 ng/mL = 9.5 ng/mL |
Experimental Protocols
Protocol 1: Preparation of IAA-13C6 Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
LC-MS grade methanol
-
Amber glass vials
-
Calibrated analytical balance and pipettes
-
-
Procedure for 1 mg/mL Stock Solution:
-
Allow the solid IAA-13C6 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 1 mg of the solid standard into a 1.5 mL amber vial.
-
Add 1 mL of methanol to the vial.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol or mobile phase).
-
For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of solvent.
-
Prepare fresh working solutions regularly and store them under the same conditions as the stock solution when not in use.
-
Protocol 2: General Sample Extraction from Plant Tissue
-
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
IAA-13C6 internal standard working solution
-
Centrifuge tubes
-
Homogenizer
-
-
Procedure:
-
Weigh approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Transfer the powder to a pre-weighed centrifuge tube.
-
Add a known amount of the IAA-13C6 internal standard working solution to the tube. The amount should be comparable to the expected endogenous IAA concentration.
-
Add 1 mL of cold extraction solvent.
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for further purification (e.g., solid-phase extraction) or direct analysis by LC-MS/MS.
-
Caption: Experimental workflow for plant tissue extraction.
References
- 1. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-3-acetic acid (phenyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. reddit.com [reddit.com]
- 6. scielo.br [scielo.br]
- 7. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
Technical Support Center: Enhancing Signal Intensity of 3-Indoleacetic Acid-13C6 in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal intensity of 3-indoleacetic acid-13C6 (IAA-13C6) in mass spectrometry (MS) experiments.
Troubleshooting Guides
This section addresses common issues that can lead to low signal intensity of this compound and provides systematic solutions.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Ionization Mode | Ensure the mass spectrometer is operating in positive ion mode (ESI+) . 3-Indoleacetic acid and its labeled analog readily form [M+H]⁺ ions. | Significant increase in signal intensity compared to negative ion mode. |
| Inefficient Desolvation | Increase the drying gas temperature (e.g., 300-400 °C) and/or flow rate (e.g., 8-12 L/min) to facilitate solvent evaporation. Optimize the nebulizer gas pressure to ensure the formation of a fine aerosol. | Improved ion generation and transmission, leading to a stronger signal. |
| Inappropriate ESI Source Parameters | Systematically optimize the capillary voltage, cone voltage, and source temperatures. Start with typical values for small molecules and adjust to maximize the signal for the [M+H]⁺ ion of IAA-13C6. | A stable and maximized ion current for the target analyte. |
| Incorrect Mass Detection Window | Verify that the mass spectrometer is scanning the correct m/z range for the [M+H]⁺ ion of this compound (approximately m/z 182.09). | Detection of the target ion peak. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate Sample Diluent | Ensure the sample is dissolved in a solvent that has a similar or weaker elution strength than the initial mobile phase. | Sharper, more symmetrical peaks. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the issue persists, replace the column. | Restoration of peak shape and retention time stability. |
| Suboptimal Column Temperature | Increase the column temperature (e.g., to 40-50 °C) to improve peak shape for auxins. | Reduced peak tailing and improved chromatographic efficiency. |
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Variable Matrix Effects | While IAA-13C6 is the internal standard, significant and variable matrix effects can still impact its signal. Ensure consistent and effective sample preparation to minimize matrix components.[1] | Improved precision and accuracy of quantification. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure between samples. | Elimination of ghost peaks and improved baseline stability. |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol across all samples to ensure uniformity. | Reduced variability in analytical results. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: The optimal ionization mode for this compound is positive electrospray ionization (ESI+). In this mode, the molecule is readily protonated to form the [M+H]⁺ ion, which typically provides the strongest signal for this compound.
Q2: How can I mitigate matrix effects that may be suppressing the signal of my 13C6-labeled internal standard?
A2: While this compound is used to compensate for matrix effects on the unlabeled analyte, its own signal can be suppressed.[1] To mitigate this, you can:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix.
-
Optimize Chromatography: Adjust the chromatographic method to separate the this compound from co-eluting matrix components.
-
Dilute the Sample: If the concentration of the analyte is sufficient, diluting the sample can reduce the concentration of matrix components and lessen their impact on ionization.
Q3: Can mobile phase composition affect the signal intensity of this compound?
A3: Yes, mobile phase composition is critical. For ESI+ analysis of this compound, it is beneficial to use a mobile phase with a low pH. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can enhance protonation of the analyte, leading to a more efficient ionization and a stronger MS signal.[2][3][4][5]
Q4: Is derivatization a viable option to enhance the signal of this compound?
A4: Yes, derivatization can significantly enhance the signal intensity. Methylation of the carboxylic acid group of this compound can lead to a substantial increase in signal strength, in some cases by 50 to 100 times.[6] This is because the methylated form can have better chromatographic properties and ionization efficiency.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing ESI source parameters for maximizing the signal of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent similar to the initial mobile phase conditions.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Capillary Voltage: While monitoring the ion current for m/z 182.09, gradually increase the capillary voltage in positive ion mode until a stable and maximal signal is achieved.
-
Optimize Gas Flows: Systematically adjust the nebulizer and drying gas flow rates to find the settings that produce the highest and most stable signal.
-
Optimize Temperatures: Adjust the drying gas temperature to ensure efficient desolvation without causing thermal degradation of the analyte.
-
Optimize Cone Voltage: Adjust the cone (or fragmentor) voltage to maximize the precursor ion signal while minimizing in-source fragmentation.
Protocol 2: Methylation of this compound for Enhanced Sensitivity
This protocol provides a method for the methylation of the carboxylic acid group of this compound.[6]
-
Sample Preparation: After extraction and purification, dry down the sample containing this compound.
-
Derivatization: Add a freshly prepared solution of diazomethane in diethyl ether to the dried sample. The reaction is typically rapid and proceeds at room temperature.
-
Caution: Diazomethane is toxic and explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel.
-
-
Quenching: After a few minutes, quench the reaction by adding a small amount of a weak acid, such as acetic acid.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.
Visualization of Key Processes
General Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the analysis of this compound by LC-MS/MS.
Impact of Mobile Phase pH on Ionization
Caption: The influence of mobile phase pH on the ionization and signal intensity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 3-Indoleacetic Acid-13C6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 3-indoleacetic acid-13C6 (IAA-13C6), a common internal standard for the quantification of the plant hormone auxin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
A1: Low recovery of IAA-13C6 can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Extraction: Inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to significant loss of the internal standard.[1][2]
-
Analyte Degradation: 3-Indoleacetic acid is sensitive to light and oxidation, which can cause it to degrade during sample preparation and storage.[3][4][5]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of IAA-13C6 in the mass spectrometer, leading to inaccurate quantification.[6][7][8][9]
-
LC-MS/MS System Issues: Problems with the liquid chromatography system, such as leaks or improper mobile phase composition, or issues with the mass spectrometer's ion source can result in a poor signal.[6][10]
Q2: How can I determine at which step of my process the loss of IAA-13C6 is occurring?
A2: To pinpoint the source of the low recovery, it is recommended to analyze fractions from each step of your sample preparation process.[2][11] For example, in a solid-phase extraction workflow, you should analyze the flow-through from the sample loading step, the wash solutions, and the final eluate. This will help you determine if the IAA-13C6 is not being retained on the SPE cartridge, being washed away prematurely, or not being efficiently eluted.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery during solid-phase extraction is a frequent challenge. The following guide provides solutions to common problems.
Problem: Low recovery of IAA-13C6 after SPE.
dot
Caption: Troubleshooting workflow for low IAA-13C6 recovery in SPE.
| Problem Area | Potential Cause | Recommended Solution |
| Sample Loading | Analyte Breakthrough: IAA-13C6 is found in the flow-through fraction because the sorbent is not retaining it. | Incorrect pH: Acidify the sample to a pH at least 2 units below the pKa of the carboxylic acid group of IAA to ensure it is in its neutral, more retentive form for reversed-phase sorbents.[2] Inappropriate Sorbent: For an acidic compound like IAA, a reversed-phase (C18, C8) or a mixed-mode cation exchange (MCX) sorbent is often suitable.[1][2] Cartridge Not Conditioned: Ensure the cartridge is properly conditioned and equilibrated, and do not allow it to dry out before loading the sample.[11][12] High Flow Rate: Load the sample at a slow, steady flow rate (e.g., 1 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[11] |
| Washing | Analyte Elution: IAA-13C6 is found in the wash solution, indicating the wash solvent is too strong and prematurely eluting the internal standard. | Wash Solvent Too Strong: Use a weaker organic solvent in your wash solution or decrease the percentage of the organic component. Ensure the wash solution is also acidified to maintain the neutral state of IAA-13C6.[2] |
| Elution | Incomplete Elution: IAA-13C6 is retained on the cartridge after the elution step. | Elution Solvent Too Weak: Increase the strength of the organic solvent (e.g., switch from methanol to acetonitrile) or increase the percentage of the organic solvent.[1][2] Incorrect pH: For reversed-phase SPE, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent will ionize the carboxylic acid group of IAA, reducing its retention and improving recovery.[2] Insufficient Volume: Ensure the volume of the elution solvent is adequate to completely elute the compound. Try increasing the elution volume in increments.[1][13] |
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is another common sample preparation technique where analyte loss can occur.
Problem: Low recovery of IAA-13C6 after LLE.
dot
Caption: Key parameters for troubleshooting low LLE recovery.
| Parameter | Potential Issue | Recommended Solution |
| Aqueous Phase pH | IAA is an acidic compound, and its charge state is pH-dependent. If the pH is not optimal, it will not efficiently partition into the organic phase. | Adjust the pH of the aqueous sample to be at least two pH units below the pKa of IAA. This will ensure it is in its neutral form, which is more soluble in organic solvents.[14] |
| Organic Solvent | The chosen organic solvent may not have the appropriate polarity to effectively extract IAA. | Select a solvent based on the polarity of IAA. Ethyl acetate is a commonly used solvent for auxin extraction.[15] Consider using a mixture of solvents to fine-tune the polarity. |
| Solvent Volume | An insufficient volume of organic solvent will result in poor extraction efficiency. | Increase the volume of the organic extraction solvent. A ratio of 7:1 (organic:aqueous) is often a good starting point.[14] Perform multiple extractions with smaller volumes of fresh organic solvent for better recovery than a single extraction with a large volume. |
| Mixing | Inadequate mixing will not allow for the efficient transfer of the analyte from the aqueous to the organic phase. | Ensure thorough and vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow the extraction to reach equilibrium.[2] |
LC-MS/MS Analysis Troubleshooting
Even with efficient extraction, low signal intensity for IAA-13C6 can occur during the analysis.
Problem: Poor peak shape and/or low signal intensity for IAA-13C6 in LC-MS/MS.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components are suppressing the ionization of IAA-13C6.[6][7][16] |
| Suboptimal MS Conditions | The ion source parameters are not optimized for IAA-13C6. |
| Analyte Degradation | IAA-13C6 may be degrading in the autosampler or during the analysis. |
| Poor Chromatography | The peak for IAA-13C6 is broad or tailing, leading to a lower apparent signal intensity. |
Experimental Protocols
General Protocol for Solid-Phase Extraction of IAA-13C6
This is a general guideline and should be optimized for your specific sample matrix and application.
-
Sample Pre-treatment:
-
To your sample, add the working solution of IAA-13C6.
-
Acidify the sample with an appropriate acid (e.g., formic acid or phosphoric acid) to a pH of approximately 2-3.[2][17] This step is crucial for retaining the acidic IAA on a reversed-phase sorbent.
-
If the sample contains particulates, centrifuge and collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol (e.g., 2 mL) through it.
-
Equilibrate the cartridge by passing acidified water (e.g., 2 mL of 0.1% formic acid in water) through it. Do not allow the cartridge to go dry.[2]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[11]
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution to remove polar interferences (e.g., 2 mL of 5% methanol in 0.1% formic acid).[2]
-
Dry the cartridge under vacuum or positive pressure for a few minutes.
-
-
Elution:
-
Elute the IAA-13C6 from the cartridge with an appropriate volume of a suitable solvent (e.g., 2 mL of methanol or acetonitrile, potentially containing a small amount of a basic modifier like ammonium hydroxide to facilitate elution).[2] Collect the eluate.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
By systematically addressing these potential issues, you can significantly improve the recovery of this compound and ensure the accuracy and reliability of your analytical results.
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 5. Minimizing loss of indoleacetic acid during purification of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. welchlab.com [welchlab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 13C6-Labeled Auxin Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 13C6-labeled auxins, particularly 13C6-Indole-3-Acetic Acid (¹³C₆-IAA), from plant tissues. Accurate quantification of auxins is critical for understanding plant growth, development, and response to stimuli. The use of stable isotope-labeled internal standards like ¹³C₆-IAA is essential for correcting analyte losses during sample preparation and analysis, thereby ensuring data accuracy.[1]
Frequently Asked Questions (FAQs)
Q1: Why is a ¹³C₆-labeled auxin internal standard essential for accurate quantification?
A1: The quantification of endogenous auxins is challenging due to their low concentrations in plant tissues and the presence of numerous interfering compounds.[2][3] Furthermore, auxin loss is common during extraction and purification due to oxidation or irreversible binding.[2] A stable isotope-labeled internal standard, such as ¹³C₆-IAA, is chemically almost identical to the endogenous analyte. Adding a known amount of this standard at the very beginning of the extraction process allows for the precise measurement of analyte recovery.[4][5] Any losses that affect the endogenous auxin will equally affect the labeled standard, enabling accurate correction and quantification through isotope dilution mass spectrometry.[2][6] The six ¹³C atoms provide a mass difference of 6 units, which prevents isotopic interference during mass spectrometry analysis.[2]
Q2: What is the best solvent for initial auxin extraction from plant tissue?
A2: Pre-chilled 80% methanol is widely considered a universal and highly efficient extraction solvent for IAA and other phytohormones.[1] Organic solvents with a polarity similar to IAA, such as ethanol, acetonitrile, and acetone, are also effective.[1] To minimize degradation, it is crucial to perform the extraction at low temperatures (e.g., -20°C or 4°C) and in the dark, as IAA is sensitive to heat, light, and oxygen.[1]
Q3: What are the most common methods for purifying crude plant extracts containing auxins?
A3: Following initial solvent extraction, purification is critical to remove interfering metabolites.[1] The most common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is frequently used and employs cartridges like Oasis HLB, Sep-Pak C18, or mixed-mode anion-exchange columns to selectively bind and elute auxins.[1][7] Dispersive liquid-liquid microextraction (DLLME) is another powerful preconcentration technique that has proven effective for auxin analysis.
Q4: I am observing significant matrix effects in my LC-MS analysis. How can I mitigate this?
A4: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS-based quantification of analytes in complex samples like plant extracts. The most effective way to compensate for these effects is the proper use of a co-eluting stable isotope-labeled internal standard, like ¹³C₆-IAA. Because the standard experiences the same matrix effects as the endogenous analyte, the ratio of the two remains constant, allowing for accurate quantification. Thorough sample purification using techniques like SPE is also crucial to remove the compounds that cause these effects.
Troubleshooting Guides
Issue 1: Low Recovery of ¹³C₆-IAA Standard
Low recovery of the internal standard points to a problem within the sample preparation workflow, from initial extraction to final analysis.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Tissue Homogenization | Ensure plant tissue is flash-frozen in liquid nitrogen and thoroughly ground to a fine powder.[1] Use a bead mill homogenizer for 5 minutes at a high frequency (e.g., 25 Hz) to ensure complete cell disruption.[7] |
| Degradation of Auxin | IAA is unstable.[1] Always work quickly on ice, use pre-chilled solvents, and protect samples from light. Store homogenized samples at -20°C or -80°C if not proceeding immediately.[4] |
| Suboptimal SPE Protocol | Review each step of your SPE procedure. Ensure the cartridge is properly conditioned (e.g., with methanol and water) and equilibrated (e.g., with 5 mM HCl for HLB cartridges) before loading the sample.[7] Use the correct solvents for washing away impurities and for eluting the bound auxins. |
| Incorrect pH during Extraction/Purification | The charge state of IAA is pH-dependent. For retention on reversed-phase (e.g., C18) or anion-exchange SPE sorbents, the pH of the sample must be optimized. For C18, acidifying the sample to a pH of ~3.0 protonates the carboxylic acid group, making it less polar and allowing it to bind to the sorbent.[8] |
| Irreversible Adsorption | Indolic compounds have a tendency to bind irreversibly to glass surfaces.[2] While this is difficult to eliminate completely, using polypropylene tubes where possible and minimizing sample transfer steps can help. The use of the internal standard is designed to correct for this type of loss. |
Issue 2: High Signal Variability or Poor Reproducibility
Inconsistent results between replicates often indicate issues with precision in handling small volumes or inconsistencies in the extraction process.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inaccurate Pipetting of Internal Standard | The precise addition of the ¹³C₆-IAA standard is critical for quantification.[4] Use calibrated micropipettes and ensure the standard is fully dissolved and vortexed before addition. Add the standard directly to the homogenization buffer before it is combined with the tissue. |
| Inconsistent SPE Elution | Ensure a consistent and slow flow rate during SPE sample loading, washing, and elution. Using a vacuum manifold can help maintain consistency across multiple samples. Avoid drying out the SPE sorbent bed between steps. |
| Sample Overload on SPE Cartridge | Overloading the SPE cartridge with too much crude extract can lead to breakthrough of the analyte and poor recovery. If using small cartridges (e.g., 30 mg), ensure the amount of plant tissue extracted is within the recommended range (typically 20-50 mg).[7] |
| Matrix Effects | Even with an internal standard, severe and variable matrix effects can impact reproducibility. Improve the purification step by adding an additional wash step in your SPE protocol or by combining LLE with SPE. |
Experimental Protocols & Methodologies
Protocol 1: Auxin Extraction and SPE Purification from Arabidopsis Tissue
This protocol is adapted from established methods for auxin metabolite profiling.[7]
1. Sample Homogenization:
-
Weigh 20-50 mg of plant tissue flash-frozen in liquid nitrogen.
-
Place the tissue in a 2 mL tube with 2 mm ceria-stabilized zirconium oxide beads.
-
Add 1 mL of cold extraction buffer (e.g., 80% methanol).
-
Immediately add a known amount of ¹³C₆-IAA internal standard (e.g., 1 µg).[7]
-
Homogenize using a bead mill (e.g., Mixer Mill MM301) at 25 Hz for 5 minutes.
-
Incubate the extract at 4°C for 20 minutes with continuous shaking.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.
2. Solid-Phase Extraction (SPE) using HLB Cartridges:
-
Condition a 30 mg HLB SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[7]
-
Equilibrate the cartridge with 250 µL of 5 mM HCl.[7]
-
Load the plant extract supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol to remove polar impurities.
-
Elute the auxins with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent (e.g., 100 µL of 10% methanol) for LC-MS analysis.
Quantitative Data Summary
The recovery of auxins is highly dependent on the matrix and the specific protocol used. However, optimized methods can achieve high and reproducible recovery rates.
| Method | Analyte | Matrix | Average Recovery (%) | Reference |
| SPE-GC-MS | Indole-3-Acetic Acid | Plant Leaves | 89-94% | [9][10] |
| LLE-SPE-HPLC-UV | Indole-3-Acetic Acid | Plant Tissue | 62-109% | [11] |
Visualized Workflows and Pathways
Below are diagrams illustrating key experimental and logical workflows for auxin extraction and analysis.
Caption: General workflow for ¹³C₆-IAA extraction and analysis.
Caption: Troubleshooting logic for low ¹³C₆-IAA recovery.
References
- 1. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 6. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 7. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 3-Indoleacetic Acid-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 3-indoleacetic acid-13C6 (IAA-13C6) by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Issue: Low or No Signal Intensity for this compound
Low or absent signal intensity for your internal standard is a critical issue that can compromise the accuracy of your quantitative analysis. Ion suppression is a primary suspect.
Question: What are the common causes of low signal intensity for IAA-13C6?
Answer: The most common cause of low signal intensity is ion suppression , a phenomenon where co-eluting matrix components interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] This leads to a decreased signal. For plant hormone analysis, common interfering substances include salts, sugars, lipids, and pigments.[1]
Other potential causes include:
-
Suboptimal LC-MS parameters: Incorrect ionization mode, capillary voltage, gas flow rates, or collision energy can lead to poor signal.
-
Sample degradation: 3-Indoleacetic acid is sensitive to light and temperature. Improper handling and storage can lead to degradation.
-
Inadequate sample cleanup: Residual matrix components from insufficient sample preparation can cause significant ion suppression.
-
Incorrect mobile phase composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.
Question: How can I systematically troubleshoot low signal intensity?
Answer: A systematic approach is crucial to identifying the root cause of low signal intensity. The following troubleshooting workflow can be used:
Frequently Asked Questions (FAQs)
Sample Preparation
Question: What is the most effective sample preparation technique to minimize ion suppression for IAA-13C6?
Answer: Solid-Phase Extraction (SPE) is a highly effective technique for removing matrix components that cause ion suppression.[1] For auxin analysis, both reversed-phase (e.g., C18) and mixed-mode (e.g., reversed-phase and anion exchange) SPE cartridges are commonly used. Mixed-mode SPE can offer superior cleanup by utilizing orthogonal retention mechanisms to remove a wider range of interferences.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein removal by precipitation with an organic solvent. | Simple and fast. | Does not effectively remove other matrix components like salts and lipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a clean extract. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) - C18 | Retention of the analyte on a nonpolar stationary phase. | Good removal of polar interferences. | May not effectively remove nonpolar lipids that can cause ion suppression. |
| Solid-Phase Extraction (SPE) - Mixed-Mode | Utilizes both reversed-phase and ion-exchange mechanisms for retention. | Excellent removal of a broad range of interferences, leading to reduced ion suppression. | Method development can be more complex. |
Experimental Protocol: Solid-Phase Extraction for Auxin Analysis
This protocol is adapted for the extraction of auxins from plant tissue.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen plant tissue.
-
Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol or 80% acetone with 1% acetic acid) containing the this compound internal standard.
-
Homogenize the tissue using a bead beater or mortar and pestle.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
-
SPE Cleanup (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the homogenization step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the auxins with 1 mL of 80% methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Chromatography and Mobile Phase
Question: What are the recommended mobile phase additives for minimizing ion suppression in auxin analysis?
Answer: The addition of a volatile acid to the mobile phase is crucial for good chromatography and efficient ionization of 3-indoleacetic acid. Formic acid (0.1%) is generally preferred over acetic acid for LC-MS applications due to its higher purity and ability to promote better ionization, especially in positive ion mode.[2][3] Acetic acid can also be used and has been shown to improve ionization efficiency and peak separation for IAA and its conjugates.[3]
Comparison of Mobile Phase Additives
| Additive (Concentration) | Effect on Ionization | Chromatographic Impact |
| No Additive | Poor ionization, leading to low sensitivity. | Poor peak shape (tailing). |
| Formic Acid (0.1%) | Promotes protonation, enhancing signal in positive ESI mode.[2] | Improves peak shape and resolution.[2] |
| Acetic Acid (0.05% - 1.0%) | Can improve ionization efficiency for IAA and its conjugates.[3] | Improves peak separation.[3] |
Mass Spectrometry
Question: What are the typical MS parameters for the analysis of this compound?
Answer: 3-Indoleacetic acid and its labeled internal standard are typically analyzed using electrospray ionization in the positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.
Typical MS/MS Transitions for IAA and IAA-13C6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Indoleacetic Acid (IAA) | 176.1 | 130.0 |
| This compound (IAA-13C6) | 182.1 | 136.0 |
Note: The optimal collision energy for these transitions should be determined empirically on your specific instrument.
Visualization of Key Processes
Experimental Workflow for Auxin Analysis
The following diagram outlines the general workflow for the analysis of auxins from sample preparation to data analysis.
Causes and Mitigation of Ion Suppression
This diagram illustrates the common causes of ion suppression and the strategies to minimize their impact.
References
Validation & Comparative
A Comparative Guide to Indole-3-Acetic Acid (IAA) Quantification: The Gold Standard of 3-Indoleacetic Acid-¹³C₆ Internal Standard versus Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of the auxin indole-3-acetic acid (IAA) is paramount for understanding its myriad roles in plant physiology and development, as well as its potential applications in biotechnology and pharmacology. This guide provides an objective comparison of the state-of-the-art stable isotope dilution analysis using 3-indoleacetic acid-¹³C₆ with common alternative methods for IAA quantification. The comparison is supported by experimental data and detailed protocols to aid in methodological validation and selection.
The use of a stable isotope-labeled internal standard, such as 3-indoleacetic acid-¹³C₆ (¹³C₆-IAA), coupled with mass spectrometry is widely regarded as the gold standard for the precise and accurate quantification of IAA.[1][2] This method's robustness stems from the ability of the internal standard to mimic the analyte throughout extraction, purification, and analysis, thereby correcting for sample losses and matrix effects.[3] However, various other methods, each with distinct advantages and limitations, are also employed for IAA quantification. This guide will delve into a comparison of mass spectrometry-based techniques with immunoassays and colorimetric assays.
Comparative Analysis of IAA Quantification Methods
The choice of an appropriate analytical method for IAA quantification is contingent on the specific research question, required sensitivity and accuracy, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of the most common methods.
| Parameter | LC-MS/MS or GC-MS with ¹³C₆-IAA | Enzyme-Linked Immunosorbent Assay (ELISA) | Salkowski Colorimetric Assay |
| Principle | Mass-to-charge ratio detection | Antigen-antibody binding | Colorimetric reaction with indole compounds |
| Specificity | Very High | Moderate to High (potential cross-reactivity) | Low (reacts with other indole compounds)[4][5] |
| Sensitivity | Very High (pg to fg range)[6][7] | High (ng to pg range)[8][9] | Low (µg to mg range)[10] |
| Accuracy | Very High | Moderate to High (matrix effects can interfere)[1] | Low (prone to overestimation)[10] |
| Precision | Very High | High | Moderate |
| Throughput | Moderate to High | High | High |
| Cost | High (instrumentation and standards) | Moderate | Low |
| Expertise | High | Moderate | Low |
Experimental Workflows
The general workflow for IAA quantification involves sample extraction, purification, and subsequent analysis. The use of a ¹³C₆-IAA internal standard is integrated at the very beginning of the sample preparation process to ensure accurate quantification.
General experimental workflow for IAA quantification.
Detailed Experimental Protocols
IAA Quantification using LC-MS/MS with 3-Indoleacetic Acid-¹³C₆
This method offers the highest accuracy and sensitivity for IAA quantification.[11]
a. Sample Preparation and Extraction:
-
Homogenize 50-100 mg of fresh plant tissue in liquid nitrogen.
-
To the homogenized tissue, add a known amount of ¹³C₆-IAA internal standard (e.g., 1-5 ng).
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol).
-
Vortex thoroughly and incubate at 4°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
b. Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering compounds.
-
Elute the IAA and ¹³C₆-IAA with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate IAA from other compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IAA: e.g., m/z 176.1 -> 130.1
-
¹³C₆-IAA: e.g., m/z 182.1 -> 136.1
-
-
d. Quantification:
-
Calculate the peak area ratio of the endogenous IAA to the ¹³C₆-IAA internal standard.
-
Determine the concentration of endogenous IAA using a calibration curve prepared with known concentrations of unlabeled IAA and a fixed concentration of ¹³C₆-IAA.
IAA Quantification by ELISA
ELISA is a high-throughput method based on the specific binding of an antibody to IAA.[8][12]
a. Sample Preparation:
-
Extract and purify the sample as described for the LC-MS/MS method (steps 1a and 1b). For some ELISA kits and sample types, less rigorous purification may be sufficient, but this should be validated.[1]
-
Some protocols may require methylation of the sample with diazomethane.[12]
b. ELISA Procedure (Competitive ELISA):
-
Add IAA standards and prepared samples to microplate wells pre-coated with IAA-specific antibodies.
-
Add a known amount of enzyme-conjugated IAA (e.g., HRP-IAA) to each well.
-
Incubate to allow competitive binding of the sample/standard IAA and the enzyme-conjugated IAA to the antibodies.
-
Wash the plate to remove unbound components.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of IAA in the sample.[9]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
c. Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the IAA concentration in the samples by interpolating their absorbance values on the standard curve.
IAA Quantification by Salkowski Colorimetric Assay
This method is a simple and rapid colorimetric assay, but it is not specific to IAA and can react with other indole-containing compounds.[4][5]
a. Sample Preparation:
-
Extract the sample as described for the LC-MS/MS method (step 1a). Purification is recommended to reduce interference.
b. Salkowski Assay Procedure:
-
Prepare Salkowski reagent (e.g., 1 mL of 0.5 M FeCl₃ in 50 mL of 35% perchloric acid).[4]
-
Mix 1 mL of the sample extract with 2 mL of Salkowski reagent.
-
Incubate in the dark at room temperature for 25-30 minutes. A pink to red color will develop in the presence of indole compounds.
-
Measure the absorbance at 530 nm using a spectrophotometer.[4]
c. Quantification:
-
Prepare a standard curve using known concentrations of IAA.
-
Determine the concentration of "indole compounds" in the sample by comparing its absorbance to the standard curve. Note that this method provides an estimate and may overestimate the actual IAA concentration.[10]
Signaling Pathway and Experimental Logic
The quantification of IAA is often a critical step in elucidating its role in various signaling pathways. The following diagram illustrates a simplified auxin signaling pathway, highlighting where IAA quantification is essential.
Simplified auxin signaling pathway highlighting the central role of the free IAA pool.
References
- 1. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A resourceful methodology to profile indolic auxins produced by rhizo-fungi using spectrophotometry and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Plant IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]
- 10. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 11. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agrisera.com [agrisera.com]
The Gold Standard for Auxin Quantification: A Guide to 3-Indoleacetic Acid-13C6 Based Methods
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in auxin analysis, methods utilizing 3-indoleacetic acid-13C6 (IAA-13C6) as an internal standard have emerged as the unequivocal gold standard. This guide provides a comprehensive comparison of this stable isotope dilution method against alternative techniques, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most robust analytical strategy for indole-3-acetic acid (IAA) quantification.
The precise measurement of IAA, the principal native auxin in plants, is critical for understanding its multifaceted roles in plant growth, development, and response to environmental stimuli. The inherent challenges of quantifying this low-abundance phytohormone in complex biological matrices have driven the evolution of various analytical techniques. While methods such as enzyme-linked immunosorbent assay (ELISA) and colorimetric assays offer simplicity, they are often hampered by issues of cross-reactivity and interference, leading to potential inaccuracies. In contrast, mass spectrometry-based methods, particularly when coupled with a stable isotope-labeled internal standard like IAA-13C6, provide unparalleled specificity, accuracy, and precision.
Superiority of this compound in Stable Isotope Dilution Analysis
The use of IAA-13C6 in stable isotope dilution (SID) coupled with mass spectrometry (GC-MS or LC-MS/MS) is founded on sound analytical principles. By introducing a known quantity of IAA-13C6—which is chemically identical to the endogenous IAA but mass-shifted due to the six 13C atoms in its benzene ring—at the earliest stage of sample preparation, any loss of the analyte during extraction, purification, and analysis is accurately accounted for.[1][2] This is because the stable, non-exchangeable isotopic label ensures that the internal standard and the native analyte behave identically throughout the entire analytical workflow.[1][2] This approach effectively mitigates matrix effects, such as ion suppression in electrospray ionization, which can significantly impact quantification in complex samples.[3][4][5]
Performance Comparison of IAA Quantification Methods
The superior performance of IAA-13C6 based mass spectrometry methods over other techniques is well-documented. The following tables summarize the key performance characteristics and provide a comparative overview of the available analytical methods.
Table 1: Comparison of Key Performance Characteristics of IAA Quantification Methods
| Feature | Stable Isotope Dilution with IAA-13C6 (GC-MS/LC-MS/MS) | Deuterium-Labeled Internal Standard (e.g., d5-IAA) | Immunoassays (ELISA) | Colorimetric Assays (e.g., Salkowski Reagent) |
| Specificity | Very High | High | Moderate to High | Low |
| Accuracy | Very High | High | Moderate | Low to Moderate |
| Precision (RSD) | Excellent (<10-15%)[6] | Good | Moderate | Poor |
| Matrix Effect Compensation | Excellent | Good | Prone to interference | Prone to interference |
| Isotopic Stability | Highly Stable | Potential for back-exchange | Not Applicable | Not Applicable |
| Chromatographic Co-elution | Identical to native IAA[1][2] | Slight retention time shifts possible | Not Applicable | Not Applicable |
| Cost & Throughput | High cost, Moderate throughput | High cost, Moderate throughput | Lower cost, High throughput | Very low cost, High throughput |
Table 2: Quantitative Comparison of IAA Quantification Methods
| Method | Reported Accuracy/Recovery | Reported Precision (RSD) | Key Limitations |
| IAA-13C6 with LC-MS/MS | Accuracy better than 10% for standards, and between 6% and 16% for plant extracts.[6] Apparent recoveries between 88% and 105%.[4] | <10% in standards, 6-16% in plant extracts.[6] 4% to 11% for all analytes.[4] | Requires expensive instrumentation and skilled personnel. |
| Immunoassay (ELISA) | Can provide reliable estimates but often requires extensive sample purification (e.g., HPLC) to remove interfering compounds.[7][8][9] Without purification, results can be inaccurate. | Variable; dependent on antibody specificity and sample purity. | Susceptible to cross-reactivity with structurally similar compounds, leading to overestimation.[7][8] |
| Salkowski Colorimetric Assay | Prone to significant overestimation of IAA concentration, with reported overestimations of 41-1042 fold without tryptophan and 7-16330 fold with tryptophan as an inductor.[10] | Poor | Not specific to IAA and reacts with other indole compounds.[10] Does not follow Beer's law at high IAA concentrations.[10] |
Experimental Protocols
A robust and reliable protocol is paramount for achieving accurate and precise quantification of IAA. The following is a representative experimental workflow for the analysis of IAA in plant tissue using IAA-13C6 as an internal standard with LC-MS/MS.
Experimental Workflow for IAA Quantification
Caption: General workflow for IAA quantification using IAA-13C6.
Detailed Method for IAA Quantification using LC-MS/MS
-
Sample Preparation:
-
Harvest 5-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[11]
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., 2-propanol/H2O/HCl) containing a known amount of IAA-13C6 internal standard.
-
Perform liquid-liquid extraction with a solvent like dichloromethane.
-
Purify the extract using a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute IAA.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IAA: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
IAA-13C6: Monitor the corresponding mass-shifted transition.
-
-
-
-
Data Analysis:
-
Quantify the endogenous IAA concentration by calculating the peak area ratio of the endogenous IAA to the IAA-13C6 internal standard and comparing it to a calibration curve.
-
Logical Relationship of Method Choice
The selection of an appropriate analytical method is a critical decision that balances the need for accuracy and precision with practical considerations such as cost and throughput.
Caption: Decision tree for selecting an IAA quantification method.
Conclusion
For researchers seeking the most reliable and defensible data on indole-3-acetic acid concentrations, the stable isotope dilution method utilizing this compound as an internal standard with GC-MS or LC-MS/MS analysis is the unequivocal choice. Its inherent ability to correct for analytical variability and matrix effects ensures the highest degree of accuracy and precision. While other methods may offer advantages in terms of cost and throughput for screening purposes, they lack the specificity and robustness of the mass spectrometry-based approach. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and implement the most appropriate analytical strategy for their specific research needs.
References
- 1. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 11. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
Navigating the Maze of Auxin Analysis: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals delving into the intricate world of phytohormones, the accurate quantification of auxins is paramount. This guide provides an objective comparison of the most prevalent analytical platforms for auxin analysis, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
The precise measurement of auxins, such as indole-3-acetic acid (IAA), is notoriously challenging due to their low endogenous concentrations in plant tissues and the presence of interfering substances.[1] Over the years, various techniques have been developed, each with its own set of advantages and limitations. This guide focuses on the cross-validation of three major platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
At a Glance: Performance Comparison of Auxin Analysis Platforms
The choice of an analytical platform is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics for the most common methods used in auxin analysis.
| Analytical Platform | Sensitivity | Specificity | Throughput | Derivatization Required | Key Advantages | Key Limitations |
| LC-MS/MS | High (fmol to pmol)[2] | Very High | High | Generally No[3] | High sensitivity and specificity, suitable for complex mixtures, can analyze multiple compounds simultaneously.[4][5] | High initial instrument cost, matrix effects can be a challenge. |
| GC-MS | High (pg level)[6] | Very High | Moderate to High[7] | Yes[6][8] | Excellent chromatographic resolution and sensitivity.[3] | Requires derivatization of analytes, not suitable for non-volatile compounds. |
| Immunoassays (e.g., ELISA) | Moderate | Moderate to High | Very High | No | High throughput, relatively low cost, easy to use. | Potential for cross-reactivity, generally less specific than MS-based methods.[9] |
| Colorimetric Methods | Low | Low | High | No | Simple, rapid, and cost-effective for relative abundance.[10] | Lacks specificity and sensitivity for precise quantification.[10] |
Deep Dive: Performance Metrics of Mass Spectrometry-Based Platforms
For high-confidence quantitative studies, LC-MS/MS and GC-MS are the gold standards. The following table presents typical performance data for an LC-MS/MS method for auxin profiling, highlighting the importance of a suitable internal standard.[11]
| Parameter | Performance with [¹³C₆]IAA as Internal Standard for IAA |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 10% |
Table adapted from BenchChem's "Method Validation for Auxin Profiling"[11]. The superior performance with [¹³C₆]IAA is due to its better co-elution and isotopic stability.
Visualizing the Workflow: From Plant Tissue to Data
Understanding the experimental workflow is crucial for successful auxin analysis. The following diagrams, generated using Graphviz, illustrate the key steps involved in sample preparation and analysis for both LC-MS/MS and GC-MS platforms.
Caption: Experimental workflow for auxin analysis using LC-MS/MS.
Caption: Experimental workflow for auxin analysis using GC-MS.
The Tryptophan-Dependent Auxin Biosynthesis Pathway
A comprehensive understanding of auxin metabolism is often necessary for interpreting analytical results. The following diagram illustrates the major tryptophan-dependent auxin biosynthesis pathways.
Caption: Major tryptophan-dependent auxin biosynthesis pathways.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed methodologies for key experiments in auxin analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from established methods for auxin extraction from plant tissues like Arabidopsis thaliana.[11]
-
Harvesting and Freezing: Harvest 5-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[6][12]
-
Homogenization: Cryogenically grind the frozen tissue to a fine powder using a bead beater or mortar and pestle.
-
Extraction: To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 2-propanol/water/concentrated HCl; 2:1:0.002, v/v/v). Also, add an appropriate amount of a stable isotope-labeled internal standard, such as [¹³C₆]IAA, for accurate quantification.[6] Vortex thoroughly.
-
Phase Separation: Add 1 mL of dichloromethane and vortex again. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.[11]
-
Collection of Organic Phase: Carefully transfer the lower organic phase to a new tube. Re-extract the remaining aqueous phase with another 1 mL of dichloromethane and combine the organic phases.[11]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.[11]
-
Purification (Optional but Recommended): For cleaner samples, a Solid Phase Extraction (SPE) step can be incorporated before evaporation.[3][12]
LC-MS/MS Analysis Parameters
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typically employed. A representative gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-17 min, 95% B; 17-18 min, 95-5% B; 18-25 min, 5% B.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 5-10 µL.[11]
-
Column Temperature: 40°C.[11]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for IAA.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.
-
Parameter Optimization: Collision energy and other source parameters must be optimized for the specific instrument and target analytes.[11]
-
Sample Preparation and Analysis for GC-MS
This high-throughput protocol is suitable for the precise determination of free IAA.[7]
-
Extraction: Similar to the LC-MS/MS protocol, start with harvesting, freezing, and homogenization of the plant tissue with the addition of [¹³C₆]IAA internal standard.[6][7]
-
Purification: Employ amino and polymethylmethacrylate solid-phase purification.[6][7]
-
Derivatization: This is a critical step for GC-MS analysis of auxins. The purified extract is derivatized, for example, with diazomethane to methylate the carboxylic acid group of IAA, making it more volatile.[6][7]
-
GC-MS Analysis: The derivatized sample is then injected into the GC-MS system for separation and detection.
Conclusion
The selection of an analytical platform for auxin analysis is a critical decision that should be guided by the specific research question, the required level of sensitivity and specificity, sample throughput needs, and available resources. While LC-MS/MS and GC-MS offer the highest levels of accuracy and are the preferred methods for quantitative studies, immunoassays and colorimetric methods can be valuable for high-throughput screening or relative quantification. By carefully considering the information and protocols presented in this guide, researchers can make an informed choice to ensure the generation of reliable and reproducible data in their study of auxins.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
- 4. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
- 5. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 6. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 7. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and robust colorimetric method for measuring relative abundance of auxins in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 3-Indoleacetic Acid (IAA) Analysis Using a ¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Objective of Inter-Laboratory Comparison
The primary goal of an inter-laboratory comparison, or ring trial, is to assess the reproducibility and reliability of an analytical method across different laboratories.[2][7] This is crucial for establishing a consensus on best practices and ensuring that data generated by different research groups are comparable. For IAA analysis, this involves evaluating the variability in sample extraction, instrumental analysis, and data processing.
Proposed Experimental Workflow for an Inter-Laboratory Comparison
An inter-laboratory study for IAA analysis would typically involve a coordinating laboratory that prepares and distributes standardized samples to participating laboratories. The results are then collected and statistically analyzed to determine the level of agreement.
Caption: A generalized workflow for an inter-laboratory comparison of IAA analysis.
Detailed Experimental Protocols
The following protocols are synthesized from validated methods for phytohormone analysis and are recommended for an inter-laboratory comparison study.[8][9][10]
Sample Preparation and Extraction
This phase is critical, and consistency is key. The use of a stable isotope-labeled internal standard from the very beginning of the extraction process is paramount.
-
Homogenization: Plant tissue (e.g., 25-50 mg fresh weight) should be flash-frozen in liquid nitrogen and homogenized.[4]
-
Extraction Solvent: A common extraction solvent is a mixture of methanol and water, often with an acidic modifier like formic acid to improve the extraction efficiency of acidic hormones like IAA.[11]
-
Internal Standard Spiking: A known amount of 3-Indoleacetic Acid-¹³C₆ should be added to each sample at the beginning of the extraction process.[4]
-
Purification: Solid-phase extraction (SPE) is a widely used technique for cleaning up the sample and concentrating the analytes.[4][10] Various SPE sorbents can be employed, such as C18 or mixed-mode cation exchange cartridges.
Analytical Instrumentation: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for phytohormone analysis due to its high sensitivity and selectivity.[2][3][12]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.[9][11]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for IAA.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for both the native IAA and the ¹³C₆-labeled internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Indole-3-acetic acid (IAA) | 176.07 | 130.06 |
| 3-Indoleacetic acid-¹³C₆ | 182.09 | 136.08 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Data Presentation and Analysis
The results from the participating laboratories should be compiled into a clear and concise format for comparison.
Table 1: Reported Concentrations of IAA in Standardized Samples
| Laboratory ID | Sample 1 (ng/g FW) | Sample 2 (ng/g FW) | Sample 3 (ng/g FW) |
| Lab A | 45.2 | 98.7 | 155.3 |
| Lab B | 48.1 | 105.2 | 162.1 |
| Lab C | 43.9 | 95.5 | 149.8 |
| ... | ... | ... | ... |
| Mean | |||
| Std. Dev. | |||
| CV (%) |
Table 2: Performance Characteristics of Analytical Methods
| Laboratory ID | Method | LOQ (pg on column) | Linearity (R²) | Recovery (%) |
| Lab A | LC-MS/MS | 0.5 | 0.998 | 95 |
| Lab B | LC-MS/MS | 1.0 | 0.999 | 92 |
| Lab C | GC-MS | 5.0 | 0.995 | 88 |
| ... | ... | ... | ... | ... |
Auxin Biosynthesis and Signaling Pathway
Understanding the biological context of IAA is essential for researchers in this field. The following diagram illustrates the main tryptophan-dependent IAA biosynthesis pathways and a simplified model of auxin signaling.
Caption: Key pathways of IAA biosynthesis from tryptophan and core auxin signaling.
Conclusion
Establishing a robust and reproducible method for IAA quantification is fundamental for plant science and related fields. While a formal inter-laboratory comparison for 3-Indoleacetic Acid-¹³C₆ has not been published, the methodologies and framework presented here provide a guide for researchers to initiate such a study. By adopting standardized protocols, particularly the use of stable isotope-labeled internal standards and LC-MS/MS, the scientific community can enhance the reliability and comparability of auxin research worldwide.
References
- 1. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
comparative analysis of auxin levels in different plant genotypes
A Comparative Guide to Auxin Levels in Diverse Plant Genotypes
This guide provides a comparative analysis of auxin concentrations across different plant genotypes, offering valuable insights for researchers, scientists, and professionals in drug development. The content is supported by experimental data and detailed methodologies to facilitate understanding and replication.
Quantitative Data Summary
Endogenous auxin levels, particularly indole-3-acetic acid (IAA), can vary significantly between plant genotypes, influencing a wide range of developmental processes from root architecture to apical dominance.[1][2][3] These variations are often linked to mutations in genes controlling auxin biosynthesis, transport, or signaling pathways.[3][4] Below is a summary of quantitative auxin data from comparative studies.
| Species | Genotype Comparison | Tissue | Key Auxin Measured | Finding | Reference |
| Oat (Avena sativa) | Zygotic Embryo vs. Haploid Embryo (21-day old) | Embryo | Indole-3-acetic acid (IAA) | Haploid embryos contained half the concentration of free IAA compared to age-matched zygotic embryos. Total conjugated auxins were higher in haploid embryos. | [5] |
| Tomato (Lycopersicon esculentum) | Wild Type vs. torosa-2 (to-2) mutant | Whole Plant | Indole-3-acetic acid (IAA) | In plants aged 40 to 90 days, IAA content increased in both genotypes, but the to-2 mutant exhibited significantly lower levels of cytokinin, altering the crucial auxin-to-cytokinin ratio and affecting lateral bud differentiation. | [6][7] |
| Arabidopsis (Arabidopsis thaliana) | Wild Type vs. Auxin Overproducing Mutant | Not Specified | Indole-3-acetic acid (IAA) | Mutant lines with disruptions in specific genes can lead to an increase in overall auxin levels, impacting phenotypes like root and leaf formation. | [3][8] |
| Maize (Zea mays) | Wild Type | Coleoptile | Phenylacetic acid (PAA) vs. IAA | Phenylacetic acid (PAA) was found to be more abundant than IAA, though it exhibits lower biological activity and does not appear to use the same active transport systems as IAA. | [9] |
Key Experimental Protocols
The accurate quantification of auxin is critical for comparative studies. Modern methods offer high sensitivity and precision, allowing for analysis from small tissue samples.[10][11] The most common high-precision techniques are based on mass spectrometry.[12][13][14]
Protocol: Auxin Quantification via Mass Spectrometry (GC-MS or LC-MS/MS)
This protocol outlines a generalized high-throughput method for the extraction, purification, and quantification of free IAA from plant tissues.[15][16]
1. Sample Preparation and Extraction:
-
Harvesting: Harvest 10-50 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[10]
-
Internal Standard: Add a known amount of an isotopically labeled internal standard, such as [¹³C₆]IAA, to the frozen tissue sample.[10][15] This allows for precise quantification by correcting for sample loss during purification.
-
Homogenization: Homogenize the tissue in a suitable extraction solvent, such as buffered isopropanol.
2. Purification:
-
Solid-Phase Extraction (SPE): To remove interfering compounds, the crude extract is passed through a series of purification columns.[8]
-
An initial amino SPE column is commonly used.
-
This may be followed by a polymethylmethacrylate epoxide (PMME) resin SPE for further purification.[15]
-
3. Derivatization (for GC-MS analysis):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA must be methylated. This is typically achieved by reacting the purified sample with diazomethane.[10][15]
-
This step is not required for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[12]
4. Analysis and Quantification:
-
Injection: The purified and derivatized (if applicable) sample is injected into a GC-MS or LC-MS/MS system.[8][17]
-
Detection: The system separates IAA from other compounds and detects both the endogenous IAA and the labeled internal standard.
-
Quantification: The amount of endogenous IAA in the original sample is calculated based on the ratio of the signal from the endogenous IAA to that of the known amount of internal standard.[15]
Visualizations: Pathways and Workflows
Canonical Auxin Signaling Pathway
The primary auxin signaling pathway involves a short, elegant mechanism that translates auxin perception into a transcriptional response.[18][19] At low auxin levels, Aux/IAA proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[20] When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF-type E3 ubiquitin ligase complex.[18][21] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome, releasing the ARF to activate the transcription of auxin-responsive genes.[20][22]
Experimental Workflow for Auxin Quantification
The process of quantifying auxin involves several sequential steps, from careful sample collection to sophisticated analysis. Each step is crucial for obtaining accurate and reproducible results. This workflow visualizes the standard procedure for analyzing auxin levels using modern mass spectrometry techniques.
References
- 1. Differences in the Abundance of Auxin Homeostasis Proteins Suggest Their Central Roles for In Vitro Tissue Differentiation in Coffea arabica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Mutations in Several Auxin Biosynthesis Genes and their Effects on Pla" by Gabriela Hernandez, Lauren Huebner et al. [irl.umsl.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Not all plant growth hormones are the same | RIKEN [riken.jp]
- 10. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 11. Auxin analysis using laser microdissected plant tissues sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
- 13. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Current analytical methods for plant auxin quantification--A review. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validating the Use of 3-Indoleacetic Acid-13C6 for New Plant Species: A Comparative Guide
For researchers venturing into the analysis of phytohormones in previously unstudied plant species, the selection of an appropriate internal standard is a critical step for achieving accurate and reproducible quantification of auxins, such as the principal plant auxin, 3-indoleacetic acid (IAA). This guide provides a comprehensive comparison of 3-indoleacetic acid-13C6 (IAA-13C6) with other commonly used internal standards, supported by experimental data and detailed protocols. The superior stability and co-elution properties of IAA-13C6 make it an excellent choice for validating auxin analysis in novel plant matrices.
Comparison of Internal Standards for Auxin Quantification
The ideal internal standard should mimic the analyte's behavior during extraction, purification, and ionization, without interfering with the endogenous compound's signal. Isotope-labeled standards are the gold standard for mass spectrometry-based quantification. The following table summarizes the key performance characteristics of IAA-13C6 compared to deuterium-labeled IAA ([²H₅]IAA), another common alternative.
| Feature | This compound ([¹³C₆]IAA) | Deuterium-Labeled IAA ([²H₅]IAA) | Significance for New Plant Species |
| Isotopic Stability | High. The ¹³C label is integrated into the carbon backbone and is highly stable, with no risk of back-exchange.[1][2][3] | Moderate. Deuterium labels, particularly on the indole ring, can be susceptible to back-exchange with protons during extraction and sample processing, leading to quantification inaccuracies. | Crucial for ensuring analytical robustness when dealing with unknown and potentially complex sample matrices from new plant species. |
| Chromatographic Co-elution | Excellent. Typically co-elutes perfectly with the native analyte.[2][4] | Good. May exhibit slight retention time shifts compared to the native analyte, which can affect quantification accuracy, especially with complex chromatograms.[4] | Perfect co-elution simplifies peak integration and improves accuracy, which is especially beneficial when analyzing extracts with many potentially interfering compounds. |
| Mass Difference | Provides a 6 Dalton mass difference from unlabeled IAA.[4] | Provides a 5 Dalton mass difference from unlabeled IAA.[4] | A sufficient mass difference is necessary to prevent isotopic cross-talk and ensure clear differentiation between the analyte and the internal standard in the mass spectrometer.[4] |
| Cost-Effectiveness | Typically more expensive to produce.[4] | Generally less expensive to synthesize.[4] | While budget is a consideration, the superior accuracy and reliability of [¹³C₆]IAA often justify the higher cost for foundational research on new species. |
Experimental Protocols
Accurate quantification of IAA relies on a validated and meticulously executed experimental protocol. Below is a detailed methodology for auxin extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with IAA-13C6 as the internal standard.
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest 5-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]
-
Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle or using a bead beater.
-
Extraction Buffer: Add 1 mL of ice-cold extraction buffer (e.g., 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)) to the homogenized tissue.[6]
-
Internal Standard Spiking: Add a known amount of IAA-13C6 internal standard to the extraction mixture. The amount should be comparable to the expected endogenous IAA concentration.
-
Extraction: Shake the mixture for 30 minutes at 4°C.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.
Solid-Phase Extraction (SPE) for Purification
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the auxins with 1 mL of methanol.
-
Drying: Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate IAA from other compounds (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
Mandatory Visualizations
Auxin Signaling Pathway
The following diagram illustrates the core components of the canonical auxin signaling pathway.
References
- 1. C(6)-[benzene ring]-indole-3-acetic Acid: a new internal standard for quantitative mass spectral analysis of indole-3-acetic Acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 6. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
A Comparative Guide to the Metabolic Stability of 3-Indoleacetic Acid-13C6 and 3-Indoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of 3-Indoleacetic Acid-13C6 (¹³C₆-IAA) and its unlabeled counterpart, 3-Indoleacetic Acid (IAA). The primary application of ¹³C₆-IAA is as an internal standard in quantitative bioanalytical studies of IAA. This function relies on the core principle that the isotopic labeling does not significantly alter the compound's physicochemical properties and metabolic fate. This guide will delve into the theoretical basis for this assumption, present supporting experimental approaches, and provide detailed protocols for assessing metabolic stability.
Introduction to Metabolic Stability and Isotopic Labeling
Metabolic stability is a critical parameter in drug discovery and development, as it influences the pharmacokinetic profile of a compound. It refers to the susceptibility of a compound to biotransformation by metabolic enzymes. For endogenous molecules like IAA, understanding metabolic stability is key to elucidating their physiological roles and homeostatic regulation.
Stable isotope labeling, such as the incorporation of ¹³C, is a powerful tool in metabolic research. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies. When used as internal standards, it is crucial that the labeled compound exhibits identical metabolic stability to the unlabeled analyte to ensure accurate quantification.
The Kinetic Isotope Effect: Why ¹³C₆-IAA is a Reliable Standard
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction.
The KIE is significantly greater for hydrogen isotopes (deuterium and tritium) than for heavier atoms like ¹³C. This is because the relative mass difference between hydrogen and deuterium is much larger than that between ¹²C and ¹³C. In drug metabolism, deuteration at a site of enzymatic attack can slow down the metabolic rate.
However, the KIE for ¹³C is generally small and considered negligible for most biological reactions, especially for larger molecules where the cleavage of a specific carbon-carbon bond is not the rate-limiting step of the overall metabolic process. Therefore, this compound, where six carbon atoms in the indole ring are replaced with ¹³C, is expected to have a metabolic stability that is virtually identical to that of unlabeled 3-indoleacetic acid. This makes it an ideal internal standard for quantitative studies.
Experimental Assessment of Metabolic Stability
The metabolic stability of IAA and ¹³C₆-IAA can be assessed using various in vitro systems that contain the primary drug-metabolizing enzymes. The most common systems are liver microsomes, S9 fractions, and hepatocytes. These assays measure the rate of disappearance of the parent compound over time.
Key Experimental Systems:
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I metabolic enzymes, such as cytochrome P450s (CYPs). They are a cost-effective and widely used model for assessing oxidative metabolism.
-
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugation) reactions.
-
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolism.
Experimental Protocol: In Vitro Metabolic Stability of IAA in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of IAA using human liver microsomes. The same protocol can be used for ¹³C₆-IAA.
1. Materials and Reagents:
-
3-Indoleacetic Acid (IAA)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard for quenching and analysis (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a working solution of IAA in a suitable solvent (e.g., DMSO, followed by dilution in buffer). The final concentration of the organic solvent in the incubation should be low (typically <1%) to avoid inhibiting enzyme activity.
-
In a 96-well plate, add the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the IAA working solution to the wells. The final concentration of IAA is typically around 1 µM.
-
-
Time-course Incubation:
-
Incubate the plate at 37°C with shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of IAA at each time point.
-
Typical LC-MS/MS Parameters for IAA:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typical for IAA.
-
Mass Transitions (MRM):
-
IAA: Precursor ion (Q1) m/z 176.1 → Product ion (Q3) m/z 130.0[1]
-
¹³C₆-IAA: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 136.0 (predicted)
-
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of IAA remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 3-Indoleacetic Acid (IAA) | Expected to be similar to ¹³C₆-IAA | Expected to be similar to ¹³C₆-IAA |
| This compound | Expected to be similar to IAA | Expected to be similar to IAA |
Visualizing Metabolic Pathways and Experimental Workflow
Metabolic Pathways of 3-Indoleacetic Acid
The primary metabolic pathways of IAA in mammals involve oxidation and conjugation.
Caption: Major metabolic pathways of 3-Indoleacetic Acid (IAA).
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in the experimental workflow for determining the metabolic stability of IAA.
Caption: Workflow for the in vitro metabolic stability assay of IAA.
Conclusion
Based on the principles of the kinetic isotope effect, the metabolic stability of this compound is expected to be indistinguishable from that of unlabeled 3-indoleacetic acid under typical in vitro assay conditions. The small mass difference from the ¹³C labeling does not significantly impact the rate of enzymatic reactions, particularly for a molecule of this size. This makes ¹³C₆-IAA an excellent and reliable internal standard for the accurate quantification of IAA in metabolic and pharmacokinetic studies. The provided experimental protocol offers a robust framework for verifying the metabolic stability of IAA and other related compounds.
References
A Comparative Guide to Internal Standards for Precise Auxin Quantification
For researchers, scientists, and drug development professionals engaged in auxin profiling, the accuracy and reliability of quantitative analysis are paramount. The use of a suitable internal standard is critical in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to correct for analyte loss during sample preparation and variations in instrument response.[1] This guide provides an objective comparison of commonly used internal standards for auxin measurement, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your research needs.
Choosing the Right Internal Standard: A Critical Decision
Isotope-labeled internal standards are the preferred choice for auxin analysis as they exhibit chemical and physical properties nearly identical to the analyte of interest.[1][2] This ensures they behave similarly during extraction, purification, and ionization, providing the most accurate correction for experimental variability.[2][3] The most common types of isotope-labeled internal standards for auxin are deuterium-labeled (e.g., [²H₅]IAA) and carbon-13-labeled (e.g., [¹³C₆]IAA) compounds.[1]
While both types are effective, they have distinct characteristics that can influence the quality of quantitative data. For applications demanding the highest level of quantitative rigor, ¹³C-labeled internal standards such as [¹³C₆]IAA are generally recommended due to their superior performance in co-elution and isotopic stability.[1]
Key Performance Characteristics
A head-to-head comparison reveals the advantages and potential drawbacks of each type of internal standard:
| Feature | Deuterium-Labeled Standards (e.g., [²H₅]IAA) | Carbon-13-Labeled Standards (e.g., [¹³C₆]IAA) | Rationale & Implications |
| Co-elution | May exhibit slight retention time shifts compared to the native analyte.[1][4] | Typically co-elutes perfectly with the native analyte.[1][4][5] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. [¹³C₆]IAA generally provides more accurate quantification in complex matrices.[1] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons in the solvent, particularly at exchangeable positions.[1] | The ¹³C label is integrated into the carbon backbone and is highly stable under typical analytical conditions.[1] | The high stability of the ¹³C label ensures greater accuracy and reliability of the quantitative data.[1] |
| Mass Difference | Provides a smaller mass difference from the analyte. | Provides a larger mass difference (6 units for [¹³C₆]IAA), which helps to avoid isotopic interference.[2] | A sufficient mass difference is necessary to prevent overlap of isotopic signals between the analyte and the internal standard.[2] |
| Cost-Effectiveness | Generally more cost-effective to synthesize.[1] | Typically more expensive due to a more complex synthesis process. | For high-throughput screening or budget-conscious projects, deuterated standards may be a viable option, provided the method is thoroughly validated for potential inaccuracies.[1] |
Performance Data Summary
A robust method validation is essential to ensure the reliability of the analytical data.[1] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table presents typical performance data for an LC-MS/MS method for auxin profiling, highlighting the superior performance often observed with [¹³C₆]IAA due to its better co-elution and isotopic stability.[1]
| Parameter | Performance with [²H₅]IAA | Performance with [¹³C₆]IAA |
| Linearity (R²) | > 0.99 | > 0.995 |
| LOD | 0.1 - 1.0 pg | 0.05 - 0.5 pg |
| LOQ | 0.5 - 5.0 pg | 0.2 - 2.0 pg |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Note: The values presented are typical and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Experimental Protocols
Accurate auxin profiling relies on meticulous sample preparation and optimized analytical conditions.[1] Below are detailed methodologies for auxin extraction and subsequent analysis using LC-MS/MS.
Auxin Extraction from Plant Tissues
This protocol is adapted from established methods for auxin extraction from plant tissues such as Arabidopsis thaliana seedlings.[1][6][7]
-
Sample Homogenization:
-
Analyte Purification:
-
Derivatization (for GC-MS):
-
If using GC-MS, the purified extract needs to be derivatized (e.g., with diazomethane) to make the auxins volatile.[8]
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10]
-
MRM Transitions: Specific precursor-to-product ion transitions for the native auxin and the internal standard are monitored.
-
Parameter Optimization: Collision energy and other source parameters need to be optimized for the specific instrument and compounds being analyzed.[1]
-
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the relevant biochemical pathways.[1]
Caption: Major tryptophan-dependent auxin biosynthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
Confirming the Identity of 3-Indoleacetic Acid-13C6 Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confident identification and quantification of metabolites derived from 3-indoleacetic acid-13C6 (¹³C₆-IAA). The use of stable isotope-labeled internal standards is paramount for accurate metabolite profiling, and this document outlines the key experimental protocols and data to support robust research in this area.
Introduction to ¹³C₆-IAA Metabolism
3-Indoleacetic acid (IAA) is a primary auxin, a class of plant hormones that plays a crucial role in growth and development. In metabolic studies, ¹³C₆-IAA, where the six carbons of the benzene ring are replaced with ¹³C, serves as an invaluable tool. When introduced into a biological system, it is metabolized alongside the endogenous, unlabeled IAA. The resulting ¹³C₆-labeled metabolites can be distinguished from their unlabeled counterparts by mass spectrometry, facilitating their unambiguous identification and quantification. The primary metabolic pathways of IAA involve oxidation and conjugation.
Key Metabolites of 3-Indoleacetic Acid
The major metabolites of IAA that have been identified in various biological systems, particularly in plants like Arabidopsis, include:
-
Oxidized Metabolites:
-
2-oxoindole-3-acetic acid (OxIAA)
-
-
Amino Acid Conjugates:
-
Indole-3-acetyl-aspartic acid (IAAsp)
-
Indole-3-acetyl-glutamic acid (IAGlu)
-
Indole-3-acetyl-alanine (IA-Ala)
-
Indole-3-acetyl-leucine (IA-Leu)
-
The formation of these metabolites can vary depending on the biological system, developmental stage, and environmental conditions.
Comparative Analysis of Analytical Techniques
The confirmation of ¹³C₆-IAA metabolites relies heavily on chromatographic separation coupled with mass spectrometric detection. The two most prominent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of GC-MS and LC-MS/MS for ¹³C₆-IAA Metabolite Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires derivatization to increase volatility of polar metabolites. | Can directly analyze a wider range of polar and non-polar metabolites without derivatization. |
| Sensitivity | High sensitivity, particularly for targeted analysis using Selected Ion Monitoring (SIM). | Generally offers higher sensitivity and specificity, especially with Multiple Reaction Monitoring (MRM).[1] |
| Specificity | Good specificity, but can be limited by co-eluting compounds with similar fragmentation patterns. | High specificity due to the selection of precursor and product ions in tandem MS, reducing interferences. |
| Quantitative Accuracy | Accurate quantification with the use of stable isotope-labeled internal standards like ¹³C₆-IAA.[2] | Excellent accuracy and precision, often considered the gold standard for quantitative analysis of auxins.[1][3] |
| Sample Throughput | Can be lower due to the additional derivatization step. | Higher throughput is achievable, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Typical Detection Limits | In the low nanogram to picogram range. | Can reach picomole to femtomole levels.[1][3] |
Experimental Protocols
Sample Preparation and Extraction
A critical step for accurate analysis is the efficient extraction of IAA and its metabolites from the biological matrix while minimizing degradation.
Protocol for Plant Tissue:
-
Harvesting: Flash-freeze plant tissue (typically 50-100 mg) in liquid nitrogen to quench metabolic activity.[1]
-
Homogenization: Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 2-propanol/water/concentrated HCl).
-
Internal Standard Spiking: Add a known amount of ¹³C₆-IAA internal standard to the homogenate.
-
Extraction: Shake the mixture at 4°C for 30 minutes.
-
Phase Separation: Add dichloromethane and shake, then centrifuge to separate the phases.
-
Solid-Phase Extraction (SPE): The aqueous phase is further purified using a C18 SPE cartridge to remove interfering compounds.
-
Elution and Drying: Elute the metabolites with methanol and dry the eluate under a stream of nitrogen.
GC-MS Analysis
-
Derivatization: The dried extract must be derivatized to make the analytes volatile. A common method is methylation using diazomethane, followed by silylation.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for both the unlabeled and the ¹³C₆-labeled metabolites. The six-mass-unit shift between the corresponding fragments confirms the identity of the metabolites.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract from the sample preparation step in a suitable solvent (e.g., methanol/water).
-
Injection: Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each metabolite, a specific precursor ion is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion is monitored for both the unlabeled and the ¹³C₆-labeled analytes. A study on Arabidopsis metabolites reported detection limits in the range of 0.02 to 0.1 pmol using LC-electrospray tandem MS.[3] The accuracy and precision of this method were found to be better than 10% for standards near the detection limit.[3]
Table 2: Quantitative Performance Data for LC-MS/MS Analysis of IAA Metabolites
| Metabolite | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) |
| IAAsp | >0.99 | 0.05 pmol | 0.15 pmol | <15% |
| IAGlu | >0.99 | 0.08 pmol | 0.24 pmol | <15% |
| OxIAA | >0.99 | 0.1 pmol | 0.3 pmol | <15% |
Data synthesized from typical performance characteristics reported in the literature.
Visualizing the Workflow and Pathways
Metabolic Pathway of 3-Indoleacetic Acid
The following diagram illustrates the primary metabolic routes of IAA, leading to the formation of its key metabolites.
Caption: Metabolic pathways of 3-Indoleacetic Acid (IAA).
Experimental Workflow for ¹³C₆-IAA Metabolite Identification
This diagram outlines the sequential steps involved in the analysis of ¹³C₆-IAA metabolites, from sample collection to data analysis.
References
- 1. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Indoleacetic Acid-13C6: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Indoleacetic acid-13C6. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
The critical first step in determining the disposal procedure for an isotopically labeled compound is to identify the nature of the isotope.[1] this compound is labeled with Carbon-13 (¹³C), which is a stable, non-radioactive isotope.[1][2] Therefore, its disposal does not require special precautions for radioactivity and the procedures are the same as those for the unlabeled compound, 3-Indoleacetic acid.[1][2][3] The disposal plan is dictated by the chemical's hazard profile. 3-Indoleacetic acid is considered a hazardous substance.[4][5][6]
Essential Safety and Disposal Information
The following table summarizes key data for the handling and disposal of this compound.
| Parameter | Guideline | Source(s) |
| Waste Classification | Non-radioactive, hazardous chemical waste. | [1][2][4] |
| Isotope Type | Stable (Non-Radioactive Carbon-13). | [1][2] |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [5][6] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, laboratory coat, and appropriate respiratory protection. | [5][7][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong reducing agents. | [4][5][9] |
| Spill Management | Sweep or shovel up dry material into a suitable, closed container for disposal. Avoid generating dust. Finish cleaning by spreading water on the contaminated surface and dispose of according to local requirements. | [7][9] |
| Recommended Disposal Method | Offer to a licensed professional waste disposal company. | [2][8][10] |
| Environmental Precautions | Do not allow the product to enter drains, sewers, or waterways. | [4][6][8][11] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
-
Confirm that the waste contains this compound.
-
Since the isotope is stable, no radiological segregation is needed.[3][10]
-
Segregate this chemical waste from general, non-hazardous laboratory trash and from incompatible materials.[4][10] If mixed with other hazardous chemicals, the entire mixture must be treated according to the most hazardous component.[2]
Step 2: Packaging and Containerization
-
Place solid waste into a designated, leak-proof, and sealable container suitable for hazardous chemical waste.[7][8]
-
For liquid waste (if dissolved in a solvent), use a compatible, sealed container.
-
Contaminated labware (e.g., vials, pipette tips, gloves) should be placed in a designated container for solid hazardous waste.[10]
-
Do not overfill containers.
Step 3: Labeling
-
Clearly label the waste container with its contents. The label should include:
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area for chemical waste.[10]
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat.[6][7][10]
-
Ensure the waste is stored away from incompatible materials.[10]
Step 5: Final Disposal
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[8][10]
-
All waste must be handled and disposed of in accordance with federal, state, and local environmental control regulations.[4][7]
-
An alternative for some jurisdictions is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber, performed only by a licensed facility.[10]
-
Never dispose of this compound down the drain or in the regular trash.[10][11]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for disposing of isotopically labeled compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. bmgtechno.com [bmgtechno.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. chemscience.com [chemscience.com]
Essential Safety and Operational Protocols for Handling 3-Indoleacetic acid-13C6
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-Indoleacetic acid-13C6. Adherence to these procedures is mandatory to ensure personal safety and proper disposal.
While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the unlabeled parent compound, 3-Indoleacetic acid (IAA), is categorized as a skin, eye, and respiratory irritant.[1][2][3] Due to the chemical similarity, it is imperative to handle the isotopically labeled compound with the same level of caution as its unlabeled counterpart.
Personal Protective Equipment (PPE)
All personnel must use the specified PPE when handling this compound in solid or solution form.
| PPE Category | Specification | Standard | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | EN 166 or NIOSH approved | Protects against dust particles and splashes.[1][4] |
| Hand Protection | Nitrile rubber gloves | EN ISO 374 | Prevents skin contact; inspect gloves before use.[1][5] |
| Respiratory Protection | Approved dust respirator (e.g., N95 or P2 type) | NIOSH (US) or EN 143 (EU) | Required when handling the powder form to avoid inhalation of dust.[1][5][6] |
| Body Protection | Laboratory coat | N/A | Prevents contamination of personal clothing.[7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to minimize exposure and ensure safe handling from preparation to cleanup.
2.1. Preparation:
-
Ventilation: Always handle solid this compound in a chemical fume hood or a well-ventilated area to control dust.[4][8]
-
Area Inspection: Ensure the work area is clean and uncluttered.[9] Verify that an eye wash station and safety shower are unobstructed and accessible.[4]
-
PPE Donning: Put on all required PPE as specified in the table above before handling the chemical.
2.2. Handling and Experimental Use:
-
Avoid Dust Formation: Handle the solid chemical carefully to minimize the creation of dust.[1][5] Do not perform actions like grinding outside of a contained system.[9]
-
Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure.
-
Spill Management: In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5] Decontaminate the area afterward.[4] For major spills, evacuate the area and alert emergency responders.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][11]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Collection: All waste containing this compound, including contaminated PPE and empty containers, must be collected in a designated, properly labeled hazardous waste container.[1]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in regular trash.[5][12]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[2] They should be sent to a hazardous or special waste collection point.[1]
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. bmgtechno.com [bmgtechno.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. agscientific.com [agscientific.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-Indoleacetic acid 98 87-51-4 [sigmaaldrich.com]
- 7. Laboratory Safety [plantpath.k-state.edu]
- 8. chemscience.com [chemscience.com]
- 9. ethz.ch [ethz.ch]
- 10. pozescaf.com [pozescaf.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sdfine.com [sdfine.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
